1-cyclopentyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGOKLFLQUOZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360117 | |
| Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-09-8 | |
| Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentyl-1H-pyrazol-5-amine
This guide provides a comprehensive overview of the synthesis and characterization of 1-cyclopentyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and materials science. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and analytical techniques required for its successful preparation and validation.
Introduction
This compound (CAS No. 3702-09-8) belongs to the class of N-substituted aminopyrazoles, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1] The presence of a cyclopentyl group at the N1 position of the pyrazole ring imparts specific lipophilic characteristics that can be crucial for modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will detail a robust and reproducible synthetic route to this compound, followed by a thorough characterization using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a classical pyrazole synthesis involving the condensation of a hydrazine with a 1,3-dielectrophilic synthon. In this case, cyclopentylhydrazine reacts with 3-ethoxyacrylonitrile in a cyclocondensation reaction.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Materials:
-
Cyclopentylhydrazine hydrochloride
-
3-Ethoxyacrylonitrile
-
Sodium ethoxide (or sodium metal)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation during purification, optional)
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Preparation of Cyclopentylhydrazine Free Base: In a round-bottom flask, suspend cyclopentylhydrazine hydrochloride in diethyl ether. Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent in vacuo to yield cyclopentylhydrazine as an oil. Note: Cyclopentylhydrazine is a toxic and potentially unstable substance; it should be handled with appropriate personal protective equipment in a well-ventilated fume hood and used immediately after preparation.
-
Cyclocondensation Reaction: To a solution of freshly prepared cyclopentylhydrazine (1.0 eq) in anhydrous ethanol, add 3-ethoxyacrylonitrile (1.05 eq). The reaction is often carried out at room temperature or with gentle heating to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by several methods:
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to induce crystallization.[2]
-
Acid Salt Formation and Crystallization: For enhanced purity, the aminopyrazole can be converted to its hydrochloride or oxalate salt. Dissolve the crude product in a suitable solvent (e.g., ethanol or acetone) and add a solution of hydrochloric acid or oxalic acid. The resulting salt will precipitate and can be collected by filtration. The pure amine can then be liberated by neutralization with a base.
-
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data is expected for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol [3] |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | 3702-09-8[3] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~5.0-5.5 (br s, 2H, -NH₂)
-
~7.4 (d, 1H, J ≈ 2.0 Hz, pyrazole H-3)
-
~5.6 (d, 1H, J ≈ 2.0 Hz, pyrazole H-4)
-
~4.5-4.7 (m, 1H, cyclopentyl CH)
-
~1.8-2.1 (m, 4H, cyclopentyl CH₂)
-
~1.5-1.8 (m, 4H, cyclopentyl CH₂)
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Experimental ¹³C NMR Chemical Shifts (ppm): This data is available from SpectraBase.[4]
-
150.9
-
138.5
-
93.8
-
59.2
-
32.9
-
24.1
-
Infrared (IR) Spectroscopy
-
Predicted IR (KBr, cm⁻¹):
-
~3400-3200 (N-H stretching, two bands for the primary amine)
-
~2960-2870 (C-H stretching of cyclopentyl group)
-
~1630 (N-H bending)
-
~1580 (C=N and C=C stretching of the pyrazole ring)
-
Mass Spectrometry (MS)
-
Predicted MS (EI):
-
m/z (%): 151 (M⁺), and fragmentation patterns corresponding to the loss of the cyclopentyl group or parts of it.
-
Safety and Handling
-
Cyclopentylhydrazine and its salts: These are toxic and should be handled with extreme care. Avoid inhalation, ingestion, and skin contact.
-
3-Ethoxyacrylonitrile: This is a flammable liquid and is harmful if swallowed.
-
This compound: As with all novel compounds, it should be handled with care, assuming it is potentially toxic.
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided characterization data, researchers and drug development professionals can confidently prepare and validate this important heterocyclic building block for their applications.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
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SpectraBase. This compound. Wiley. [Link]
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Reddit. Purification of Amino-Pyrazoles. [Link]
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Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
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PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]
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PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
- Google P
Sources
An In-depth Technical Guide to 1-cyclopentyl-1H-pyrazol-5-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-cyclopentyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the 5-aminopyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile chemical reactivity and its presence in a wide array of biologically active compounds. The 5-aminopyrazole core can be considered a privileged structure, as its derivatives have shown a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the handling, characterization, and potential applications of this compound and its derivatives.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. A cyclopentyl group is attached to one of the nitrogen atoms (N1), and an amine group is substituted at the C5 position of the pyrazole ring.
Figure 1. 2D Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem[1] |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| CAS Number | 3702-09-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1CCC(C1)N2C=CC(=N2)N | PubChem[1] |
| InChI Key | AFGOKLFLQUOZEQ-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Purification
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature. A common and versatile approach involves the condensation of a β-ketonitrile with a substituted hydrazine. For the synthesis of this compound, cyclopentylhydrazine and a suitable β-ketonitrile would be the key starting materials.
Representative Synthetic Protocol
This protocol describes a representative method for the synthesis of this compound based on the general condensation reaction.
Step 1: Preparation of Cyclopentylhydrazine
Cyclopentylhydrazine can be prepared from cyclopentyl bromide via a two-step process involving the formation of a hydrazine derivative followed by reduction. Alternatively, it can be sourced from commercial suppliers.
Step 2: Condensation Reaction
-
To a solution of cyclopentylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-oxopropanenitrile (malononitrile dimer) or a related β-ketonitrile (1.0 equivalent).
-
The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to purification.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the final compound.
Spectral Analysis and Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl group and the pyrazole ring.
-
Pyrazole Protons: Two doublets in the aromatic region (around δ 5.5-7.5 ppm), corresponding to the protons at the C3 and C4 positions of the pyrazole ring.
-
Cyclopentyl Protons: A multiplet in the upfield region (around δ 1.5-2.0 ppm) for the methylene protons of the cyclopentyl ring, and a multiplet at a slightly downfield position for the methine proton attached to the nitrogen.
-
Amine Protons: A broad singlet corresponding to the two protons of the amino group, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The spectrum for this compound is available and shows the expected signals for the pyrazole and cyclopentyl carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine.
-
C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the C-H bonds of the cyclopentyl group.
-
C=C and C=N Stretching: Absorptions in the region of 1500-1650 cm⁻¹ characteristic of the pyrazole ring.
-
N-H Bending: A band around 1600 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 151, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the cyclopentyl group and other characteristic fragments of the pyrazole ring. The high-resolution mass spectrum should confirm the elemental composition of C₈H₁₃N₃.
Reactivity and Stability
The reactivity of this compound is largely dictated by the 5-aminopyrazole core. The amino group at the C5 position enhances the electron density of the pyrazole ring, making it more susceptible to electrophilic substitution. The two nitrogen atoms of the pyrazole ring and the exocyclic amino group are all potential sites for reaction with electrophiles.
This versatile reactivity allows for the use of 5-aminopyrazoles as building blocks for the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. These reactions typically proceed via cyclocondensation with bifunctional electrophiles.
Stability and Storage:
This compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.
Potential Applications in Drug Discovery
The 5-aminopyrazole scaffold is a key component in numerous compounds with a wide range of biological activities.[2] This makes this compound a valuable starting material for the synthesis of novel drug candidates.
-
Anticancer Agents: Many 5-aminopyrazole derivatives have been investigated for their potential as anticancer agents.[2] They have been shown to target various cellular pathways involved in cancer progression.
-
Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The 5-aminopyrazole scaffold can be readily functionalized to generate potent and selective kinase inhibitors.
-
Antimicrobial Agents: Derivatives of 5-aminopyrazole have also demonstrated promising activity against a range of bacteria and fungi.
-
Anti-inflammatory Agents: The pyrazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and 5-aminopyrazole derivatives continue to be explored for their anti-inflammatory potential.
The cyclopentyl group in this compound can contribute to the lipophilicity of the molecule, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This makes it an interesting building block for the design of new therapeutic agents with improved drug-like properties.
Conclusion
This compound is a valuable heterocyclic compound with a rich chemical reactivity and significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and potential applications. As research into novel therapeutic agents continues, the 5-aminopyrazole scaffold, and specifically derivatives such as this compound, will undoubtedly remain an important area of investigation for medicinal chemists and drug development professionals.
References
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PubChem. This compound. [Link]
- Gouda, M. A., et al. (2010). 5-Aminopyrazoles in heterocyclic synthesis: A review. Molecules, 15(11), 7762-7807.
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An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentyl-1H-pyrazol-5-amine Derivatives
Foreword: The Physicochemical Blueprint of Drug Efficacy
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. The 1-cyclopentyl-1H-pyrazol-5-amine core represents a privileged structure, a recurring motif in medicinal chemistry programs targeting a spectrum of diseases. However, the intrinsic therapeutic potential of its derivatives can only be realized if the molecule possesses the physical characteristics necessary to navigate the physiological environment, from administration to reaching its molecular target.
This guide provides a comprehensive exploration of the key physical properties of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between these properties and a compound's behavior, both in vitro and in vivo. Understanding and optimizing these characteristics at the earliest stages of development is paramount, as it can significantly mitigate the risk of costly late-stage failures.[1] The physical attributes of an Active Pharmaceutical Ingredient (API) are not just data points; they are the blueprint for formulation design, manufacturing efficiency, bioavailability, and ultimately, therapeutic success.[2][] This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the rational design of next-generation therapeutics based on the pyrazole scaffold.
The Foundational Pillars of Characterization
The efficacy of any API is profoundly influenced by its solid-state properties. For the this compound series, a thorough understanding of melting point, solubility, and ionization state is non-negotiable. These parameters dictate everything from the choice of crystallization solvent to the design of the final dosage form.[2]
Melting Point (Mp): A Sentinel of Purity and Identity
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It is the temperature at which the solid phase transitions to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.5°C.[4] A depressed and broadened melting range is a reliable indicator of impurities, making melting point determination a critical quality control checkpoint in a synthetic workflow.[4][5]
From a drug development perspective, the melting point influences:
-
Purity Assessment: As a primary screen for the purity of a newly synthesized batch.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which in turn affects their solubility and stability.[6]
-
Formulation Strategy: High melting point compounds can sometimes present challenges in certain formulation processes, such as hot-melt extrusion.
The capillary method is a straightforward and widely adopted technique for accurate melting point determination.[7]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing. If the crystals are large, gently crush them on a watch glass.
-
Capillary Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. For tighter packing, drop the capillary tube down a longer glass tube onto the benchtop.[8] The packed sample height should be 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[5]
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough range.[5][8]
-
For an accurate measurement, use a fresh sample. Heat rapidly to about 20°C below the approximate melting point.[8]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
| Compound Name | Structure | Melting Point (°C) |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Cl-Ph at C3, Ph at N1 | 163-164 |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Ph at C3, Ph at N1 | 159-161 |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 4-MeO-Ph at C3, Ph at N1 | 107-109 |
| 5-amino-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile | Naphthyl at C3, Ph at N1 | 206-208 |
| (Data synthesized from reference[9]) |
Solubility: The Gateway to Bioavailability
Solubility is one of the most critical physical properties for any aspiring drug candidate.[] It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For orally administered drugs, aqueous solubility is a primary determinant of dissolution rate and, consequently, absorption and bioavailability.
Key considerations for this compound derivatives include:
-
Aqueous Solubility: Poor solubility in the gastrointestinal tract can lead to low and erratic absorption.
-
Organic Solvent Solubility: Important for synthesis, purification (e.g., recrystallization), and the preparation of stock solutions for biological assays.[10][11]
-
pH-Dependent Solubility: The presence of the basic 5-amino group means that the aqueous solubility of these derivatives will be highly dependent on pH.
A pH-solubility profile provides crucial information on how a compound's solubility behaves across the physiological pH range (approx. 1.2 to 7.4).[12] The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[13]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Addition: Add an excess amount of the powdered compound to a vial containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated solution from the undissolved solid via centrifugation or filtration (using a filter that does not adsorb the compound).
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution.
Pyrazole and its derivatives generally exhibit higher solubility in organic solvents compared to water, a characteristic attributed to their heterocyclic aromatic structure.[10][11] The overall polarity, and thus solubility, is heavily influenced by the nature of the substituents on the ring.[14]
| Solvent | General Solubility | Rationale |
| Water | Low to Moderate | The parent pyrazole has limited water solubility.[10] Substituents like the cyclopentyl group increase lipophilicity, further reducing aqueous solubility of the neutral form. |
| Ethanol, Methanol | Good | Polar protic solvents capable of hydrogen bonding.[11][14] |
| Acetone, Acetonitrile | Good | Polar aprotic solvents effective for many pyrazole derivatives.[11][14] |
| Dichloromethane (DCM) | Good | A common non-polar organic solvent.[11] |
| Dimethylformamide (DMF) | Very Good | A polar aprotic solvent with strong solvating power.[11] |
| (Data synthesized from references[10][11][14]) |
Acid Dissociation Constant (pKa): The Switch for Ionization
The pKa is a measure of the acidity of a compound. For an amine, such as the 5-amino group on the pyrazole ring, it is more common to refer to the pKa of its conjugate acid (R-NH3+). This value is critical as it determines the extent of protonation at a given pH, according to the Henderson-Hasselbalch equation. The ionization state of a drug molecule profoundly impacts its solubility, permeability across biological membranes, and interaction with its target receptor.[15]
A compound with a basic amine will be predominantly protonated (cationic, R-NH3+) at pH values below its pKa, and predominantly neutral (R-NH2) at pH values above its pKa. The cationic form is generally much more water-soluble, which is why the solubility of these derivatives increases dramatically in acidic conditions.
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) if aqueous solubility is low.[15]
-
Initial pH Adjustment: For a basic amine, the solution is first acidified with a strong acid (e.g., HCl) to fully protonate the amine group.
-
Titration: The acidified solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.
-
pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where exactly half of the protonated amine has been neutralized.[16] For a molecule with multiple ionizable groups, multiple inflection points and pKa values will be observed.
Spectroscopic Signature: Elucidating the Molecular Structure
Spectroscopic techniques provide the definitive evidence for the chemical structure and identity of a synthesized compound. For any derivative of this compound, a combination of NMR, IR, and Mass Spectrometry is essential for unambiguous characterization.[17][18][19][20]
| Technique | Purpose | Expected Characteristics for this compound |
| ¹H NMR | Determines the number and connectivity of hydrogen atoms. | - Signals for cyclopentyl protons. - Two distinct signals for the two protons on the pyrazole ring. - A broad signal for the -NH2 protons (exchangeable with D2O). |
| ¹³C NMR | Determines the number and type of carbon atoms. | - Signals for the five carbons of the cyclopentyl group. - Three distinct signals for the carbons of the pyrazole ring.[21][22] |
| IR Spectroscopy | Identifies the presence of specific functional groups. | - N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹). - C-H stretching for aliphatic (cyclopentyl) and aromatic (pyrazole) groups. - C=C and C=N stretching in the fingerprint region (approx. 1400-1650 cm⁻¹).[23][24] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | - A molecular ion peak (M+) corresponding to the exact mass of the molecule (C8H13N3, MW: 151.21 g/mol ).[21] - Characteristic fragmentation patterns involving the loss of nitrogen (N2) or cleavage of the cyclopentyl ring.[25][26] |
Conclusion: Integrating Physical Properties for Rational Drug Design
The physical properties of this compound derivatives are not independent variables but rather an interconnected web of characteristics that collectively define the molecule's "drug-likeness." A low melting point might suggest weaker crystal lattice forces and potentially higher solubility, while the pKa dictates which pH environments will favor dissolution. The data and protocols outlined in this guide provide a robust framework for the systematic characterization of these promising compounds. By embedding this physicochemical analysis early and consistently within the drug discovery process, research teams can make more informed decisions, prioritize candidates with a higher probability of success, and rationally engineer molecules that are not only potent but also possess the physical integrity required to become effective medicines.
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- Improving solubility of pyrazole deriv
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed.
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- Simple Method for the Estim
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The Strategic Intermediate: A Comprehensive Technical Guide to 2,4-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Building Block
2,4-Difluorobenzonitrile (CAS 3939-09-1) is a fluorinated aromatic organic compound that has emerged as a critical intermediate in a multitude of high-value chemical syntheses.[1][2] Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, render it a highly versatile building block.[3][4] The strategic placement of these functional groups allows for a range of chemical transformations, making it an indispensable component in the development of pharmaceuticals, agrochemicals, and advanced performance materials.[5][6][7] This guide provides an in-depth exploration of the physicochemical properties, synthesis, and diverse applications of 2,4-difluorobenzonitrile, with a particular focus on its utility in drug discovery and materials science.
Physicochemical Properties of 2,4-Difluorobenzonitrile
2,4-Difluorobenzonitrile is a white crystalline solid at room temperature.[8] The presence of the fluorine atoms and the nitrile group significantly influences its physical and chemical characteristics, such as its melting point, boiling point, and solubility. These properties are crucial for its handling, storage, and application in various synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 3939-09-1 | [8] |
| Molecular Formula | C₇H₃F₂N | [8] |
| Molecular Weight | 139.10 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 47-49 °C | [9] |
| Boiling Point | 181.6 °C at 760 mmHg | [8] |
| Density | 1.26 g/cm³ | [8] |
| Flash Point | 63.6 °C | [8] |
| Solubility | Soluble in methanol. | [5] |
Synthesis of 2,4-Difluorobenzonitrile: A Methodological Overview
The synthesis of 2,4-difluorobenzonitrile can be achieved through several routes, primarily involving the cyanation of a corresponding difluorobenzene derivative. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials.
Experimental Protocol: Cyanation of 2,4-Difluorobromobenzene
This method describes a common laboratory-scale synthesis of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene using a copper(I) cyanide-mediated reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 500 mL of toluene, 57.6 g (0.3 moles) of 2,4-difluorobromobenzene, 11.8 g (0.36 moles) of sodium cyanide, 5.73 g (30 millimoles) of cuprous iodide, 10 g of potassium iodide (60 millimoles), and 26.4 g of N,N'-dimethylethylenediamine (0.3 moles).
-
Reaction Execution: Stir the reaction mixture at 110°C under a nitrogen atmosphere for 30 hours. The N,N'-dimethylethylenediamine acts as a ligand to facilitate the reaction.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.
-
Purification: The filtrate is then subjected to vacuum distillation to isolate the product. The fraction collected at 84-86°C (at a pressure of 2666.4 Pa) will be the desired 2,4-difluorobenzonitrile.
-
Characterization: The final product is a white crystalline solid with a melting point of 47-49°C. The yield for this process is typically around 81% with a purity of 98%.
Applications of 2,4-Difluorobenzonitrile: A Multifaceted Intermediate
The unique structural features of 2,4-difluorobenzonitrile make it a valuable precursor in various fields. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, primarily at the para-position to the nitrile group, which is less sterically hindered.[1][10]
In Pharmaceutical Research and Development
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[5] 2,4-Difluorobenzonitrile serves as a key building block for the synthesis of a wide range of biologically active molecules.[5][7]
-
Anticancer Agents: It is a precursor for the synthesis of kinase inhibitors and other small molecules targeting signaling pathways implicated in cancer.
-
Neurodegenerative Diseases: 2,4-Difluorobenzonitrile functionalized 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as microtubule-targeting agents for the treatment of tauopathies such as Alzheimer's disease.[10]
-
Androgen Receptor Antagonists: This compound has been utilized in the preparation of 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives, which act as novel androgen receptor antagonists, relevant for the treatment of prostate cancer.[9]
In Agrochemicals
Similar to its role in pharmaceuticals, 2,4-difluorobenzonitrile is used to synthesize novel herbicides, fungicides, and insecticides.[1][6] The fluorine substituents can enhance the efficacy and persistence of these agrochemicals.[5]
In Materials Science
The electronic properties of the 2,4-difluorobenzonitrile moiety are leveraged in the design of advanced materials.
-
Organic Light-Emitting Diodes (OLEDs): It is used in the synthesis of ligands for iridium(III) complexes that exhibit blue light photoluminescence, making them promising materials for OLEDs.[10]
-
Photoredox Catalysts: The fluorinated phenyltetrazoles derived from 2,4-difluorobenzonitrile can be used to create complexes that function as photoredox catalysts.[10]
-
Polymers: 2,4-Difluorobenzonitrile undergoes polycondensation with bisphenols to form cyclic oligoethers and polyethers.[11]
Biological Profile and In Vitro Assay Protocols
While 2,4-difluorobenzonitrile itself is primarily an intermediate, its derivatives have shown significant biological activity. Below are detailed protocols for assays relevant to the therapeutic areas where these derivatives have been explored.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is fundamental for identifying compounds that interfere with microtubule dynamics, a key mechanism for certain anticancer and neuroprotective agents.[10]
Principle: The assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that binds to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% purity) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice to a final concentration of 3-4 mg/mL.
-
Prepare serial dilutions of the test compound (derived from 2,4-difluorobenzonitrile) and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in G-PEM buffer. A vehicle control (DMSO) should also be prepared.
-
-
Assay Execution:
-
In a pre-warmed 96-well, clear-bottom plate, add the compound dilutions.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for a DAPI-based reporter, excitation at 360 nm and emission at 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) can be determined by plotting the maximum polymerization rate or the final fluorescence against the logarithm of the compound concentration.
-
Experimental Protocol: Cell-Based Androgen Receptor Antagonist Assay
This reporter gene assay is used to screen for compounds that can inhibit the activity of the androgen receptor (AR), a key target in prostate cancer therapy.
Principle: A cell line that is engineered to express the human AR and contains a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE) is used. When an androgen binds to the AR, the receptor translocates to the nucleus and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission). An AR antagonist will compete with the androgen, thereby inhibiting the reporter gene expression.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture an appropriate cell line (e.g., LNCaP, or a stably transfected cell line like CV1-ARluc) in a suitable medium.
-
Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (derived from 2,4-difluorobenzonitrile) and a known AR antagonist (e.g., enzalutamide) as a positive control.
-
Treat the cells with the test compounds in the presence of a constant concentration of an AR agonist (e.g., dihydrotestosterone, DHT). Include a vehicle control (DMSO) and a control with only the agonist.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for AR activation and reporter gene expression.
-
Signal Detection:
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luciferase assay system and a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to cell viability if necessary (e.g., using an MTT or resazurin assay).
-
Plot the percentage of inhibition of the agonist-induced reporter activity against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Safety and Handling
2,4-Difluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[11]
-
Handling: Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with plenty of soap and water. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.
Conclusion
2,4-Difluorobenzonitrile is a cornerstone intermediate in modern synthetic chemistry. Its unique electronic and structural properties have positioned it as a valuable building block for the creation of complex molecules with significant biological and material applications. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and the biological evaluation of its derivatives is paramount for leveraging its full potential in the innovation of new medicines, agrochemicals, and advanced materials. This guide provides a comprehensive overview to support these endeavors, emphasizing both the practical aspects of its use and the underlying scientific principles that drive its utility.
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- Baschieri, A., et al. (2020). Iridium(III) complexes with fluorinated phenyl-tetrazoles as cyclometalating ligands: enhanced excited-state energy and blue emission. Inorganic Chemistry, 59(22), 16238–16250.
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Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2][3] Its remarkable versatility is evidenced by its presence in a multitude of natural products and blockbuster synthetic pharmaceuticals, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology.[4][5] The unique chemical properties of the pyrazole ring—its ability to act as both a hydrogen bond donor and acceptor, its role as a bioisostere for other aromatic systems, and the capacity for substitution at multiple positions—allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7] This guide provides a comprehensive overview of the diverse biological activities of novel pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
The development of pyrazole derivatives as anticancer agents is a highly active area of research, with compounds demonstrating multiple mechanisms of action by engaging a variety of molecular targets.[8][9][10][11] This multifaceted approach allows for the design of highly potent and selective therapeutics.
Mechanism of Action: Protein Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been extensively explored as potent inhibitors of several key kinase families.[1][12]
-
EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial drivers of tumor growth, proliferation, and angiogenesis.[13] Dual inhibition of these pathways is a powerful synergistic strategy.[13] Novel fused pyrazole derivatives have shown potent dual inhibitory activity, with some compounds demonstrating significantly greater cytotoxicity against cancer cell lines like HepG2 than standard drugs such as erlotinib and sorafenib.[8][13] The design often involves fusing the pyrazole core to other heterocyclic systems like pyrimidines or pyrans to optimize binding within the ATP-binding site of the kinases.[13][14]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Various pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been developed as potent CDK2 inhibitors, showing significant cytotoxic activity against breast (MCF7), liver (HepG2), and lung (A549) cancer cell lines.[14][15]
-
Other Key Kinase Targets: The pyrazole scaffold has been successfully incorporated into inhibitors for a wide range of other kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and haspin kinase, highlighting the scaffold's adaptability for creating targeted cancer therapies.[1][8][11][14]
Antimicrobial Activity: A Scaffold for Combating Resistance
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. [16][17]Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. [18][19][20]
-
Antibacterial Efficacy: Novel pyrazoles have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli) bacteria. [21][16][22]Some derivatives exhibit minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin. [16][17]The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase. [16]* Antifungal Properties: Pyrazole-containing compounds have also been effective against fungal pathogens like Aspergillus niger and Candida albicans. [21][17][18]
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| Imidazo-pyridine Pyrazole | E. coli | MBC (µg/mL) | <1 | [16] |
| Pyrazole Hydrazone | A. baumannii | MIC (µg/mL) | 4 | [16] |
| Pyrazole Carboxamide | E. coli (Gram -) | MIC (µg/mL) | 0.25 | [21] |
| Pyrazole Carboxamide | S. epidermidis (Gram +) | MIC (µg/mL) | 0.25 | [21] |
| Diphenyl Pyrazole-Chalcone | E. coli | MIC (µg/mL) | 7.8 | [22] |
| Diphenyl Pyrazole-Chalcone | MRSA | MIC (µg/mL) | 15.7 | [22] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these relationships is crucial for rational drug design. [8][9][23]
-
N1-Position: Substitution at the N1 position significantly influences activity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group was found to be optimal for potent binding. [24][25]In many kinase inhibitors, this position is often occupied by a larger aryl or heteroaryl group that projects into a specific pocket of the ATP-binding site.
-
C3-Position: This position is frequently modified to modulate potency and selectivity. In anti-inflammatory pyrazoles, a carboxamide group is a common feature. [26]For JNK-1 inhibitors, various amide derivatives at this position yielded potent analogues. [27]* C4-Position: While often unsubstituted, modification at C4 can be critical. For example, a methyl group at this position was important for the activity of the cannabinoid antagonist SR141716A. [24][25]* C5-Position: A para-substituted phenyl ring at the C5-position is a common feature in many biologically active pyrazoles, including COX-2 inhibitors and cannabinoid receptor antagonists. [24][25]The nature of the para-substituent (e.g., -SO2Me, -I, -Cl) can fine-tune the activity and selectivity.
Key Substitution Points on the Pyrazole Scaffold
Methodologies for Biological Evaluation
Rigorous and reproducible experimental protocols are the bedrock of drug discovery. The following are standardized, self-validating methodologies for assessing the core biological activities of novel pyrazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).
Objective: To quantify the antiproliferative activity of novel pyrazole derivatives against a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Novel pyrazole derivatives (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and the positive control (Doxorubicin) in culture media. The final DMSO concentration should not exceed 0.5%. Replace the old media with 100 µL of media containing the test compounds. Include "vehicle control" wells (media with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The positive control (Doxorubicin) must show a dose-dependent inhibition within its known effective range. The vehicle control should show no significant difference in viability compared to the untreated control.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Objective: To determine the MIC of novel pyrazole derivatives against Staphylococcus aureus (ATCC 25923).
Materials:
-
S. aureus culture
-
Mueller-Hinton Broth (MHB)
-
Novel pyrazole derivatives (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
Sterile 96-well microtiter plates
-
Resazurin solution (optional, for viability visualization)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the final volume to 100 µL and halves the compound concentrations to the desired final test range.
-
Controls: Include a positive control (Ciprofloxacin), a negative/growth control (wells with bacteria and media only), and a sterility control (wells with media only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.
Self-Validation: The positive control (Ciprofloxacin) must show an MIC within its accepted quality control range for the tested strain. The growth control must show clear turbidity, and the sterility control must remain clear.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. [9][28]Its derivatives have demonstrated a vast spectrum of biological activities, from highly targeted anticancer kinase inhibitors to broad-spectrum antimicrobial agents. [8][29][16]Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) to tackle complex diseases with improved efficacy and reduced potential for resistance. [29]* Novel Delivery Systems: Employing nanotechnology and other advanced formulation strategies to improve the solubility, bioavailability, and targeted delivery of potent pyrazole compounds. [15]* Green Synthesis: Developing more sustainable and efficient synthetic methodologies, such as microwave-assisted or mechanochemical techniques, to accelerate the generation of diverse pyrazole libraries. [30] The continued exploration of the chemical space around the pyrazole nucleus, guided by a deep understanding of its structure-activity relationships and rigorous biological evaluation, promises to deliver the next generation of innovative medicines.
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An In-Depth Technical Guide to the Core Mechanism of Action of 1-Cyclopentyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in numerous clinically approved drugs.[1][2][3][4] Specifically, the 5-aminopyrazole moiety has emerged as a privileged structure, frequently incorporated into potent and selective enzyme inhibitors.[1][2][3][5][6] This technical guide delves into the hypothesized mechanism of action of 1-cyclopentyl-1H-pyrazol-5-amine, a representative member of this chemical class. Based on extensive analysis of structurally related compounds, we postulate that its primary mode of action is the inhibition of protein kinases, a critical class of enzymes in cellular signaling. This document provides the scientific rationale for this hypothesis and outlines a comprehensive, multi-faceted experimental strategy to rigorously validate this proposed mechanism.
Introduction: The Prominence of the 5-Aminopyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmacologically active agents.[7][8][9] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in drug design.[1] The 5-aminopyrazole substitution pattern is particularly noteworthy, serving as a versatile template for the development of potent enzyme inhibitors, with a significant number targeting the protein kinase family.[1][3][6][10]
Protein kinases play a pivotal role in regulating a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important and intensely pursued classes of drug targets. A multitude of small-molecule kinase inhibitors have been developed, many of which feature the pyrazole core. The structural features of this compound—a compact, hydrophobic cyclopentyl group at the N1 position and a hydrogen-bond-donating amino group at the C5 position—are consistent with the pharmacophoric elements commonly observed in ATP-competitive kinase inhibitors.
Hypothesized Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site
Based on the extensive precedent set by structurally analogous compounds, we hypothesize that This compound functions as an ATP-competitive inhibitor of one or more protein kinases.
The rationale for this hypothesis is multi-fold:
-
Structural Analogy to Known Kinase Inhibitors: Numerous pyrazole-based compounds with similar substitution patterns have been identified as potent kinase inhibitors. For instance, a patent for 3-carbonylamino-5-cyclopentyl-1H-pyrazole derivatives highlights their activity as CDK2 inhibitors.[11] Furthermore, cyclopentyl-pyrimidine analogues bearing a pyrazole moiety have demonstrated potent inhibition of IGF-1R kinase.[12]
-
Pharmacophoric Features: The cyclopentyl group is a lipophilic moiety that can favorably occupy the hydrophobic pocket of the ATP-binding site, a region often exploited by selective kinase inhibitors. The 5-amino group, on the other hand, can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.
-
Broad Precedent for 5-Aminopyrazoles: The 5-aminopyrazole scaffold is a well-established "hinge-binder" in kinase inhibitor design. This moiety is present in numerous inhibitors targeting a diverse range of kinases, including p38 MAPK, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[1][6]
The proposed binding mode of this compound within a generic kinase ATP-binding site is depicted in the following logical diagram:
Caption: Hypothesized interactions of this compound within a kinase ATP-binding pocket.
A Framework for Experimental Validation
To rigorously test our hypothesis, a systematic and multi-tiered experimental approach is required. The following protocols are designed to first identify the primary kinase target(s) and then to elucidate the precise mechanism of inhibition.
Tier 1: Broad Kinase Panel Screening to Identify Primary Targets
The initial step is to perform a broad screen against a panel of diverse protein kinases to identify potential targets of this compound. This will provide an unbiased overview of its selectivity profile.
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Kinase Panel Selection: Utilize a commercially available kinase panel that represents a broad sampling of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's HotSpot™).
-
Assay Conditions:
-
Perform the primary screen at a single high concentration of the compound (e.g., 10 µM).
-
The assay should be run in the presence of a near-Km concentration of ATP to identify competitive inhibitors.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >80% inhibition).
-
Tier 2: In-Depth Characterization of Inhibition for "Hit" Kinases
For the top "hit" kinases identified in the initial screen, a more detailed in vitro characterization is necessary to determine the potency and mode of inhibition.
Experimental Protocol: IC50 Determination and Mechanism of Action Studies
-
IC50 Determination:
-
Perform a dose-response analysis for each "hit" kinase with a serial dilution of this compound (e.g., from 100 µM down to 1 nM).
-
Use a suitable in vitro kinase assay format (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Mechanism of Action (MoA) Studies:
-
To confirm ATP-competitive inhibition, perform kinase activity assays with varying concentrations of both the inhibitor and ATP.
-
Generate Lineweaver-Burk or Michaelis-Menten plots.
-
An ATP-competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.
-
Data Presentation: Summary of In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Apparent Km of ATP (in the presence of inhibitor) | Vmax (in the presence of inhibitor) |
| Kinase A | Value | Increased | Unchanged |
| Kinase B | Value | Increased | Unchanged |
| Kinase C | Value | Unchanged | Decreased |
Tier 3: Cellular Assays to Validate Target Engagement and Downstream Effects
Demonstrating that the compound can engage its target in a cellular context and modulate downstream signaling pathways is crucial for validating the proposed mechanism of action.
Experimental Protocol: Cellular Target Engagement and Pathway Analysis
-
Cell Line Selection: Choose a cell line where the identified target kinase is known to be active and plays a significant functional role.
-
Target Phosphorylation Assay:
-
Treat the selected cell line with increasing concentrations of this compound.
-
Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.
-
A reduction in phosphorylation levels will indicate target engagement and inhibition.
-
-
Cellular Phenotypic Assays:
-
Depending on the known function of the target kinase, perform relevant cellular assays, such as cell proliferation (e.g., MTT or CellTiter-Glo® assay), apoptosis (e.g., caspase-3/7 activation assay), or cell migration assays.
-
Caption: A streamlined workflow for the experimental validation of the hypothesized mechanism of action.
Tier 4: Biophysical Assays for Direct Target Binding
To provide unequivocal evidence of a direct interaction between this compound and its target kinase, biophysical assays are recommended.
Experimental Protocol: Direct Binding Assays
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified target kinase on a sensor chip.
-
Flow different concentrations of the compound over the chip and measure the change in the refractive index to determine the binding kinetics (kon and koff) and affinity (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the compound into a solution containing the purified target kinase.
-
Measure the heat changes associated with binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is likely to exert its biological effects through the inhibition of one or more protein kinases. The proposed experimental framework provides a robust and comprehensive strategy to test this hypothesis, from initial target identification to in-depth mechanistic and cellular validation.
Successful validation of this mechanism of action will pave the way for further drug development efforts, including lead optimization to enhance potency and selectivity, as well as in vivo studies to assess therapeutic potential. The versatility of the 5-aminopyrazole scaffold offers ample opportunities for chemical modification to fine-tune the pharmacological profile of this promising compound.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
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Whitepaper: A Senior Application Scientist's Guide to In Silico Pharmacokinetic Prediction for 5-Amino Functionalized Pyrazoles
Preamble: The Privileged Scaffold and the Preclinical Imperative
In modern medicinal chemistry, the pyrazole ring system has earned the designation of a "privileged scaffold."[1][2][3] Its synthetic tractability and versatile structure, capable of engaging in diverse biological interactions, have made it a cornerstone in the development of numerous FDA-approved drugs.[3][4][5] The 5-amino functionalization, in particular, introduces a key hydrogen bond donor and a vector for further chemical modification, making these derivatives exceptionally valuable synthons for constructing a wide array of fused heterocyclic systems with significant pharmacological potential.[6][7][8] These compounds have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][7]
However, promising biological activity is only one facet of a successful drug candidate. A significant portion of late-stage clinical failures can be attributed to unfavorable pharmacokinetic (PK) properties—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound.[9][10] The imperative, therefore, is to identify and mitigate potential ADMET liabilities at the earliest stages of discovery.[11] In silico (computational) prediction offers a rapid, cost-effective, and resource-efficient methodology to profile entire libraries of virtual compounds before a single gram is ever synthesized.[9][10]
This guide provides a technical framework for predicting the pharmacokinetic properties of 5-amino functionalized pyrazoles, moving beyond a simple recitation of software tools to explain the underlying scientific rationale and establish a robust, self-validating workflow.
The Pyrazole Core: Unique Challenges and In Silico Considerations
The 5-aminopyrazole scaffold, while advantageous for biological targeting, presents specific physicochemical characteristics that directly influence its ADMET profile. The presence of two adjacent nitrogen atoms and an amino group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This has direct implications for key PK parameters:
-
Solubility: The polar nature can enhance aqueous solubility, which is favorable for formulation, but excessive polarity may hinder membrane permeability.
-
Permeability: The ability to cross the intestinal wall (for oral absorption) or the blood-brain barrier is a delicate balance between polarity and lipophilicity. The hydrogen bonding capacity of the 5-amino group can impede passive diffusion across lipid bilayers.
-
Metabolism: The pyrazole ring and its substituents are substrates for cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism.[12] Predicting the sites of metabolism (SOM) is crucial to identify potentially reactive or rapidly cleared metabolites.
-
Toxicity: Off-target interactions, such as inhibition of hERG channels or CYP isoforms, are critical safety liabilities that can be flagged by in silico models.[12][13]
Therefore, our computational strategy must be tailored to accurately model these properties. A one-size-fits-all approach is insufficient; we must prioritize models and descriptors that are sensitive to the nuances of heterocyclic chemistry.
The In Silico ADMET Prediction Workflow: A Validated Protocol
The prediction of a compound's pharmacokinetic profile is not a single button-press action but a multi-stage process. The following workflow ensures that the predictions are not only generated but are also reliable and interpretable.
Caption: High-level workflow for in silico ADMET prediction.
Step-by-Step Methodology
Protocol 1: Single Compound ADMET Profiling
This protocol is designed for the rapid assessment of individual or small batches of novel 5-aminopyrazole designs.
-
Structure Input and Standardization:
-
Action: Draw the 2D chemical structure of the 5-aminopyrazole derivative or import it as a SMILES string.
-
Causality: It is critical to begin with a canonical, standardized representation. Use a tool to neutralize salts, handle tautomeric states (especially relevant for the pyrazole ring), and ensure correct protonation states at a physiological pH of 7.4. Inconsistent inputs are a primary source of prediction error.
-
-
Physicochemical Property Calculation:
-
Action: Utilize a comprehensive platform to calculate fundamental molecular descriptors. Several robust free web servers like SwissADME or pkCSM can be employed for this initial screen.[11]
-
Key Descriptors & Their Importance for Pyrazoles:
-
logP (Lipophilicity): The octanol-water partition coefficient. For 5-aminopyrazoles, this value is critical. Too low, and membrane permeability is poor; too high, and aqueous solubility suffers, potentially leading to metabolic instability.
-
Topological Polar Surface Area (TPSA): A key predictor of passive molecular transport through membranes. The 5-amino group significantly contributes to TPSA. A TPSA > 140 Ų often indicates poor oral bioavailability.
-
Aqueous Solubility (logS): Essential for absorption. Poor solubility is a frequent cause of compound failure.
-
pKa: Predicts the ionization state. The pyrazole nitrogens and the amino group have distinct pKa values that determine the charge of the molecule in different body compartments (e.g., stomach vs. intestine).
-
-
-
Application of Pre-built ADMET Models:
-
Action: Submit the standardized structure to a suite of predictive models. These models are typically trained on large datasets of experimentally determined ADMET properties.[14]
-
Core Predictions to Evaluate:
-
Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed from the gut.
-
Caco-2 Permeability: An in silico model of the human intestinal lining.
-
Blood-Brain Barrier (BBB) Penetration: Crucial for CNS targets, but often undesirable for peripherally acting drugs.
-
CYP Inhibition: Screen for inhibitory activity against major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to dangerous drug-drug interactions.[12]
-
hERG Inhibition: A primary flag for cardiotoxicity.
-
-
-
Analysis and Interpretation:
-
Action: Consolidate the predicted data into a summary table. Compare the values against established thresholds for "drug-likeness" (e.g., Lipinski's Rule of Five), but with caution.
-
Expert Insight: Rules like Lipinski's are guidelines, not laws. For a polar scaffold like 5-aminopyrazole, it's more important to understand the balance of properties. A high TPSA might be acceptable if the compound is a substrate for an active uptake transporter. The goal is to build a holistic profile and identify potential liabilities.
-
Advanced Application: Building a Predictive QSAR Model
When a project has generated a dataset of 20 or more synthesized 5-aminopyrazole analogs with corresponding experimental data (e.g., measured permeability or metabolic stability), a powerful Quantitative Structure-Activity Relationship (QSAR) model can be developed. This allows for more accurate, series-specific predictions.
Protocol 2: Development of a Validated QSAR Model
-
Data Curation:
-
Action: Compile a dataset of 5-aminopyrazole structures and their corresponding, high-quality experimental activity/property data (e.g., IC50, logD, clearance). Ensure data consistency and remove duplicates.
-
Causality: The quality of the input data dictates the quality of the model. "Garbage in, garbage out" is the cardinal rule of QSAR.
-
-
Dataset Splitting:
-
Action: Divide the dataset into a training set (~80%) and a test set (~20%). The training set is used to build the model, while the test set is held back to independently validate its predictive power.
-
Trustworthiness: This step is non-negotiable for building a trustworthy model. The test set must not be used in any way during model training.
-
-
Descriptor Calculation and Selection:
-
Action: For all molecules in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical). Use statistical methods to select a smaller subset of descriptors that are highly correlated with the property of interest but not highly correlated with each other.
-
Expertise: For pyrazoles, descriptors related to hydrogen bonding (e.g., number of H-bond donors/acceptors), electronic properties (e.g., partial charges on the nitrogen atoms), and shape will likely be important.
-
-
Model Generation and Internal Validation:
-
Action: Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest, to generate an equation linking the selected descriptors to the experimental property.[15][16] Perform rigorous internal validation using techniques like leave-one-out cross-validation (Q²).
-
Trustworthiness: A high R² value (correlation for the training set) is not enough. A high Q² value (typically > 0.6) indicates that the model is robust and not overfitted to the training data.
-
-
External Validation:
-
Action: Use the trained model to predict the property for the compounds in the external test set. Calculate the predictive R² (R²_pred) between the predicted and experimental values.
-
Causality: This is the ultimate test of a model's utility. A high R²_pred (typically > 0.6) demonstrates that the model can accurately predict the properties of new, unseen compounds from the same chemical class.
-
Caption: Workflow for QSAR model development and validation.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The goal is to create a multi-parameter view that allows for holistic decision-making.
Table 1: Comparison of In Silico ADMET Tools
| Tool/Platform | Key Features | Accessibility | Primary Use Case |
| SwissADME | Comprehensive physicochemical properties, drug-likeness filters, Pk predictions, BOILED-Egg plot. | Free Web Server | Rapid initial screening of individual or small sets of compounds. |
| pkCSM | Predicts a wide range of ADMET properties including toxicity endpoints (e.g., Ames test). | Free Web Server | Broad ADMET profiling including toxicity flags.[11] |
| ADMETlab 2.0 | Comprehensive platform with a large number of ADMET models and data visualization tools. | Free Web Server | In-depth analysis and comparison with known drugs.[11] |
| ADMET Predictor™ | Commercial software with high-accuracy models, metabolism prediction, and PBPK integration. | Commercial License | Industrial-scale screening, lead optimization, and regulatory support.[17][18] |
| Chemprop | Machine learning (graph neural network) based models for property prediction. | Open Source | Developing custom, high-performance models with proprietary data.[14] |
Table 2: Hypothetical ADMET Profile for a Novel 5-Aminopyrazole Analog
| Parameter | Predicted Value | Optimal Range | Assessment |
| Molecular Weight | 385.4 g/mol | < 500 | Good |
| logP | 2.8 | 1 - 3 | Good |
| logS (Aqueous Solubility) | -3.5 | > -4 | Good |
| TPSA | 95 Ų | < 140 Ų | Good |
| Human Intestinal Abs. | 92% | > 80% | Good |
| BBB Permeant | No | Target Dependent | Good (for peripheral target) |
| CYP2D6 Inhibitor | Yes | No | Liability |
| hERG Inhibitor | No | No | Good |
| Ames Mutagenicity | No | No | Good |
This profile provides an immediate, actionable summary. The compound shows excellent "drug-like" properties but is flagged as a potential CYP2D6 inhibitor, a liability that must be addressed in the next design cycle.
Conclusion: Integrating In Silico Prediction into the Discovery Cascade
In silico pharmacokinetic prediction is not a replacement for experimental measurement. It is a powerful tool for hypothesis generation, prioritization, and risk mitigation. For 5-amino functionalized pyrazoles, a computational approach that acknowledges the specific physicochemical nature of the scaffold is essential. By employing validated, multi-stage workflows, researchers can effectively triage large virtual libraries, focusing precious synthetic and biological resources on compounds with the highest probability of success. This data-driven approach, grounded in scientific causality and robust validation, transforms computational chemistry from a simple filtering exercise into an integral, value-adding component of modern drug discovery.
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]
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PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]
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Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
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PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Saudi Pharmaceutical Journal. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
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PubMed. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. Molecules. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved from [Link]
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ACS Fall 2023. (n.d.). Prediction of ADMET properties and potential biological targets of pyrazole compounds. Retrieved from [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
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ADMET-AI. (n.d.). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Retrieved from [Link]
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ResearchGate. (2022). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]
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ScienceDirect. (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2018). In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. Retrieved from [Link]
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ScienceDirect. (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Retrieved from [Link]
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ResearchGate. (2023). 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Chemistry Africa. Retrieved from [Link]
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PubMed Central (PMC). (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
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Pharmacia. (2025). In silico metabolism and toxicity prediction using a knowledge-based approach. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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Global Journal of Bio-Science and Biotechnology. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. Retrieved from [Link]
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PubMed Central (PMC). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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ResearchGate. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. Retrieved from [Link]
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PubMed. (2008). Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-Cyclopentyl-1H-pyrazol-5-amine via Cyclocondensation: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 1-cyclopentyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry. The 5-aminopyrazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors and antagonists for various receptors.[1] This document outlines a reliable and efficient protocol based on the well-established cyclocondensation reaction between a substituted hydrazine and a β-functionalized nitrile precursor. We provide a detailed, step-by-step experimental procedure, mechanistic explanations, characterization data, and troubleshooting advice to ensure reproducible and successful synthesis for researchers in drug discovery and development.
Introduction and Significance
The pyrazole core is a cornerstone in the design of modern pharmaceuticals, featured in blockbuster drugs like Celecoxib® and Rimonabant.[2][3] Specifically, the 5-aminopyrazole moiety serves as a versatile synthon that allows for further functionalization, making it highly sought after in the construction of compound libraries for high-throughput screening. The N-cyclopentyl substituent can enhance lipophilicity and modulate binding interactions, potentially improving the pharmacokinetic profile of drug candidates.
The most direct and widely adopted method for constructing the 5-aminopyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, such as a β-ketonitrile or its synthetic equivalent.[1][4][5] This approach is favored for its high efficiency, atom economy, and the relative accessibility of starting materials. This guide details a robust protocol for synthesizing this compound using cyclopentylhydrazine and (ethoxymethylene)malononitrile.
Reaction Principle and Mechanism
The synthesis proceeds via a condensation-cyclization cascade. The overall transformation involves the reaction of cyclopentylhydrazine with (ethoxymethylene)malononitrile. The reaction mechanism can be described in three key stages:
-
Nucleophilic Attack (Addition-Elimination): The more nucleophilic nitrogen atom of cyclopentylhydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group. This is followed by the elimination of ethanol, forming a hydrazine-substituted intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbon of one of the nitrile groups. This key step forms the five-membered pyrazole ring.
-
Tautomerization (Aromatization): The resulting cyclic intermediate rapidly tautomerizes to yield the stable, aromatic this compound.
This sequence provides a thermodynamically favorable route to the aromatic pyrazole product.
Caption: Reaction mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as needed, but initial trials should adhere to these parameters to establish a baseline.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount (10 mmol scale) | Purity | Notes |
| Cyclopentylhydrazine hydrochloride | 20803-34-1 | 136.62 | 1.37 g (10 mmol, 1.0 eq) | ≥97% | Can be used as free base if available. |
| (Ethoxymethylene)malononitrile | 123-06-8 | 122.12 | 1.22 g (10 mmol, 1.0 eq) | ≥98% | Highly reactive; handle in a fume hood. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.53 mL (11 mmol, 1.1 eq) | ≥99% | Required if starting with hydrazine salt. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 30 mL | Anhydrous | Solvent for the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ~150 mL | ACS Grade | For chromatography. |
| Saturated NaCl solution (Brine) | N/A | N/A | ~50 mL | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Granular | For drying organic layer. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | 230-400 mesh | For column chromatography. |
Required Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add cyclopentylhydrazine hydrochloride (1.37 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous ethanol (30 mL) to the flask. Begin stirring to create a suspension. Add triethylamine (1.53 mL, 11 mmol) dropwise at room temperature. The triethylamine neutralizes the HCl salt, liberating the cyclopentylhydrazine free base. Stir for 10 minutes.
-
Causality Note: Using the hydrochloride salt is often more practical due to the better stability and handling compared to the free base. A non-nucleophilic base like TEA is required to deprotonate the salt without competing in the primary reaction.
-
-
Reactant Addition: To the stirred suspension, add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in one portion.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Expertise Insight: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization, typically leading to a complete reaction within a few hours.[6]
-
-
Monitoring the Reaction: Monitor the reaction progress using TLC (eluent: 50% Ethyl Acetate / 50% Hexanes). Spot the starting malononitrile and the reaction mixture. The reaction is complete when the malononitrile spot has been completely consumed (typically 2-4 hours).
-
Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Workup - Extraction: Redissolve the residue in ethyl acetate (75 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer with water (2 x 25 mL) to remove triethylamine hydrochloride and other water-soluble impurities. Then, wash with saturated brine (25 mL) to facilitate phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 60% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Characterization and Expected Results
The final product, this compound, should be an off-white to pale yellow solid.
| Parameter | Expected Result |
| Physical Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol [7] |
| Yield | 75-90% (typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.32 (d, 1H), 5.58 (d, 1H), 4.55 (quint, 1H), 3.70 (br s, 2H, NH₂), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 4H), 1.70-1.55 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.5, 137.8, 93.2, 59.5, 33.1, 24.0.[8] |
| Mass Spectrometry (ESI+) | m/z: 152.1182 [M+H]⁺[9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Ineffective neutralization of hydrazine salt. 3. Impure starting materials. | 1. Extend reflux time and monitor by TLC. 2. Ensure the correct stoichiometry of triethylamine is used. 3. Check the purity of reagents; repurify if necessary. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Product loss during chromatography. | 1. See above. 2. Ensure pH is neutral/basic during extraction to prevent protonation and loss to the aqueous layer. Perform back-extraction of aqueous layers. 3. Use a less polar eluent system initially to avoid premature elution. |
| Multiple Spots on TLC of Purified Product | 1. Co-elution of impurities. 2. Product degradation on silica gel. | 1. Re-purify using a shallower gradient or a different solvent system (e.g., DCM/Methanol). 2. Minimize the time the product spends on the silica column. Consider neutralizing the silica gel with triethylamine if the compound is basic and sensitive. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
El-Sayed, M. A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 834–852. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1068–1103. [Link]
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Lhassani, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6688. [Link]
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Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7845–7856. [Link]
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Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
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Lhassani, M., et al. (2022). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]
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Elgemeie, G. H., & Abd-El-Aal, F. A. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1823-1849. [Link]
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Zemtsov, A. A., & Vatsadze, S. Z. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 31(1), 67. [Link]
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PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for the N-Alkylation of 5-Aminopyrazoles
Introduction: The Strategic Importance of N-Alkylated 5-Aminopyrazoles in Modern Drug Discovery
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2] These nitrogen-rich five-membered heterocycles are instrumental in the development of therapeutics targeting a spectrum of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] The strategic N-alkylation of the pyrazole ring is a critical chemical transformation that profoundly influences the physicochemical and pharmacological properties of these compounds. The substituent introduced on the pyrazole nitrogen can modulate target binding, selectivity, metabolic stability, and pharmacokinetic profiles. Consequently, robust and regioselective protocols for the N-alkylation of 5-aminopyrazoles are of paramount importance to researchers, scientists, and drug development professionals.[5]
This technical guide provides a comprehensive overview of the principles and methodologies for the N-alkylation of 5-aminopyrazoles. It is designed to bridge theoretical understanding with practical application, offering detailed, field-proven protocols and explaining the underlying chemical logic to empower researchers in their synthetic endeavors.
Core Principles of N-Alkylation: Navigating the Regioselectivity Challenge
The N-alkylation of asymmetrically substituted pyrazoles, such as 5-aminopyrazoles, presents a significant regioselectivity challenge. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to the formation of two distinct regioisomers. The specific isomer generated is crucial as it dictates the molecule's three-dimensional structure and, consequently, its biological activity.[5]
The regiochemical outcome is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions employed.[6] The amino group at the 5-position introduces an additional layer of complexity due to its electronic influence on the pyrazole ring. Generally, the N1 position is sterically more accessible, while the N2 position is electronically favored in some cases. The choice of base, solvent, alkylating agent, and reaction temperature are all critical parameters that can be manipulated to steer the reaction towards the desired regioisomer.[5][6]
Experimental Protocols for N-Alkylation
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 5-aminopyrazoles. These protocols are designed to be self-validating, with clear instructions and considerations for achieving high yields and regioselectivity.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most widely employed method for N-alkylation, utilizing a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity for subsequent reaction with an alkyl halide. The choice of base is critical and can range from weaker carbonate bases to stronger hydrides, depending on the reactivity of the substrate and alkylating agent.[5]
Experimental Workflow:
Caption: General experimental workflow for base-mediated N-alkylation.
Detailed Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 5-aminopyrazole substrate (1.0 equivalent).
-
Add an anhydrous solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) to achieve a concentration of 0.1-0.5 M.
-
Add the selected base (e.g., potassium carbonate (K₂CO₃, 1.5-2.0 eq), cesium carbonate (Cs₂CO₃, 1.5-2.0 eq), or sodium hydride (NaH, 1.1-1.5 eq, 60% dispersion in mineral oil)) to the stirred solution.
-
Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, or other alkyl halides, 1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at a temperature ranging from room temperature to 80°C for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding water. If NaH was used, the quenching should be done cautiously at 0°C.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the desired N-alkylated 5-aminopyrazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of strong bases like NaH with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can quench the base and hydrolyze the alkylating agent, reducing the reaction efficiency.
-
Choice of Base: The strength of the base influences the rate of deprotonation. Weaker bases like K₂CO₃ are often sufficient and offer a milder reaction condition. Stronger bases like NaH are used for less reactive substrates but require more stringent anhydrous conditions.
-
Monitoring the Reaction: TLC or LC-MS is crucial to determine the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or elevated temperatures.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
An alternative to base-mediated methods, acid-catalyzed alkylation using trichloroacetimidate electrophiles offers a milder approach that avoids the use of strong bases.[7] This method is particularly useful for substrates that are sensitive to basic conditions.
Reaction Mechanism Visualization:
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Application Notes and Protocols for Kinase Inhibitor Screening Using 1-Cyclopentyl-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research.[3][4] Within the landscape of kinase inhibitor discovery, the pyrazole ring has emerged as a "privileged scaffold."[1][3][5] Its synthetic tractability, favorable drug-like properties, and ability to form key hydrogen bond interactions with the kinase hinge region—mimicking the adenine moiety of ATP—make it an ideal foundation for inhibitor design.[1][5] Numerous FDA-approved drugs, such as Ruxolitinib (a JAK inhibitor), incorporate the pyrazole core, underscoring its clinical significance.[1]
This document provides detailed application notes and protocols for the screening of 1-cyclopentyl-1H-pyrazol-5-amine , a novel compound featuring this privileged scaffold. While the specific kinase targets of this molecule are yet to be fully elucidated, its structural characteristics warrant a comprehensive investigation into its potential as a kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new kinase-targeted therapeutics.
Compound Profile: this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 3702-09-8 | [6] |
| Molecular Formula | C8H13N3 | [6] |
| Molecular Weight | 151.21 g/mol | [6] |
| Structure | --- | |
| Predicted Solubility | Soluble in DMSO | Inferred from related structures[7] |
| Storage | Store at -20°C, sealed and dry | General recommendation for small molecules[6][7] |
The 5-amino-pyrazole moiety is a key feature, poised to act as a hinge-binder in the ATP-binding pocket of various kinases.[5] The N1-cyclopentyl group is a lipophilic substituent that can influence the compound's solubility, cell permeability, and interactions within the hydrophobic regions of the kinase active site, potentially contributing to selectivity.[8]
Experimental Strategy: A Tiered Approach to Kinase Inhibitor Profiling
A robust screening cascade is essential for identifying and validating novel kinase inhibitors. We recommend a two-tiered approach, beginning with a broad biochemical screen to identify initial hits, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cellular potency.[9][10]
Figure 1: A tiered workflow for the screening and validation of novel kinase inhibitors.
PART 1: Primary Biochemical Screening Protocol
Objective
To perform a high-throughput primary screen of this compound against a broad panel of recombinant human kinases to identify potential targets. The ADP-Glo™ Kinase Assay is recommended for its universal applicability across different kinase families and its high sensitivity.[11]
Principle of the ADP-Glo™ Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly synthesized ADP back to ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the ADP generated and, therefore, the kinase activity.
Materials
-
This compound (Test Compound)
-
Known kinase inhibitor (Positive Control, e.g., Staurosporine)
-
DMSO (Vehicle Control)
-
Recombinant Kinase Panel (e.g., from Promega, Reaction Biology)
-
Kinase-specific substrates (peptides or proteins)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working solution for the primary screen by diluting the stock to 40 µM in assay buffer. This will result in a final assay concentration of 10 µM (assuming a 4x dilution in the final reaction). Ensure the final DMSO concentration in the assay is ≤ 1% to minimize solvent effects.[12]
-
-
Kinase Reaction Setup (20 µL total volume):
-
In a 384-well plate, add 5 µL of the 4x Test Compound solution (40 µM) or control (Positive Control or DMSO vehicle).
-
Add 10 µL of a 2x master mix containing the specific recombinant kinase and its corresponding substrate in the appropriate kinase assay buffer.[13]
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of 4x ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination in subsequent experiments.[14]
-
Incubate the plate at 30°C for 60 minutes. Incubation times may need to be optimized for low-activity kinases.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[15]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis
Calculate the percent inhibition for the test compound relative to the positive and negative controls:
% Inhibition = 100 x (1 - [(RLUcompound - RLUpositive control) / (RLUvehicle control - RLUpositive control)])
Where RLU is the Relative Luminescence Unit. Hits are typically defined as compounds that exhibit >50% inhibition at the screening concentration.
PART 2: Secondary Cell-Based Assay Protocols
Upon identifying a "hit" from the primary screen (e.g., hypothetical target: Aurora Kinase A), the next crucial step is to validate this activity in a cellular context.[16] Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[16][17]
Protocol 2.1: Cellular Target Phosphorylation Assay (In-Cell Western)
Objective
To determine the IC50 value of this compound by quantifying its ability to inhibit the autophosphorylation of a target kinase (e.g., Aurora Kinase A at Thr288) within intact cells.
Materials
-
Cancer cell line overexpressing the target kinase (e.g., HeLa cells for Aurora Kinase A)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, Pen/Strep)
-
This compound
-
Primary antibodies: anti-phospho-Kinase (e.g., anti-pAurora A (Thr288)) and anti-total-Kinase (e.g., anti-Aurora A)
-
Fluorescently labeled secondary antibodies (e.g., AzureSpectra 700 and 800)
-
Black-sided, clear-bottom 96-well plates
-
Fluorescent imaging system (e.g., Sapphire FL Biomolecular Imager)
Step-by-Step Protocol
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in cell culture medium, ranging from 100 µM to 0.5 nM. Include a vehicle-only (DMSO) control.
-
Treat the cells with the compound dilutions for 2-4 hours.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 to permeabilize them.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate the cells overnight at 4°C with a cocktail of the primary antibodies (anti-phospho-Kinase and anti-total-Kinase) diluted in blocking buffer.
-
Wash the cells extensively with PBS-T (PBS with 0.1% Tween-20).
-
Incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash again extensively with PBS-T and finally with PBS.
-
-
Image Acquisition and Analysis:
IC50 Determination
Plot the normalized phospho-protein signal against the logarithmic concentration of the inhibitor. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to fit the data and calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the phosphorylation signal.[17][18]
Hypothetical Data Presentation
| Compound Concentration (µM) | Normalized Phospho-Signal | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.01 | 0.95 | 5 |
| 0.1 | 0.80 | 20 |
| 0.5 | 0.55 | 45 |
| 1.0 | 0.30 | 70 |
| 5.0 | 0.10 | 90 |
| 10.0 | 0.05 | 95 |
| Calculated IC50 | ~0.6 µM |
Visualizing the Mechanism: Kinase Inhibition and Downstream Signaling
Inhibition of a key signaling kinase like Aurora Kinase A is expected to have profound effects on cellular processes, most notably cell cycle progression.
Figure 2: Simplified signaling pathway illustrating how inhibition of Aurora Kinase A can lead to G2/M cell cycle arrest.
Trustworthiness and Best Practices
To ensure the validity of your screening results, adhere to the following best practices:
-
Confirm Target Expression: Before conducting cell-based assays, verify the expression of the target kinase in your chosen cell line using Western blotting.[16]
-
Use Appropriate Controls: Always include vehicle controls (e.g., DMSO), positive controls (a known inhibitor of the target kinase), and negative controls in every experiment.[16]
-
Distinguish On-Target vs. Off-Target Effects: To confirm that the observed cellular phenotype is due to inhibition of the intended target, consider using a structurally unrelated inhibitor for the same kinase or performing rescue experiments with a drug-resistant mutant of the kinase.[16]
-
Mind the Gap Between Biochemical and Cellular Potency: A significant drop in potency from a biochemical to a cell-based assay can indicate poor cell permeability, compound efflux, or high intracellular ATP competition.[16]
Conclusion
This compound, by virtue of its privileged pyrazole scaffold, represents a promising starting point for the discovery of novel kinase inhibitors. The tiered screening approach and detailed protocols provided herein offer a robust framework for its initial characterization. By systematically progressing from broad biochemical profiling to specific cell-based validation assays, researchers can effectively identify and validate the kinase targets of this compound, paving the way for further medicinal chemistry optimization and preclinical development.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved from [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved from [Link]
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The Cyclopentylpyrazolyl-5-amine Moiety: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Rise of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable synthetic tractability and ability to engage in a multitude of interactions with biological targets have led to its incorporation into a wide array of clinically successful drugs.[1][2] From the anti-inflammatory celecoxib to a new wave of targeted cancer therapies, the pyrazole core has demonstrated its profound impact on drug design.[3][4] Among the various classes of pyrazole derivatives, 5-aminopyrazoles have garnered significant attention as versatile building blocks, particularly in the development of kinase inhibitors.[5] The amino group at the C5 position serves as a crucial hydrogen bond donor, effectively mimicking the adenine hinge-binding motif of ATP and providing a strong anchor point within the kinase active site.[6]
This technical guide focuses on a specific and increasingly relevant derivative: 1-cyclopentyl-1H-pyrazol-5-amine . We will delve into the synthetic strategies for its preparation, explore the rationale behind the incorporation of the N1-cyclopentyl group, and provide detailed protocols for its application as a scaffold in the design of novel therapeutic agents, with a particular focus on kinase inhibitors.
Rationale for the this compound Scaffold: A Medicinal Chemist's Perspective
The selection of a scaffold in drug design is a deliberate process aimed at optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several advantageous features:
-
Established Bioactivity: The 5-aminopyrazole core is a well-established pharmacophore for targeting a range of enzymes, most notably protein kinases.[5] Its ability to form key hydrogen bonds with the hinge region of the ATP binding site makes it an excellent starting point for inhibitor design.[6]
-
The Role of the N1-Cyclopentyl Group: The N1-substituent of the pyrazole ring plays a critical role in modulating the compound's properties. The cyclopentyl group, in this context, is not merely a placeholder but a carefully chosen moiety that can:
-
Enhance Lipophilicity: The cyclopentyl group increases the lipophilicity of the scaffold, which can improve cell permeability and oral bioavailability.
-
Explore Hydrophobic Pockets: The three-dimensional nature of the cyclopentyl ring allows for effective exploration of hydrophobic pockets within the target protein's binding site, potentially leading to increased potency and selectivity.[7]
-
Fine-tune Potency: While structure-activity relationship (SAR) studies on N1-cycloalkyl pyrazoles have shown varied results depending on the target and the rest of the molecule, the cyclopentyl group has been shown to be a favorable substituent in certain contexts. For instance, in a series of pyrazole-based meprin inhibitors, a cyclopentyl derivative exhibited comparable activity to a diphenylpyrazole analog, highlighting its potential to maintain high potency.[8] In another study on CDK inhibitors, while a cyclobutyl group was found to be optimal, the cyclopentyl derivative was still evaluated, indicating its relevance in exploring the SAR of the N1-substituent.[9]
-
Vectorial Exit: The N1-substituent often serves as a vectorial exit point for further chemical modifications, allowing for the introduction of solubilizing groups or moieties that can target additional binding pockets.
-
-
Synthetic Accessibility: As will be detailed in the following sections, the this compound scaffold can be synthesized in a straightforward manner from commercially available starting materials, making it an attractive platform for library synthesis and lead optimization campaigns.[3][10]
Synthesis of the this compound Scaffold: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 5-aminopyrazoles is the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[11] The following protocol outlines a reliable method for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This two-step protocol involves the initial preparation of cyclopentylhydrazine hydrochloride followed by its cyclocondensation with a suitable β-ketonitrile.
Step 1: Synthesis of Cyclopentylhydrazine Hydrochloride
-
Reaction Scheme:
-
Cyclopentylamine + N-Boc-O-tosyl hydroxylamine → N-Boc-cyclopentylhydrazine
-
N-Boc-cyclopentylhydrazine + HCl → Cyclopentylhydrazine hydrochloride
-
-
Materials:
-
Cyclopentylamine
-
N-Boc-O-tosyl hydroxylamine (or other suitable aminating agent)
-
N-methylmorpholine
-
Organic solvent (e.g., Dichloromethane)
-
Concentrated Hydrochloric Acid
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentylamine (1.0 eq) and N-methylmorpholine (1.2 eq) in an appropriate organic solvent at 0-20 °C.
-
Slowly add a solution of N-Boc-O-tosyl hydroxylamine (1.1 eq) in the same organic solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the intermediate N-Boc-cyclopentylhydrazine.
-
To the isolated intermediate, add concentrated hydrochloric acid under an ice-water bath to induce deprotection of the Boc group.
-
The resulting cyclopentylhydrazine hydrochloride can be isolated by filtration or evaporation of the solvent.[12]
-
Step 2: Cyclocondensation to form this compound
-
Reaction Scheme:
-
Cyclopentylhydrazine hydrochloride + 3-aminocrotononitrile → this compound
-
-
Materials:
-
Cyclopentylhydrazine hydrochloride (from Step 1)
-
3-aminocrotononitrile (or another suitable β-ketonitrile equivalent)
-
1 M Hydrochloric acid
-
Microwave reactor or conventional heating setup (oil bath)
-
Microwave vial or round-bottom flask with reflux condenser
-
-
Procedure (Microwave-assisted):
-
In a microwave vial, combine cyclopentylhydrazine hydrochloride (1.0 eq) and 3-aminocrotononitrile (1.0 eq).
-
Add 1 M hydrochloric acid to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, the product can often be isolated by simple filtration.
-
-
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve cyclopentylhydrazine hydrochloride (1.0 eq) and 3-aminocrotononitrile (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product through standard work-up procedures (e.g., extraction and chromatography).
-
Application of the this compound Scaffold in Kinase Inhibitor Design
The this compound scaffold is an excellent starting point for the development of potent and selective kinase inhibitors. The 5-amino group serves as the hinge-binding element, while the N1-cyclopentyl group can be strategically utilized to enhance binding affinity and selectivity.
Case Study: Design of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of many cancers.[13][14] Several pyrazole-based CDK inhibitors have been developed, and the this compound scaffold provides a solid foundation for creating novel CDK inhibitors.[15]
Synthetic Strategy:
A common strategy for elaborating the this compound scaffold into a CDK inhibitor involves a nucleophilic aromatic substitution reaction with a substituted pyrimidine.
Figure 1: General synthetic route to pyrazolopyrimidine-based kinase inhibitors.
Protocol 2: Synthesis of a 1-Cyclopentyl-1H-pyrazol-5-yl-pyrimidin-4-amine Derivative
-
Reaction Scheme:
-
This compound + 2,4-dichloropyrimidine → 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine
-
-
Materials:
-
This compound (from Protocol 1)
-
2,4-dichloropyrimidine
-
A suitable base (e.g., Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., n-Butanol)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle with reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in n-butanol.
-
Add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard techniques such as crystallization or column chromatography.
-
The resulting 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a versatile intermediate that can be further functionalized at the 2-position of the pyrimidine ring to generate a library of potent and selective CDK inhibitors.
Biological Evaluation of this compound Derivatives
Once a library of compounds has been synthesized, their biological activity must be evaluated. For kinase inhibitors, this typically involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based assays.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Recombinant CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
A commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Figure 2: A typical workflow for the development of kinase inhibitors using the this compound scaffold.
Structure-Activity Relationship (SAR) Insights and Data Presentation
Systematic modification of the this compound scaffold and subsequent biological testing allows for the development of a structure-activity relationship (SAR) profile. This is crucial for understanding which structural features contribute to potency and selectivity.
| Compound ID | R-group on Pyrimidine | CDK2 IC50 (µM) | MCF-7 GI50 (µM) |
| I | 2-chloro | >10 | >20 |
| II | 2-(4-methylpiperazin-1-yl) | 0.5 | 1.2 |
| III | 2-((3R)-3-aminopyrrolidin-1-yl) | 0.1 | 0.3 |
| IV | 2-(4-hydroxypiperidin-1-yl) | 0.8 | 2.5 |
Table 1: Hypothetical SAR data for a series of CDK2 inhibitors derived from the this compound scaffold.
The hypothetical data in Table 1 illustrates how modifications at the 2-position of the pyrimidine ring can significantly impact biological activity. Such data is instrumental in guiding the lead optimization process.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its inherent drug-like properties, coupled with its proven ability to target key enzymes like protein kinases, make it a focal point for ongoing and future drug discovery efforts. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their quest for new and improved medicines. As our understanding of the structural biology of various disease targets continues to grow, we can anticipate that the strategic application of the this compound scaffold will lead to the development of the next generation of targeted therapies.
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ChemBK. (2024). Cyclopentyl hydrazine hydrochloride. Retrieved from [Link]
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- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochemical Pharmacology, 237, 116959.
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- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 436-451.
- 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors.
- Development of CDK4/6 Inhibitors: A Five Years Upd
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MySkinRecipes. (n.d.). Cyclopentylhydrazine hydrochloride. Retrieved from [Link]
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- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1854-1894.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Cyclopentyl Hydrazine Dihydrochloride: A Versatile Intermediate for Chemical Innovation. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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- 11. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 12. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the 5-Amino Group of Pyrazole Derivatives: A Guide for Researchers
Introduction: The Versatile 5-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] Among these, 5-aminopyrazole derivatives stand out as particularly valuable building blocks. The presence of a reactive amino group at the 5-position offers a versatile handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and other applications.[1][3] These functionalized pyrazoles have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][6] This guide provides an in-depth exploration of the key methods for functionalizing the 5-amino group of pyrazole derivatives, complete with detailed protocols and insights into their applications.
Core Functionalization Strategies
The nucleophilic nature of the 5-amino group allows for a range of derivatization reactions. This section details the most common and effective strategies, providing both the chemical logic and practical protocols for their implementation.
Acylation: Forging Amide Bonds
Acylation is a fundamental and widely employed method for modifying the 5-amino group, leading to the formation of stable amide linkages. This transformation is typically achieved by reacting the 5-aminopyrazole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
Causality Behind Experimental Choices: The choice of acylating agent and base is critical. Acid chlorides are generally more reactive than anhydrides. The base, typically a tertiary amine like triethylamine or pyridine, is chosen for its ability to scavenge the generated HCl without competing in the acylation reaction. The solvent is selected based on the solubility of the reactants and its inertness to the reaction conditions.
Protocol 1: General Procedure for the Acylation of 5-Aminopyrazole Derivatives
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Acyl chloride or anhydride (1.1-1.5 eq)
-
Triethylamine or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-aminopyrazole derivative in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (triethylamine or pyridine) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride or anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 1: Representative Examples of Acylation Reactions
| 5-Aminopyrazole Derivative | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzoyl chloride | Pyridine | DCM | >90 | [7] |
| 3-(trifluoromethyl)-1H-pyrazol-5-amine | Acetic anhydride | Pyridine | THF | 85 | N/A |
Visualization 1: General Workflow for Acylation
Caption: Workflow for the acylation of 5-aminopyrazoles.
Sulfonylation: Introducing Sulfonamide Functionality
Sulfonylation of the 5-amino group introduces a sulfonamide moiety, a critical pharmacophore in many drug molecules. The reaction is analogous to acylation, employing a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices: Sulfonyl chlorides are highly reactive, and the reaction is often rapid. Pyridine is a common choice for both solvent and base in this reaction, as it effectively neutralizes the generated HCl and can also catalyze the reaction.
Protocol 2: General Procedure for the Sulfonylation of 5-Aminopyrazole Derivatives
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Sulfonyl chloride (1.1-1.2 eq)
-
Anhydrous Pyridine
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-aminopyrazole derivative in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Table 2: Representative Examples of Sulfonylation Reactions
| 5-Aminopyrazole Derivative | Sulfonyl Chloride | Solvent | Yield (%) | Reference |
| 3-Aryl-5-methoxymethyl-4-amino-1H-pyrazoles | p-Acetamidobenzenesulfonyl chloride | Pyridine | N/A | [8] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzenesulfonyl chloride | Pyridine | ~85 | N/A |
Visualization 2: Sulfonylation Reaction Pathway
Caption: General sulfonylation reaction of 5-aminopyrazoles.
Urea and Thiourea Formation: Building Blocks for Bioactive Molecules
The reaction of 5-aminopyrazoles with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are prevalent in a variety of biologically active compounds, including kinase inhibitors.[2][9]
Causality Behind Experimental Choices: This reaction is typically a direct addition and often proceeds without the need for a catalyst. The choice of solvent is dictated by the solubility of the starting materials. Anhydrous conditions are preferred to prevent the hydrolysis of the isocyanate or isothiocyanate.
Protocol 3: General Procedure for the Synthesis of 5-Pyrazolyl Ureas and Thioureas
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Isocyanate or Isothiocyanate (1.0-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-aminopyrazole derivative in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Add the isocyanate or isothiocyanate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Table 3: Examples of Urea and Thiourea Formation
| 5-Aminopyrazole Derivative | Reagent | Solvent | Yield (%) | Reference |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl isothiocyanate | Fluorinated aromatic amine | THF | Good | [10] |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 2,3-Dichlorophenyl isocyanate | THF | N/A | [2] |
Visualization 3: Urea and Thiourea Synthesis
Caption: Synthesis of 5-pyrazolyl ureas and thioureas.
Reductive Amination: Forming C-N Bonds with Carbonyls
Reductive amination provides a powerful method for the N-alkylation or N-arylation of the 5-amino group. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by condensation with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.
Causality Behind Experimental Choices: A key aspect of this reaction is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their mild and selective nature.[11] The reaction is often carried out in a solvent like dichloroethane (DCE) or methanol.
Protocol 4: General Procedure for Reductive Amination of 5-Aminopyrazoles
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 5-aminopyrazole derivative and the aldehyde or ketone in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Table 4: Representative Reductive Amination Conditions
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Reference |
| Ferrocenylpyrazolecarbaldehyde | Various amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane | [12] |
| Primary amine | Aldehyde/Ketone | Sodium borohydride/Boric acid | Solvent-free | [13] |
Visualization 4: Reductive Amination Mechanism
Caption: Two-step mechanism of reductive amination.
C-N Cross-Coupling Reactions: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] This methodology allows for the arylation of the 5-amino group of pyrazoles with aryl halides or triflates, providing access to a wide range of N-aryl-5-aminopyrazole derivatives.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base, like sodium tert-butoxide or potassium hydroxide, is required to deprotonate the aminopyrazole.
Protocol 5: Buchwald-Hartwig Amination of 5-Aminopyrazoles
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium hydroxide (KOH) or Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 5-aminopyrazole derivative, aryl halide, Pd(OAc)₂, XPhos, and KOH or NaOtBu in a Schlenk tube.
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 5: Buchwald-Hartwig Amination of a 5-Aminopyrazole
| 5-Aminopyrazole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1,3-Disubstituted 1H-pyrazol-5-amine | Various aryl halides | Pd(OAc)₂/XPhos | KOH | Toluene | Good to Excellent |
Visualization 5: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Applications in Drug Discovery and Beyond
The functionalization of the 5-amino group of pyrazoles has led to the discovery of numerous compounds with significant therapeutic potential.
-
Kinase Inhibitors: A prominent application of 5-pyrazolyl ureas is in the development of kinase inhibitors.[2][9] For instance, derivatives have been identified as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[9]
-
Antimicrobial Agents: Functionalized 5-aminopyrazoles have demonstrated broad-spectrum antibacterial and antifungal activities.[1][9][10] The introduction of various substituents on the 5-amino group can modulate the antimicrobial efficacy and spectrum.
-
Antiviral Activity: Certain 5-aminopyrazole derivatives have been investigated for their potential as antiviral agents, showing activity against viruses like influenza A.[2]
-
Agrochemicals: The pyrazole scaffold is also important in the agrochemical industry, with some derivatives being developed as herbicides and insecticides.[5]
Conclusion and Future Perspectives
The 5-amino group of pyrazole derivatives is a highly versatile functional handle that allows for a wide range of chemical modifications. The methods outlined in this guide—acylation, sulfonylation, urea/thiourea formation, reductive amination, and C-N cross-coupling—provide a robust toolkit for chemists to generate diverse libraries of pyrazole-based compounds. The continued exploration of these and novel functionalization strategies will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with tailored properties.
References
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
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1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pharmacology active 5-aminopyrazoles. ResearchGate. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
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Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules. [Link]
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Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. Il Farmaco. [Link]
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Palladium-catalyzed direct arylations of pyrazole derivatives bearing a... ResearchGate. [Link]
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Pyrazole derivatives with antiviral activity. ResearchGate. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
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Some biologically active 5-aminopyrazole derivatives. ResearchGate. [Link]
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PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
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Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. [Link]
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Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Asian Journal of Research in Chemistry. [Link]
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Synthesis of sulfonamides from azoles and sodium sulfinates at ambient temperature. ScienceDirect. [Link]
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Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
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Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Center for Biotechnology Information. [Link]
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Scheme for obtaining sulfonyl derivatives of aminopyrazoles. ResearchGate. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 1-aryl-1H-pyrazole-5-amine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors, antimicrobial agents, and pesticides.[1][2] Traditional synthetic routes to these valuable molecules often involve lengthy reaction times under thermal reflux and can require complex purification procedures.[1] This application note details a robust and highly efficient protocol for the synthesis of 1-aryl-1H-pyrazole-5-amines utilizing microwave-assisted organic synthesis (MAOS). This modern approach dramatically reduces reaction times from hours to mere minutes, improves yields, and aligns with the principles of green chemistry by often using aqueous media.[1][2][3][4]
The protocol herein describes the condensation reaction between various aryl hydrazines and β-ketonitriles (or their enamine equivalents like 3-aminocrotononitrile) under microwave irradiation. The use of microwave energy provides rapid, uniform heating of the reaction mixture, leading to significant rate enhancements and cleaner reaction profiles.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a rapid, reliable, and scalable method for the synthesis of this important class of heterocyclic compounds.
The Power of Microwave Irradiation in Chemical Synthesis
Microwave-assisted organic synthesis relies on the ability of certain molecules to transform electromagnetic energy into heat. The primary mechanisms behind this phenomenon are dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, generating heat efficiently and uniformly throughout the reaction medium.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.
This direct heating of the reaction mixture, as opposed to the conventional heating of the reaction vessel, leads to a rapid temperature increase and a significant acceleration of chemical reactions. This often results in higher yields, improved product purity, and a reduction in unwanted side reactions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines. The reaction can be performed on both milligram and gram scales with comparable efficiency.[1][2]
Materials and Reagents:
-
Substituted aryl hydrazine hydrochloride (1.0 equiv.)
-
3-Aminocrotononitrile or appropriate α-cyanoketone (1.0 equiv.)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Microwave vials (2-5 mL or appropriate for scale)
-
Magnetic stir bar
-
Microwave reactor
-
Vacuum filtration apparatus (Büchner funnel, filter flask, etc.)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a clean, dry microwave vial equipped with a magnetic stir bar, add the aryl hydrazine hydrochloride (1.0 equiv.) and 3-aminocrotononitrile or the corresponding α-cyanoketone (1.0 equiv.).
-
Solvent Addition: To the vial, add 1 M HCl to achieve a reactant concentration of approximately 0.4 M. Ensure the stir bar can rotate freely. If the reactants have poor solubility, the mixture can be transferred to a larger vial with additional 1 M HCl, being careful not to exceed the recommended volume for the microwave reactor.[1][3]
-
Vial Sealing: Securely seal the microwave vial with an appropriate cap using a crimper tool. A proper seal is crucial to maintain pressure and prevent solvent evaporation during the reaction.[3]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction temperature to 150 °C and the reaction time typically between 10 to 15 minutes. The reaction should be stirred throughout the heating process.
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, carefully cool the vial to room temperature.
-
Once cooled, open the vial in a fume hood.
-
Transfer the reaction mixture to a beaker.
-
While stirring, slowly add 10% NaOH solution to basify the mixture until a precipitate forms and the pH is alkaline.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum to obtain the 1-aryl-1H-pyrazole-5-amine. For many substrates, this procedure yields a product of high purity without the need for further chromatographic purification or recrystallization.[1][2][4]
-
dot graph TD; A[Start: Reagents in Microwave Vial] --> B{Add 1M HCl}; B --> C[Seal Vial]; C --> D{Microwave Irradiation (150°C, 10-15 min)}; D --> E[Cool to Room Temperature]; E --> F[Basify with 10% NaOH]; F --> G[Vacuum Filtration]; G --> H[Wash with Water]; H --> I[Dry Product]; I --> J[End: Purified 1-Aryl-1H-pyrazole-5-amine]; subgraph Legend direction LR subgraph Node_Styles style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 end end
Experimental Workflow Diagram
Substrate Scope and Reaction Optimization
The described microwave-assisted protocol is highly versatile and tolerates a wide range of functional groups on both the aryl hydrazine and the β-ketonitrile starting materials.[1][3][4] This allows for the rapid generation of diverse libraries of 1-aryl-1H-pyrazole-5-amines for screening in drug discovery programs.
| Aryl Hydrazine | β-Ketonitrile/Enamine | Time (min) | Yield (%) |
| 4-Fluorophenylhydrazine HCl | 3-Aminocrotononitrile | 10 | 90 |
| Phenylhydrazine HCl | 3-Aminocrotononitrile | 10 | 85 |
| 4-Chlorophenylhydrazine HCl | 3-Aminocrotononitrile | 15 | 88 |
| 4-Bromophenylhydrazine HCl | 3-Aminocrotononitrile | 15 | 82 |
| 4-Nitrophenylhydrazine HCl | 3-Aminocrotononitrile | 35 | 75 |
| Phenylhydrazine HCl | Benzoylacetonitrile | 10 | 80 |
| 4-Fluorophenylhydrazine HCl | 4-Chlorobenzoylacetonitrile | 15 | 85 |
Table 1: Representative examples of 1-aryl-1H-pyrazole-5-amines synthesized via the microwave-assisted protocol. Data compiled from[1][2].
Reaction Mechanism: A Closer Look
The formation of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and β-ketonitriles proceeds through a well-established condensation and cyclization pathway. The reaction mechanism can be described as follows:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the aryl hydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler type): The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step is a variation of the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles.
-
Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to the stable aromatic 1-aryl-1H-pyrazole-5-amine.
The acidic conditions (1 M HCl) facilitate the initial condensation by protonating the carbonyl group, making it more electrophilic. The high temperatures achieved rapidly under microwave irradiation drive the reaction to completion in a short timeframe.
dot graph TD; subgraph "Reaction Pathway" direction LR; A["Aryl Hydrazine +β-Ketonitrile"] --> B["Hydrazone Intermediate"]; B --> C["IntramolecularCyclization"]; C --> D["Tautomerization"]; D --> E["1-Aryl-1H-pyrazole-5-amine"]; end subgraph Legend direction LR subgraph Node_Styles style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,color:#202124 end end
Proposed Reaction Mechanism
Conclusion and Future Outlook
The microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines offers a significant advancement over classical synthetic methods. The protocol presented here is rapid, high-yielding, and demonstrates a broad substrate scope, making it an invaluable tool for medicinal chemists and researchers in drug discovery. The ease of the work-up procedure and the avoidance of hazardous organic solvents further enhance the appeal of this green chemistry approach. The continued adoption of microwave technology in organic synthesis is expected to further accelerate the discovery and development of novel therapeutics based on the pyrazole scaffold and beyond.
References
-
Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]
-
Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed, 31282901. [Link]
-
Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]
-
Everson, N., Yniguez, K., Loop, L., Lazaro, H., Belanger, B., Koch, G., ... & Eagon, S. (2019). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. ResearchGate. [Link]
Sources
Application Notes and Protocols for the Investigation of 1-Cyclopentyl-1H-pyrazol-5-amine in Anticancer Drug Discovery
Foreword for the Research Professional
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a fertile ground for the discovery of novel therapeutics, particularly in oncology.[3][4][5][6] Pyrazole derivatives have demonstrated the ability to modulate a wide array of cancer-relevant biological targets, including protein kinases, cell cycle regulators, and signaling pathway components.[2][3][7][8][9] This document provides a comprehensive guide for the investigation of a specific, yet underexplored, pyrazole derivative: 1-cyclopentyl-1H-pyrazol-5-amine .
These application notes are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the anticancer potential of this compound. We will delve into its synthesis, propose plausible mechanisms of action based on the broader pyrazole literature, and provide step-by-step experimental workflows for its evaluation as a potential anticancer agent. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot as their investigation unfolds.
The Scientific Rationale: Why Investigate this compound?
While the broader class of pyrazole derivatives is well-documented in anticancer research, this compound (CAS 3702-09-8) remains a largely uncharacterized molecule.[10] The rationale for its investigation stems from the established structure-activity relationships (SAR) of analogous compounds. The 5-amino group is a common feature in many biologically active pyrazoles, often serving as a key hydrogen bond donor for interactions with target proteins.[11][12] The N1-cyclopentyl group provides a lipophilic substituent that can enhance membrane permeability and potentially occupy hydrophobic pockets within target enzymes.
Based on the known targets of other pyrazole-containing anticancer agents, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: The pyrazole core is a well-established scaffold for the design of inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and p38 Mitogen-Activated Protein Kinase (MAPK).[1][3][7][9][13][14][15][16][17][18]
-
Disruption of the Cell Cycle: By inhibiting CDKs or other cell cycle-related proteins, the compound could induce cell cycle arrest, preventing cancer cell proliferation.[7][19][20]
-
Induction of Apoptosis: Many cytotoxic agents, including pyrazole derivatives, trigger programmed cell death in cancer cells.[3][17]
The following sections will provide the necessary protocols to systematically test these hypotheses.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through established methods for the formation of 5-aminopyrazoles. A plausible and efficient route involves the cyclocondensation of a cyclopentylhydrazine with a suitable three-carbon synthon bearing a nitrile group.
Protocol 2.1: Synthesis of this compound
Materials:
-
Cyclopentylhydrazine hydrochloride
-
3-ethoxy-2-propenenitrile (or a similar β-alkoxyacrylonitrile)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Cyclopentylhydrazine Free Base: In a round-bottom flask, dissolve cyclopentylhydrazine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain cyclopentylhydrazine as an oil. Use immediately in the next step.
-
Cyclocondensation Reaction: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add the freshly prepared cyclopentylhydrazine (1.0 eq).
-
Add 3-ethoxy-2-propenenitrile (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., N-H stretches of the amine).
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of this compound involves evaluating its cytotoxic and antiproliferative effects on a panel of cancer cell lines.
Protocol 3.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])
-
Normal human cell line (e.g., HEK293 or fibroblasts, for assessing selectivity)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound |
| MCF-7 | Breast | To be determined |
| A549 | Lung | To be determined |
| HCT116 | Colon | To be determined |
| PC-3 | Prostate | To be determined |
| HEK293 | Normal | To be determined |
Elucidation of the Mechanism of Action
Should this compound demonstrate significant and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Based on our initial hypotheses, we will focus on its potential as a kinase inhibitor and its effects on the cell cycle and apoptosis.
Protocol 4.1: Kinase Inhibition Assays
Given the prevalence of pyrazole scaffolds in kinase inhibitors, it is prudent to screen this compound against a panel of cancer-relevant kinases.
Workflow for Kinase Inhibition Screening:
Caption: Workflow for kinase inhibition screening.
Procedure:
-
Primary Screen: Submit the compound to a commercial kinase screening service or perform an in-house screen against a panel of kinases (e.g., CDKs, VEGFR, EGFR, p38 MAPK) at a single high concentration (e.g., 10 µM).
-
IC₅₀ Determination: For any kinases that show significant inhibition in the primary screen, perform a dose-response assay to determine the IC₅₀ value.
-
Mechanism of Inhibition Studies: For the most potently inhibited kinase, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
This protocol will determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cancer cell line of interest (e.g., one that is sensitive to the compound)
-
This compound
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treatment: Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle compared to the untreated control.
Protocol 4.3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treatment: Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 or 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Potential Signaling Pathways and Structure-Activity Relationships
The results from the initial biological evaluation will guide further investigation into the specific signaling pathways affected by this compound. For instance, if the compound inhibits a specific kinase, downstream signaling events can be monitored by Western blotting for changes in protein phosphorylation.
Hypothetical Signaling Pathway Modulation:
Caption: Potential signaling pathways targeted by this compound.
Further research should also explore the structure-activity relationship (SAR) by synthesizing analogs of this compound. Modifications could include:
-
Varying the N1-substituent: Replacing the cyclopentyl group with other alkyl or aryl groups to probe the hydrophobic pocket of the target.
-
Substituting the pyrazole ring: Adding substituents at the C3 and C4 positions to explore additional binding interactions.
-
Modifying the 5-amino group: Acylation or alkylation of the amine to alter its hydrogen bonding capacity.
These studies will be crucial for optimizing the potency and selectivity of this chemical scaffold and for developing lead compounds for further preclinical evaluation.
Conclusion and Future Directions
This document has outlined a comprehensive and scientifically grounded approach to investigate the anticancer potential of this compound. By following the detailed protocols for synthesis, in vitro evaluation, and mechanism of action studies, researchers can systematically characterize this novel compound. The pyrazole scaffold holds immense promise in oncology, and a thorough investigation of this specific derivative may uncover a new lead compound for the development of targeted cancer therapies. Future in vivo studies in animal models will be contingent on promising in vitro activity, selectivity, and a well-defined mechanism of action.
References
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- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
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- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
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- 11. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 19. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 21. Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. | Semantic Scholar [semanticscholar.org]
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- 30. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
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1-cyclopentyl-1H-pyrazol-5-amine for developing pan-FGFR covalent inhibitors
Application Notes & Protocols
Topic: 1-Cyclopentyl-1H-pyrazol-5-amine for the Development of Pan-FGFR Covalent Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting FGFR Aberrations with Precision and Durability
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cellular processes including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known oncogenic driver in a multitude of cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung carcinoma.[1][3] This has established the FGFRs as compelling therapeutic targets.
While first-generation reversible inhibitors have shown clinical benefit, their efficacy is often limited by acquired resistance, frequently stemming from "gatekeeper" mutations within the ATP-binding pocket.[4][5] To address this challenge, the field has progressed towards targeted covalent inhibitors. These inhibitors form a permanent, covalent bond with a specific amino acid residue in the target protein, offering advantages of increased potency, prolonged duration of action, and the ability to overcome resistance mechanisms.[6][7]
This guide focuses on the strategic use of the This compound scaffold as a foundational core for designing next-generation, pan-FGFR covalent inhibitors. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, renowned for its synthetic accessibility and favorable drug-like properties, and is a key component in several approved kinase inhibitors.[8][9] By appending a reactive electrophile ("warhead") to this core, we can create potent molecules designed to irreversibly bind to a conserved cysteine residue within the P-loop of FGFRs, thereby achieving durable and broad-spectrum inhibition across the FGFR family.
Section 1: The FGFR Signaling Pathway and the Covalent Inhibition Strategy
The FGFR Signaling Cascade
Activation of the FGFR pathway is initiated by the binding of an FGF ligand, facilitated by heparan sulfate proteoglycans, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[3] This phosphorylation event creates docking sites for adaptor proteins, triggering multiple downstream signaling cascades, most notably the RAS-MAPK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[3][10] Dysregulation at any point in this cascade can lead to unchecked cell growth and tumor progression.[2][11]
The Rationale for Covalent Inhibition
The strategy of covalent inhibition hinges on designing a molecule that first binds reversibly to the ATP pocket of the kinase and then forms an irreversible covalent bond with a nearby nucleophilic residue. For FGFRs 1-4, a conserved cysteine residue in the P-loop of the ATP-binding site presents an ideal target.[12][13] By forming this permanent bond, the inhibitor effectively and permanently inactivates the enzyme.
Key Advantages:
-
Enhanced Potency: The irreversible nature of the binding can lead to significantly lower IC50 values compared to reversible counterparts.[12]
-
Prolonged Pharmacodynamics: The effect of the drug persists even after it has been cleared from systemic circulation, as the target remains inactivated.
-
Overcoming Resistance: Covalent inhibitors can be effective against gatekeeper mutations that confer resistance to reversible inhibitors by reducing their binding affinity.[4][7][14]
Section 2: Inhibitor Design and Synthesis Workflow
The this compound core serves as an excellent starting point. The pyrazole ring and its substituents are designed to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, mimicking the adenine region of ATP. The primary amine at the 5-position is a critical synthetic handle for attaching a linker and the electrophilic warhead. A common and effective warhead is an acrylamide moiety, which acts as a Michael acceptor for the thiol group of the target cysteine.[16]
General Synthetic Workflow
The development process follows a logical progression from initial design to final validation. This involves the synthesis of the target compound, followed by a rigorous cascade of biochemical and cellular assays to confirm its mechanism of action, potency, and selectivity.
Section 3: Protocols for Characterization and Validation
Protocol 3.1: Biochemical Assay for Potency Determination (IC50 and k_inact/K_I)
Objective: To determine the inhibitory potency of the compound against FGFR1, 2, 3, and 4 kinases and to characterize the kinetics of irreversible inhibition.
Rationale: For covalent inhibitors, a simple IC50 value is insufficient as it is time-dependent. It is crucial to determine the rate of inactivation (k_inact) and the initial binding affinity (K_I). The ratio k_inact/K_I is the second-order rate constant that represents the efficiency of covalent modification and is the gold standard for comparing irreversible inhibitors.[15][17]
Materials:
-
Recombinant human FGFR1, 2, 3, 4 kinase domains
-
ATP
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates, white
Procedure:
Part A: Time-Dependent IC50 Measurement
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This step allows the covalent reaction to proceed.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Causality Note: The ATP concentration should be at its Km value to ensure competitive binding dynamics are accurately reflected.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (as luminescence) using the ADP-Glo™ protocol.
-
Plot the percent inhibition versus inhibitor concentration for each pre-incubation time point and calculate the IC50 value for each. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.[17]
Part B: Determination of k_inact and K_I
-
Select a range of inhibitor concentrations around the final IC50 value.
-
For each inhibitor concentration, incubate with the FGFR enzyme and take aliquots at multiple time points (e.g., 0, 5, 10, 20, 40, 60 minutes).
-
Immediately initiate the kinase reaction in the aliquot by adding substrate and a high concentration of ATP. Causality Note: A high ATP concentration helps to prevent further covalent modification during the activity measurement step.
-
Measure the reaction rate for each time point.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for covalent inhibitors: k_obs = k_inact * [I] / (K_I + [I]) . This allows for the determination of k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[18]
Protocol 3.2: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
Objective: To provide direct physical evidence of the covalent bond formation between the inhibitor and the FGFR protein.
Rationale: This is a self-validating step. An observed mass shift corresponding to the molecular weight of the inhibitor confirms that the mechanism of action is indeed covalent modification.
Materials:
-
Recombinant FGFR kinase domain
-
Test compound
-
Incubation buffer
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the FGFR protein (e.g., 5 µM) with a molar excess of the test compound (e.g., 25 µM) for 2-4 hours at room temperature.
-
As a control, incubate the FGFR protein with DMSO vehicle under the same conditions.
-
Desalt the protein samples to remove excess inhibitor and buffer components.
-
Analyze the samples by LC-MS. Deconvolute the resulting mass spectra to determine the intact mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the DMSO-treated control. A mass increase equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
Protocol 3.3: Cellular Target Engagement Assay (Western Blot)
Objective: To determine if the inhibitor can engage and inhibit FGFR signaling in a cellular context.
Rationale: A compound that is potent biochemically must also be cell-permeable and effective in the complex intracellular environment. Measuring the inhibition of receptor autophosphorylation (p-FGFR) is a direct readout of target engagement in cells.
Materials:
-
Cancer cell line with known FGFR amplification or fusion (e.g., SNU-16 or KATO III for FGFR2 amplification).[19]
-
Cell culture medium and serum
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Plate the FGFR-dependent cancer cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test compound for 2-4 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15 minutes to induce FGFR phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration in the lysates.
-
Perform SDS-PAGE and Western blot analysis using antibodies against p-FGFR and downstream markers like p-ERK. Use total FGFR, total ERK, and GAPDH as loading controls.
-
A dose-dependent decrease in the p-FGFR and p-ERK signals indicates effective cellular target engagement and pathway inhibition.
Protocol 3.4: Kinome Selectivity Profiling
Objective: To assess the selectivity of the inhibitor against a broad panel of other human kinases.
Rationale: Off-target kinase inhibition can lead to toxicity. A high degree of selectivity is a hallmark of a promising drug candidate. While covalent inhibitors can gain selectivity from the presence of a targetable cysteine, it is still critical to rule out reactions with other kinases that may also possess reactive cysteines.[20]
Methodology:
-
Commercial Kinase Profiling Services: The most straightforward method is to submit the compound to a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). These services typically test the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases and report the percent inhibition.
-
Activity-Based Protein Profiling (ABPP): For a more in-depth analysis in a native biological system, ABPP can be used. This chemoproteomic technique uses broad-spectrum covalent probes to profile the functional state of enzymes in a cell lysate or in vivo.[21] By competing your test inhibitor against these probes, you can identify its full spectrum of targets within the proteome.[21]
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison of potency and selectivity.
Table 1: Biochemical Potency of a Hypothetical Inhibitor (Compound XYZ)
| Target | IC50 (nM) (60 min pre-incubation) | k_inact (10⁻³ s⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) |
|---|---|---|---|---|
| FGFR1 | 8.5 | 5.2 | 45 | 115,555 |
| FGFR2 | 6.1 | 6.8 | 38 | 178,947 |
| FGFR3 | 12.3 | 4.1 | 62 | 66,129 |
| FGFR4 | 45.0 | 2.5 | 150 | 16,667 |
| FGFR2 V564F | 25.6 | 3.9 | 95 | 41,052 |
Data Interpretation: The compound shows pan-FGFR activity with the highest efficiency against FGFR2. The time-dependent IC50 and calculated k_inact/K_I values confirm a covalent mechanism. Importantly, it retains activity against the V564F gatekeeper mutant, a key feature for overcoming resistance.[19]
Table 2: Cellular Activity of Compound XYZ
| Cell Line | FGFR Status | p-FGFR IC50 (nM) | Anti-proliferative GI50 (nM) |
|---|---|---|---|
| SNU-16 | FGFR2 Amplified | 15 | 59 |
| KATO III | FGFR2 Amplified | 21 | 73 |
| NCI-H520 | FGFR1 Amplified | 11 | 19 |
Data Interpretation: The biochemical potency translates well to a cellular context. The compound inhibits FGFR phosphorylation and suppresses the growth of cancer cell lines known to be dependent on FGFR signaling, confirming its potential as a therapeutic agent.[19]
References
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells.
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
-
Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. ResearchGate.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed.
-
FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology.
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI.
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Ovidius University Annals of Chemistry.
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A Structure-guided Approach to Creating Covalent FGFR Inhibitors. NIH.
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed.
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science.
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC - NIH.
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Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors. PubMed.
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Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. NIH.
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The Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. ResearchGate.
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Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. AACR Journals.
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Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central.
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Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Broad Institute.
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate.
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From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry.
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Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. MDPI.
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Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS.
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Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. NIH.
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Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
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Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
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Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PubMed Central.
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Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. AACR Journals.
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Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. AACR Journals.
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1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine. Benchchem.
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FGFR1 Selective Inhibitors. Selleckchem.com.
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Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? MDPI.
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
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Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate.
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
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Application Notes & Protocols: Pyrazole-Based Delivery Systems for Antibacterial Agents
Introduction: Overcoming the Antibacterial Delivery Challenge with Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing and novel antibacterial agents. A significant hurdle in antibacterial therapy is the suboptimal delivery of drugs to the site of infection, leading to decreased potency and the emergence of resistant strains. Pyrazole-containing compounds have long been recognized for their diverse pharmacological activities, including potent antibacterial properties.[1][2][3] Their versatile scaffold allows for extensive chemical modification, making them ideal candidates for the development of targeted drug delivery systems.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrazole-based delivery systems for antibacterial agents. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and offer insights into data interpretation, empowering you to harness the full potential of this promising therapeutic approach.
The core principle of a pyrazole-based delivery system is to conjugate an antibacterial pyrazole derivative to a carrier molecule or formulate it into a nanostructure. This approach aims to improve the solubility of hydrophobic compounds, protect the drug from degradation, and facilitate targeted delivery to bacterial cells, thereby increasing local drug concentration and minimizing systemic toxicity.[6][7] Several pyrazole derivatives have demonstrated significant antibacterial activity against a broad spectrum of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The mechanism of action for many pyrazole-based antibacterials involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[8][10][11]
This guide will walk you through the entire workflow, from the synthesis of a model pyrazole-based antibacterial agent to its formulation into nanoparticles and subsequent in vitro characterization.
I. Synthesis of a Pyrazole-Based Antibacterial Agent
The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with numerous methods available for constructing the pyrazole ring.[3][4] A common and efficient approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This method allows for the introduction of various substituents on the pyrazole core, enabling the fine-tuning of its antibacterial activity and physicochemical properties.
Protocol 1: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes the synthesis of a model pyrazole derivative with potential antibacterial activity, based on established synthetic routes.[3][4]
Materials and Reagents:
-
Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Deionized water
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 1,3-diketone (1 equivalent) and sodium acetate (1.2 equivalents) in ethanol.
-
Addition of Hydrazine: To this stirring solution, add the substituted hydrazine hydrochloride (1.1 equivalents) dissolved in a minimal amount of water.
-
Reflux: Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.
-
Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized pyrazole derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Sodium Acetate: Acts as a base to neutralize the hydrochloride salt of the hydrazine, liberating the free hydrazine for the condensation reaction.
-
Glacial Acetic Acid: Catalyzes the cyclization reaction to form the pyrazole ring.
-
Reflux: Provides the necessary thermal energy to overcome the activation energy of the reaction.
-
TLC Monitoring: Allows for the real-time tracking of the reaction's progress, ensuring optimal reaction time and preventing the formation of byproducts.
II. Formulation of Pyrazole-Based Nanoparticles
Nanoparticles offer a versatile platform for drug delivery, enhancing the bioavailability and therapeutic index of encapsulated drugs. V[7]arious techniques can be employed to formulate pyrazole-based nanoparticles, including nanoprecipitation, emulsion-diffusion, and polymerization methods. T[12][13]he choice of method depends on the physicochemical properties of the pyrazole derivative and the desired characteristics of the nanoparticles.
Protocol 2: Formulation of Pyrazole-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol describes a simple and reproducible method for preparing pyrazole-loaded nanoparticles using a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).
Materials and Reagents:
-
Synthesized pyrazole derivative
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone (or other suitable organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath or probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve the synthesized pyrazole derivative and PLGA in acetone to form a clear solution. The ratio of drug to polymer can be varied to achieve the desired drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Under constant magnetic stirring, slowly add the organic phase dropwise into the aqueous phase. The rapid diffusion of the solvent into the aqueous phase will cause the polymer to precipitate, entrapping the pyrazole derivative and forming nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: The nanoparticles can be collected by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization: For long-term storage, the nanoparticles can be lyophilized after resuspending them in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
Causality Behind Experimental Choices:
-
PLGA: A biodegradable and biocompatible polymer widely used in drug delivery applications. Its degradation rate can be tuned by altering the lactic acid to glycolic acid ratio.
-
Acetone: A water-miscible organic solvent with a low boiling point, facilitating its easy removal.
-
PVA: A surfactant that stabilizes the newly formed nanoparticles, preventing their aggregation.
-
Ultracentrifugation: A high-speed centrifugation technique necessary to pellet the small nanoparticles.
Diagram: Nanoprecipitation Workflow
Caption: Step-by-step process of nanoparticle formulation.
III. Characterization of Pyrazole-Based Nanoparticles
Thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and performance. Key parameters to evaluate include particle size, zeta potential, drug loading efficiency, and drug release profile.
Protocol 3: Physicochemical Characterization of Nanoparticles
A. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse the lyophilized nanoparticles in deionized water by gentle sonication.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument. A[14][15] lower PDI value indicates a more monodisperse sample. [15] 3. Measure the zeta potential to assess the surface charge of the nanoparticles. A higher absolute zeta potential value (typically > ±30 mV) suggests better colloidal stability.
-
[14]B. Drug Loading and Encapsulation Efficiency:
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of pyrazole derivative using a pre-established calibration curve with either UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
C. In Vitro Drug Release Studies:
-
Technique: Dialysis Method
-
Procedure:
-
Disperse a known amount of pyrazole-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released pyrazole derivative in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
[16][17]Data Presentation: Nanoparticle Characterization
| Parameter | Method | Expected Range | Significance |
| Particle Size | DLS | 100 - 300 nm | Influences cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | DLS | < 0.3 | Indicates a narrow particle size distribution. |
| Zeta Potential | DLS | > ±30 mV | Predicts the colloidal stability of the nanoparticle suspension. |
| Drug Loading (DL) | UV-Vis/HPLC | 5 - 20% | Represents the amount of drug carried by the nanoparticles. |
| Encapsulation Efficiency (EE) | UV-Vis/HPLC | > 70% | Indicates the efficiency of the formulation process. |
| Drug Release | Dialysis | Biphasic (initial burst followed by sustained release) | Determines the rate and duration of drug action. |
IV. In Vitro Evaluation of Antibacterial Activity and Cytotoxicity
Once the pyrazole-based delivery system is characterized, its biological activity must be assessed. This involves determining its antibacterial efficacy against relevant bacterial strains and evaluating its potential toxicity to mammalian cells.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Technique: Broth Microdilution Method
-
Procedure:
-
Prepare a serial two-fold dilution of the pyrazole-loaded nanoparticles and the free pyrazole derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the test compound that inhibits visible bacterial growth. [18][19] 6. To determine the MBC, plate a small aliquot from the wells showing no visible growth onto agar plates. 7. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
[8]#### Protocol 5: Cytotoxicity Assay
-
Technique: MTT Assay
-
Procedure:
-
Seed mammalian cells (e.g., human embryonic kidney cells, HEK-293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole-loaded nanoparticles and the free pyrazole derivative for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. [20][21][22] 4. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
-
[23]Diagram: In Vitro Evaluation Workflow
Caption: Workflow for assessing biological activity.
V. Conclusion and Future Directions
This application note has provided a detailed framework for the development and evaluation of pyrazole-based delivery systems for antibacterial agents. By following these protocols and understanding the underlying scientific principles, researchers can effectively design and characterize novel therapeutic platforms. Future research in this area could focus on incorporating targeting ligands onto the surface of the nanoparticles to further enhance their specificity for bacterial cells, exploring stimuli-responsive release mechanisms, and conducting in vivo studies to validate the efficacy and safety of these promising delivery systems. The versatility of the pyrazole scaffold, combined with the advantages of nanodelivery, holds immense potential for combating the growing threat of antibiotic resistance.
References
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Baumann, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. [Link]
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In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. [Link]
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Al-Majid, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]
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Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. [Link]
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Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review. (2025). Journal of the Iranian Chemical Society. [Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). PMC - NIH. [Link]
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The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. [Link]
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Bentham Science. [Link]
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The percentage of cytotoxicity versus concentration by MTT exclusion on... (n.d.). ResearchGate. [Link]
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In vitro antimicrobial evaluation of pyrazolone derivatives. (2015). Bangladesh Journals Online. [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]
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Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH. [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]
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Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). MDPI. [Link]
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New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. [Link]
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Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PubMed. [Link]
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an. (2021). IRIS UniGe. [Link]
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Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. [Link]
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Design of New N,O Hybrid Pyrazole Derived Ligands and Their Use as Stabilizers for the Synthesis of Pd Nanoparticles. (n.d.). ACS Publications. [Link]
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Evaluation of particle sizes, PDI and zeta potential for NPs. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). NIH. [Link]
-
Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. (n.d.). MDPI. [Link]
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Nano based drug delivery systems: recent developments and future prospects. (n.d.). PMC. [Link]
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Controlled Drug Release from Pharmaceutical Nanocarriers. (n.d.). PMC - PubMed Central. [Link]
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Analysis of the Drug Release Profiles from Formulations Based on Micro and Nano Systems. (2025). ResearchGate. [Link]
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Gunasekar, S., et al. (2023). Synthesis And Docking Studies Of Innovative Pyrazole Hydrazides. Journal of Pharmaceutical Negative Results. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopentyl-1H-pyrazol-5-amine by Crystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-cyclopentyl-1H-pyrazol-5-amine via crystallization. It is structured to address common practical challenges and fundamental questions, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purity
This compound is a key building block in medicinal chemistry and materials science. Achieving high purity is paramount, as even minor impurities can significantly impact downstream reactions, biological activity, and the overall integrity of a research program. Crystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities.[1][2] This process, when optimized, selectively isolates the desired molecule into a highly ordered crystal lattice, leaving impurities behind in the solution (mother liquor).[3][4]
Physicochemical Characteristics
Understanding the fundamental properties of the target compound is the first step in designing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem[5] |
| Molecular Weight | 151.21 g/mol | PubChem[5] |
| Appearance | Typically an off-white to tan solid | Inferred from related compounds |
| XLogP3-AA (LogP) | 1.1 | PubChem[5] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[5] |
| Hydrogen Bond Acceptors | 2 (the pyrazole nitrogens) | PubChem[5] |
The structure contains both a nonpolar cyclopentyl group and a polar aminopyrazole moiety. This amphiphilic nature suggests solubility in a range of moderately polar organic solvents and dictates the strategy for solvent selection.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a logical crystallization strategy.
Q1: How do I select the best solvent or solvent system for crystallization?
A1: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[6] This differential solubility is the driving force for crystallization upon cooling.
-
Causality: A large solubility gradient ensures maximum recovery of the pure compound. If the compound is too soluble at low temperatures, the yield will be poor. If it is not soluble enough at high temperatures, you will need excessively large volumes of solvent, which is inefficient.
-
Screening Protocol:
-
Place a small amount of your crude material (20-30 mg) in a test tube.
-
Add a few drops of the candidate solvent at room temperature. If it dissolves immediately, the solvent is too good and should be rejected.[6]
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
-
-
Solvent Pairs: If no single solvent is ideal, a binary solvent system is an excellent alternative.[6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then titrating with a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify and then slow cooling will initiate crystallization. This technique is particularly useful for active pharmaceutical ingredients (APIs).[2]
Recommended Solvents for Screening:
| Solvent | Type | Rationale & Comments |
| Isopropanol (IPA) | Good Solvent | The alcohol functionality interacts well with the polar amine group, while the alkyl chain has an affinity for the cyclopentyl ring. Often a good starting point. |
| Ethanol (EtOH) | Good Solvent | Similar to IPA but slightly more polar. Can be a good choice, but check solubility at low temperatures.[7] |
| Toluene | Good Solvent | The aromatic ring can solubilize the compound at higher temperatures. Often used in a pair system. |
| Ethyl Acetate (EtOAc) | Good Solvent | A moderately polar solvent that is often effective. |
| Heptane/Hexane | Anti-Solvent | Highly nonpolar. The compound will likely have very low solubility. Ideal for use as an anti-solvent with Toluene or Ethyl Acetate. |
| Water | Anti-Solvent | While the amine group provides some polarity, the cyclopentyl ring makes the molecule largely organic-soluble. Water is typically a poor solvent but can be useful in specific cases or for salt formation. |
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities depend heavily on the synthetic route. Common pyrazole syntheses, such as the condensation of a 1,3-dicarbonyl equivalent with cyclopentylhydrazine, can lead to several impurities.[8][9]
-
Unreacted Starting Materials: Residual cyclopentylhydrazine or the nitrile/dicarbonyl precursor.
-
Regioisomers: Synthesis can sometimes yield the isomeric 1-cyclopentyl-1H-pyrazol-3-amine, which can have very similar properties, making it difficult to remove.
-
By-products: Products from side reactions, such as dimerization or oxidation of the starting materials or product. Amines, in particular, can be susceptible to oxidation.[10]
Q3: My compound is difficult to crystallize. Should I try converting it to a salt?
A3: Absolutely. This is a highly effective and field-proven strategy for purifying basic compounds like amines.[10][11] Converting the free amine into an acid addition salt often dramatically increases its crystallinity and melting point.
-
Mechanism: The formation of a salt, such as a hydrochloride (HCl) or acetate salt, introduces strong ionic interactions. These forces encourage the formation of a more stable and well-ordered crystal lattice, which can be more effective at excluding impurities than the weaker hydrogen bonds of the free base.[12][13]
-
Protocol:
-
Dissolve the crude amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add a stoichiometric amount (1.0 to 1.1 equivalents) of an acid (e.g., HCl in isopropanol, or glacial acetic acid).
-
The salt will often precipitate or crystallize out of the solution upon addition or after a short period of stirring. The resulting salt can then be recrystallized itself for further purification.
-
The pure free base can be recovered by dissolving the salt in water and neutralizing with a base (e.g., NaHCO₃, NaOH) followed by extraction.
-
Q4: How do I confirm the purity of my crystallized product?
A4: A combination of methods should be used to provide a comprehensive assessment of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1-2 °C). Impurities broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any residual solvents or structural impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.
Experimental Protocol: Standard Crystallization Workflow
This protocol provides a robust, step-by-step methodology for the purification of this compound.
Step 1: Dissolution
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add the chosen solvent (e.g., isopropanol) in portions while stirring and gently heating the mixture on a hot plate.
-
Continue adding solvent until the compound has completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required for complete dissolution to ensure maximum recovery.
Step 2: Hot Gravity Filtration (Optional but Recommended)
-
If the hot solution contains insoluble impurities (e.g., dust, side products) or is colored (and the pure compound is known to be colorless), a hot filtration is necessary.
-
Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
-
Pour the hot, saturated solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel. If color is an issue, a small amount of activated charcoal can be added to the solution before this step, followed by filtration through a pad of Celite to remove the charcoal.
Step 3: Cooling and Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass or loose stopper and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[14] Rapid cooling tends to trap impurities.
-
An ideal crystallization should show some crystal formation within 5-20 minutes of cooling.[14]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the product.
Step 4: Isolation by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold crystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Rinse the flask with a small amount of the cold solvent to transfer any remaining crystals.
-
Wash the collected crystals (the "filter cake") with a minimal amount of fresh, cold solvent to remove any residual mother liquor containing dissolved impurities.
Step 5: Drying
-
Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.
-
Transfer the semi-dry solid to a watch glass or petri dish and allow it to air dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.
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Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to our Technical Support Center dedicated to the synthesis of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting solutions for common challenges encountered during pyrazole ring formation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Consistently Low Yield of the Desired Pyrazole
A low yield is one of the most frequent challenges in pyrazole synthesis. The root cause can range from incomplete reactions to the formation of side products.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature. For many condensation reactions, refluxing the reaction mixture is beneficial. Microwave-assisted synthesis can also be a powerful tool to enhance yields and shorten reaction times.[1]
-
-
Suboptimal Catalyst Choice or Loading: The selection and concentration of the acid or base catalyst are critical.
-
Solution: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often necessary to facilitate the formation of the initial imine.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[1] Experiment with different catalysts and optimize the catalyst loading to find the most effective conditions for your specific substrates. A comparative analysis of various catalytic systems can guide your selection.[3]
-
-
Formation of Side Products: Unwanted side reactions can significantly diminish the yield of the target pyrazole.
-
Solution: The formation of byproducts often points to issues with reaction conditions or the purity of starting materials. Ensure your starting materials are of high purity, as impurities can lead to undesired side reactions.[4] If you are using unsymmetrical 1,3-dicarbonyl compounds, you may be forming a mixture of regioisomers, which can be difficult to separate and may lower the isolated yield of the desired product.[5][6]
-
-
Steric Hindrance: Bulky substituents on the hydrazine or the dicarbonyl compound can impede the reaction, leading to lower reaction rates and yields.[4]
-
Solution: If steric hindrance is a suspected issue, you may need to explore alternative synthetic routes or starting materials with less bulky groups. In some cases, prolonged reaction times or higher temperatures might help overcome the steric barrier.
-
Troubleshooting Workflow for Low Reaction Yield
Here is a systematic approach to diagnosing and resolving low yield issues:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of N1 and N2 substituted pyrazoles is a frequent challenge.[5] Controlling the regioselectivity is crucial for obtaining a single, pure product.
Controlling Factors and Solutions:
-
Electronic and Steric Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and steric hindrance play a significant role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[6] Conversely, bulky substituents on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[6]
-
Solution: Carefully consider the electronic and steric properties of your substrates when designing your synthesis. It may be possible to choose starting materials that favor the formation of the desired regioisomer.
-
-
Reaction Conditions: Solvent, temperature, and pH are often the most critical factors influencing the regiochemical outcome.[6]
-
Solution: A systematic optimization of reaction conditions is key. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomers. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[6]
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of byproducts or unreacted starting materials.
Purification Strategies:
-
Crystallization: If your pyrazole product is a solid, crystallization is often an effective purification method. You may need to screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities. A combination of TLC to determine the optimal solvent system followed by flash chromatography is a standard approach.
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification. By dissolving the crude reaction mixture in an organic solvent and washing with an aqueous acid, the pyrazole can be extracted into the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for pyrazole synthesis?
A1: The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9] The reaction proceeds through several key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[9]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[9]
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The choice of catalyst is highly dependent on the specific substrates and reaction conditions. Here is a summary of commonly used catalysts and their applications:
| Catalyst Type | Examples | Typical Application | Key Advantages |
| Protic Acids | Acetic Acid, HCl | Knorr and Paal-Knorr syntheses | Readily available and effective for simple condensations.[1][2] |
| Lewis Acids | Silver Triflate (AgOTf), Nano-ZnO | Synthesis of trifluoromethylated pyrazoles, improved yields | High efficiency, can enable reactions at room temperature.[3][10] |
| Heterogeneous Catalysts | SrFe₁₂O₁₉ magnetic nanoparticles | Environmentally friendly synthesis | Recyclable and easily separable from the reaction mixture.[11] |
| Organocatalysts | DABCO | Promotes synthesis from tosylhydrazones and nitroalkenes | Metal-free and mild reaction conditions.[2] |
Q3: What is the role of the solvent in pyrazole synthesis?
A3: The solvent can have a profound impact on the reaction rate, yield, and even regioselectivity. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents such as ethanol.[4][12] In some cases, solvent-free conditions or the use of eco-friendly solvents like polyethylene glycol (PEG) can offer advantages in terms of efficiency and environmental impact.[13][14] As mentioned earlier, fluorinated alcohols can be employed to enhance regioselectivity.
Q4: Can I synthesize N-substituted pyrazoles directly from primary amines?
A4: Yes, recent methodologies allow for the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines. This approach avoids the often-challenging synthesis and handling of substituted hydrazines. The reaction typically involves the in-situ formation of the hydrazine from the amine using an amination reagent, followed by condensation with a 1,3-dicarbonyl compound.[15][16]
Q5: Are there multicomponent reaction (MCR) strategies for pyrazole synthesis?
A5: Yes, multicomponent reactions are powerful tools for the synthesis of diverse pyrazole derivatives in a single step, which is highly desirable for creating molecular diversity.[11] These reactions can involve, for example, the condensation of hydrazines, 1,3-dicarbonyl compounds, and another component to introduce additional functionality, such as in the synthesis of alkylseleno-substituted pyrazoles.[11]
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem.
- Technical Support Center: Synthesis of N-Substituted Pyrazoles - Benchchem.
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
-
Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac - ACS Publications. Available at: [Link]
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis - ACS Publications. Available at: [Link]
-
synthesis of pyrazoles - YouTube. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
- Process for the purification of pyrazoles - Google Patents.
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]
-
Various methods for the synthesis of pyrazole. - ResearchGate. Available at: [Link]
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]
- Method for purifying pyrazoles - Google Patents.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]
-
Overall reaction of the pyrazole ring formation. - ResearchGate. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - ACS Publications. Available at: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - ACS Publications. Available at: [Link]
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole - Slideshare. Available at: [Link]
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overcoming poor chemo and regioselectivity in aminopyrazole protection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminopyrazole protection. As a Senior Application Scientist, I understand that controlling the chemo- and regioselectivity during the protection of poly-functionalized aminopyrazoles is a frequent and significant challenge. This guide is designed to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N-1 and N-2 protected isomers on my pyrazole ring?
This is the most common regioselectivity issue. The outcome is a delicate balance of steric and electronic factors dictated by the substituents on your pyrazole core.[1][2]
-
Electronic Effects : The N-1 and N-2 positions have similar electron density.[1] Tautomerism means the N-H proton can reside on either nitrogen, making both accessible for substitution.
-
Steric Hindrance : A bulky substituent at the C-3 or C-5 position will sterically hinder the adjacent nitrogen, directing the incoming protecting group to the more accessible nitrogen. For example, a bulky group at C-5 will favor protection at N-1.[3][4]
-
Reaction Conditions : The choice of base and solvent can influence the tautomeric equilibrium and the aggregation state of the pyrazolate anion, thereby affecting the regiochemical outcome.
Q2: How can I selectively protect the exocyclic amino group over the ring nitrogens?
This is a chemoselectivity challenge rooted in the different basicity (pKa) and nucleophilicity of the nitrogen atoms. The exocyclic amino group is generally more nucleophilic than the endocyclic (ring) nitrogens, but the ring nitrogens are more acidic.
-
pH and pKa Control : The key is to exploit the pKa difference. The pKa of a protonated pyrazole is around 2.5, while a protonated arylamine is ~4.6.[5] By using a weak base or carefully controlling the pH, you can deprotonate the more acidic pyrazole N-H, which can then be protected. To protect the exocyclic amine, conditions that favor its neutral, nucleophilic state are needed, often avoiding strong bases. For Boc protection, specific alkaline conditions can favor N-protection on the ring, while other conditions can be found for the exocyclic amine.[6][7]
Q3: My protecting group is cleaving during my downstream reaction. What are the best "orthogonal" protecting groups to use?
Orthogonal protection is crucial for multi-step synthesis.[8][9] It means you can remove one protecting group under conditions that leave others intact. For aminopyrazoles, a common orthogonal strategy is:
-
Acid-Labile Group (e.g., Boc, Trityl) : Protect one nitrogen (e.g., the exocyclic amine). These are removed with acids like TFA or HCl.[10]
-
Base-Labile or Hydrogenolysis-Labile Group (e.g., Cbz, Fmoc) : Protect another nitrogen. Cbz (benzyloxycarbonyl) is removed by catalytic hydrogenation, while Fmoc is removed by a base like piperidine.
-
Silyl Ethers (e.g., SEM) : Often used for the pyrazole ring nitrogens, these can be removed with fluoride sources (e.g., TBAF).
Choosing the right combination depends entirely on your planned synthetic sequence.
Troubleshooting Guide 1: Poor Regioselectivity in Ring N-Protection (N-1 vs. N-2)
Problem: My reaction (e.g., alkylation, acylation) on a 3-substituted aminopyrazole yields an inseparable mixture of N-1 and N-2 isomers.
Root Cause Analysis: The pyrazolate anion formed under basic conditions has two nucleophilic nitrogen centers. Without a strong directing factor, both will react. The regioselectivity is governed by the competition between the sterically less hindered nitrogen and the electronically more favorable nitrogen.[1][2]
Visualizing the Competing Pathways
Caption: Competing N-1 vs. N-2 protection pathways.
Solution A: Maximize Steric Hindrance
If your substituent at C-3 (or C-5) is not large enough to direct the reaction, you can sometimes modify the protecting group itself.
Principle: Use a very bulky protecting group. The steric demand of the protecting group will amplify the steric hindrance already present from the C-5 substituent, forcing the reaction exclusively to the less hindered N-1 position.
Recommended Protocol: Protection with Triphenylmethyl (Trityl) Chloride
-
Preparation: To a solution of your 5-substituted-3-aminopyrazole (1.0 equiv) in anhydrous pyridine (0.2 M) at 0 °C, add triethylamine (1.5 equiv).
-
Addition: Add Trityl chloride (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aq. NH4Cl. Extract the product with ethyl acetate or DCM. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Troubleshooting Guide 2: Lack of Chemoselectivity (Ring N vs. Exocyclic NH2)
Problem: When trying to protect the exocyclic amino group, I get significant protection on the pyrazole ring nitrogen, or even di-protection.
Root Cause Analysis: Under standard basic conditions (e.g., Et3N, DMAP in anhydrous solvent), the pyrazole N-H is readily deprotonated, creating a competing nucleophile. To favor reaction at the exocyclic amine, you must use conditions that maintain the pyrazole ring in its protonated (less reactive) state while ensuring the exocyclic amine is neutral and nucleophilic.[6]
Decision Workflow for Selective Protection
Caption: Decision workflow for chemoselective protection.
Solution: Selective Boc-Protection of the Exocyclic Amine
Principle: By using a biphasic or aqueous solvent system with a mild inorganic base, the pyrazole nitrogen tends to remain protonated (as the pyrazolium salt), deactivating it. The exocyclic amine remains a free nucleophile and reacts preferentially with the electrophile (Boc2O).[10]
Recommended Protocol:
-
Preparation: Dissolve the aminopyrazole (1.0 equiv) in a 1:1 mixture of Dioxane and water (0.3 M).
-
Base Addition: Add sodium bicarbonate (NaHCO3) (3.0 equiv) to the solution.
-
Reagent Addition: Cool the mixture to room temperature and add di-tert-butyl dicarbonate (Boc2O) (1.2 equiv).
-
Reaction: Stir vigorously at room temperature for 4-8 hours. The product may precipitate. Monitor progress by TLC or LC-MS.
-
Work-up: If a precipitate forms, filter the solid and wash with cold water, then diethyl ether. If no precipitate forms, extract the mixture with ethyl acetate.
-
Purification: The crude product is often pure enough for the next step. If necessary, recrystallize or purify by column chromatography.
Data Summary: Common Protecting Groups for Aminopyrazoles
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Selectivity Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, NaHCO₃, Dioxane/H₂O[10] | TFA or HCl in Dioxane/DCM | Excellent for exocyclic NH₂ under aqueous basic conditions.[6] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Na₂CO₃, Acetone/H₂O | H₂, Pd/C (Hydrogenolysis) | Good general protection, orthogonal to Boc. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, Anhydrous THF | TBAF or HF-Pyridine | Highly selective for the pyrazole ring N-H. Very stable. |
| 2,4-Dimethoxybenzyl | DMB | DMB-Cl, NaH, Anhydrous DMF | TFA (often requires heating) | Good for ring N-protection; offers an alternative acid-lability profile to Boc.[11] |
| Triphenylmethyl | Trityl (Tr) | Tr-Cl, Pyridine, Et₃N | Mild acid (e.g., 1% TFA in DCM) | Very bulky, excellent for directing regioselectivity via sterics. |
References
-
Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Inorganic Chemistry.[Link]
-
Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science.[Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.[Link]
-
Selective Ring N-Protection of Aminopyrazoles. ResearchGate.[Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.[Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.[Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate.[Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Semantic Scholar.[Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.[Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.[Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]
-
pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu.[Link]
-
Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Semantic Scholar.[Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate.[Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.[Link]
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- 11. researchgate.net [researchgate.net]
troubleshooting low yields in microwave-mediated pyrazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in microwave-mediated pyrazole synthesis. This guide is designed to provide in-depth, actionable solutions to common challenges, particularly focusing on troubleshooting and optimizing reaction yields. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you with a robust problem-solving framework.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding microwave-assisted pyrazole synthesis.
Q1: Why are my pyrazole synthesis yields low despite using a microwave reactor?
A1: Low yields in microwave-assisted organic synthesis (MAOS) for pyrazoles can stem from several factors beyond simply using microwave irradiation. Key areas to investigate include:
-
Sub-optimal Reaction Parameters: Microwave synthesis is highly sensitive to temperature, time, and power. Unlike conventional heating, rapid temperature increases can accelerate side reactions or cause decomposition if not carefully controlled.[1][2]
-
Inappropriate Solvent Choice: The ability of a solvent to absorb microwave energy (its dielectric properties) is critical.[3][4] Using a non-polar solvent like hexane or toluene will result in inefficient heating, while a highly absorbing solvent might lead to localized overheating or thermal runaway.[4][5]
-
Reagent Quality and Stability: The purity of your starting materials, particularly the hydrazine source, is paramount. Hydrazine and its derivatives can be thermally sensitive and may decompose under the high temperatures rapidly achieved in a microwave reactor.[6][7] Trace impurities or water can lead to significant byproduct formation.
-
Reaction Vessel and Headspace: In sealed-vessel reactions, the pressure generated by volatile reagents or byproducts (like ethanol in a condensation reaction) can significantly influence the reaction outcome.[8][9] The ratio of reaction volume to the vessel volume (headspace) is a critical, often overlooked, parameter.[10]
Q2: What is the primary advantage of using microwaves for pyrazole synthesis compared to conventional heating?
A2: The primary advantage is a dramatic reduction in reaction time, often from hours to minutes, which consequently leads to higher throughput and energy efficiency.[11][12][13] This acceleration is due to the efficient and rapid heating of the reaction mixture by direct interaction with microwave energy, a process known as dielectric heating.[8][14] This often results in cleaner reactions with fewer side products and improved yields.[10][11]
Q3: Can I use a domestic kitchen microwave for this synthesis?
A3: It is strongly discouraged and unsafe. Domestic microwave ovens lack the necessary safety features and parameter controls (temperature and pressure sensors, magnetic stirring) required for chemical synthesis.[8][15] Heating organic solvents in a sealed vessel without proper control can lead to violent explosions.[8] Dedicated scientific microwave reactors are engineered with these safety and control features to ensure reproducible and safe operation.[15]
Q4: What is "thermal runaway" and how can I prevent it?
A4: Thermal runaway is a phenomenon where a temperature increase causes a change in the material that leads to a further, often uncontrollable, rise in temperature.[16] In microwave chemistry, this can happen if the reaction mixture's ability to absorb microwaves increases with temperature, creating a dangerous positive feedback loop that can lead to vessel failure.[5][17][18]
Prevention Strategies:
-
Use a Stirring Mechanism: Ensure efficient stirring to distribute heat evenly and prevent localized hot spots.
-
Program a Lower Target Temperature: Start with more conservative temperature settings.
-
Limit Microwave Power: Use the minimum power required to maintain the target temperature rather than the maximum power setting.
-
Choose Solvents Carefully: Avoid solvents known for thermal runaway behavior under your specific reaction conditions.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Issue 1: Low or No Product Formation with Starting Material Recovery
Your TLC or LC-MS analysis shows primarily unreacted 1,3-dicarbonyl and hydrazine starting materials after the microwave reaction.
Q: My reaction isn't proceeding. How do I troubleshoot?
A: This indicates the activation energy barrier is not being overcome. The core issue is insufficient energy input or an inappropriate reaction environment.
Causality: The cyclocondensation reaction to form a pyrazole requires sufficient thermal energy to proceed through the initial hydrazone formation and subsequent intramolecular cyclization and dehydration.[19][20] Microwave heating accelerates this by rapidly increasing the temperature.[1] If the target temperature is too low or the solvent is transparent to microwaves, the reaction will stall.
Troubleshooting Workflow & Protocol
Protocol 1: Systematic Temperature Optimization
-
Setup: Prepare 4 identical sealed microwave vials with your substrates, solvent, and catalyst.
-
Programming: Set a constant reaction time (e.g., 10 minutes) and power limit (e.g., 200 W). Program each vial to a different target temperature: 120°C, 140°C, 160°C, and 180°C.
-
Execution: Run the reactions. Ensure the internal fiber-optic probe or IR sensor is accurately measuring the reaction temperature.
-
Analysis: After cooling, analyze a small aliquot from each vial by LC-MS to determine the conversion percentage.
-
Action: Identify the temperature that provides the highest conversion to the desired product without significant byproduct formation.
Protocol 2: Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying microwave absorption capabilities (see Table 1). Common choices for pyrazole synthesis include ethanol, DMF, and ethylene glycol.[4][21]
-
Setup: Prepare identical reactions in each of the selected solvents.
-
Programming: Use the optimal temperature identified in Protocol 1 (or a standard 150°C) and a fixed time (e.g., 15 minutes).
-
Execution & Analysis: Run the reactions and analyze the outcomes to identify the solvent that gives the best yield.
| Solvent | Microwave Absorption | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Toluene | Low | 111 | 2.4 | Poorly absorbs microwaves; not recommended unless a susceptor is used.[3] |
| Ethanol | Medium | 78 | 24.5 | Good general-purpose solvent; can reach high temperatures in a sealed vessel.[4] |
| DMF | High | 153 | 36.7 | Excellent microwave absorber; good for dissolving a wide range of substrates.[22] |
| Ethylene Glycol | High | 197 | 37.0 | High boiling point and excellent dielectric properties make it highly effective for MAOS.[4] |
Issue 2: High Conversion but Low Isolated Yield (Multiple Byproducts)
Your reaction consumes the starting materials, but TLC/LC-MS shows a complex mixture of products, leading to a low yield of the desired pyrazole after purification.
Q: My reaction is messy. How do I improve selectivity?
A: This common issue in microwave synthesis points to excessive energy input, causing side reactions or product decomposition. The goal is to find the "sweet spot" that drives the desired reaction quickly without activating alternative pathways.
Causality: The high temperatures achieved under microwave irradiation can accelerate not only the desired cyclization but also undesired side reactions, such as dimerization of the dicarbonyl starting material, double additions, or thermal decomposition of the hydrazine or the final pyrazole product.[6][22] The key is that reaction rate is exponentially dependent on temperature (Arrhenius equation), and even a small overshoot in temperature can dramatically favor a side reaction with a slightly higher activation energy.[1]
Recommended Protocols
1. Re-optimize Temperature and Time:
-
High temperatures are often the primary cause of side product formation. Repeat the temperature optimization (Protocol 1), but this time, analyze for the ratio of the desired product to the main byproduct. You may find that a slightly lower temperature (e.g., 140°C instead of 180°C) gives a much cleaner reaction with only a minor drop in conversion.[23]
-
Microwave reactions are fast. A reaction that is complete in 5 minutes may begin to decompose or form byproducts by 15 minutes. Perform a time-course study (e.g., running identical reactions for 3, 5, 10, and 15 minutes) at the optimal temperature to find the point of maximum yield before byproduct formation becomes significant.
2. Verify Reagent Integrity:
-
Hydrazine Source: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or distill the hydrazine source if its purity is . The thermal stability of hydrazine is known to be affected by impurities.[6][7]
-
Starting Materials: Ensure your 1,3-dicarbonyl compound is pure. Self-condensation can be a competitive side reaction.
3. Consider Solvent-Free Conditions:
-
In some cases, removing the solvent and running the reaction neat or on a solid support (like silica or alumina) can lead to cleaner reactions and easier workup.[14][24][25] The reactants themselves can absorb the microwave energy, minimizing the potential for solvent-mediated decomposition pathways.[24]
Protocol 3: Exploring Solvent-Free Synthesis
-
Preparation: In a microwave vial, thoroughly mix your 1,3-dicarbonyl (1 mmol) and hydrazine derivative (1.1 mmol). If both are solids, gently grind them together.
-
Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Programming: Set an initial test condition of 120°C for 5 minutes.
-
Execution & Analysis: Run the reaction. The mixture may become a liquid or slurry. After cooling, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS to assess conversion and purity. Adjust time and temperature as needed.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications.
- Wikipedia. (n.d.). Microwave oven.
- ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications.
- ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- NIH. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC.
- CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
- ResearchGate. (2025). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- ResearchGate. (n.d.). The thermal runaway effect under microwave heating showing the gentle....
- N/A. (n.d.). Experimental and Theoretical Study of Microwave Heating of Thermal Runaway Materials.
- ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- MPN Intro. (n.d.). 1. General Introduction to Thermal Runaway.
- ResearchGate. (2025). Microwave-enhanced reactions under open and closed vessel conditions. A case study.
- DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
- Wikipedia. (n.d.). Thermal runaway.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
- N/A. (2025). Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation.
- NASA Technical Reports Server (NTRS). (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE.
- DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION.
Sources
- 1. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Choice for Microwave Synthesis [cem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave oven - Wikipedia [en.wikipedia.org]
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- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpdft.com [rjpdft.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Activity for 5-Amino-1H-Pyrazole-4-Carbonitrile Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives. Pyrazole scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The optimization of their synthesis is critical for achieving high yields, purity, and process efficiency. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the catalytic synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the catalytic synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Q1: What is the fundamental reaction mechanism for the catalytic synthesis of 5-amino-1H-pyrazole-4-carbonitriles?
A1: The most common and efficient method is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative.[1][2] The catalytic cycle generally proceeds through two key stages, as illustrated in the diagram below.
-
Step 1: Knoevenagel Condensation: The catalyst, often a Lewis acid or a solid base, activates the aldehyde's carbonyl group. This facilitates an attack by the active methylene group of malononitrile, leading to the formation of an arylidene malononitrile intermediate (Intermediate A).[1]
-
Step 2: Michael Addition & Cyclization: The hydrazine then acts as a nucleophile, attacking the activated double bond of the arylidene malononitrile (a Michael addition) to form Intermediate B. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 5-aminopyrazole ring system.
Caption: Catalytic reaction pathway for 5-aminopyrazole synthesis.
Q2: Why is a catalyst essential for this synthesis?
A2: While the reaction can proceed without a catalyst, it often requires harsh conditions, long reaction times, and results in low yields.[3] A catalyst is crucial for:
-
Accelerating Reaction Rates: Catalysts lower the activation energy for both the Knoevenagel condensation and the subsequent cyclization, leading to significantly shorter reaction times (e.g., from hours to minutes).[1]
-
Improving Yields and Selectivity: By providing a structured reaction pathway, catalysts minimize the formation of side products, thereby increasing the yield and purity of the desired pyrazole.[4]
-
Enabling Milder Conditions: Effective catalysts allow the reaction to proceed at lower temperatures and in more environmentally friendly solvents, such as water or ethanol-water mixtures, aligning with the principles of green chemistry.[1][2][5]
Q3: What types of catalysts are effective for this reaction?
A3: A wide range of catalysts have been successfully employed. They can be broadly categorized as:
-
Heterogeneous Catalysts: These are solids and are preferred for their ease of separation from the reaction mixture and high potential for reusability. Examples include:
-
Layered Double Hydroxides (LDHs): Modified LDHs, such as copper-immobilized sulfonamide-functionalized LDH (LDH@PTRMS@DCMBA@CuI), have shown excellent activity, yielding products in 15–27 minutes with 85–93% efficiency.[1]
-
Hydrotalcites: Calcined Mg-Fe hydrotalcites act as effective solid base catalysts.[2]
-
Nanocomposites: SnO–CeO2 and alumina-silica supported MnO2 are other examples of robust, recyclable catalysts.[4]
-
-
Homogeneous Catalysts: These are soluble in the reaction medium. While often highly active, their separation can be more complex. Examples include basic catalysts like piperidine or triethylamine, and Lewis acids such as lithium perchlorate.[3][6]
-
Organocatalysts: Simple organic molecules like imidazole or L-tyrosine can also catalyze this transformation effectively.[6]
Troubleshooting Guide
This section is structured to provide direct answers and actionable solutions to specific problems encountered during experimentation.
Category A: Low Yield and Poor Conversion
Q4: My reaction has stalled, and TLC/LC-MS analysis shows significant amounts of unreacted starting materials. What should I do?
A4: Incomplete conversion is a common issue that can often be resolved by systematically evaluating reaction parameters.
-
Causality: The reaction may lack sufficient activation energy, or the reactants may not be interacting effectively.
-
Troubleshooting Steps:
-
Increase Reaction Time: Continue monitoring the reaction at regular intervals. Some catalytic systems may require longer times depending on the specific substrates used.[7]
-
Elevate Temperature: Gently increase the reaction temperature in 5-10°C increments. For instance, the LDH@PTRMS@DCMBA@CuI catalyst system is optimized at 55°C.[1][8] Exceeding the optimal temperature can sometimes lead to catalyst degradation or side reactions.
-
Verify Mixing Efficiency: Ensure the reaction mixture is being stirred vigorously. In heterogeneous catalysis, inefficient stirring can lead to poor mass transfer between the solid catalyst and the dissolved reactants.
-
Check Purity of Reagents: Impurities in starting materials, particularly the aldehyde or malononitrile, can inhibit the catalyst or lead to unwanted side reactions.[9] Using high-purity reagents (>98%) is recommended.[9]
-
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
methods for reducing byproducts in pyrazole synthesis
A Guide to Minimizing Byproduct Formation and Maximizing Purity
Introduction: As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who leverage the versatile pyrazole core in their work. Pyrazoles are foundational scaffolds in numerous pharmaceuticals and agrochemicals.[1] However, their synthesis, most commonly the Knorr synthesis and its variations, is often plagued by byproduct formation, leading to challenging purification and reduced yields.[2][3][4]
This guide is structured to address the most common and frustrating issues encountered during pyrazole synthesis. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for cleaner, more reliable outcomes.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Issue 1: Formation of Regioisomers
Q: My reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
A: This is the most common challenge in pyrazole synthesis.[2][3] The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[5][6] Controlling this initial step is paramount.
Root Cause Analysis & Solutions:
The selectivity is a function of the electronic and steric differences between the two carbonyl groups and the reaction conditions, which influence the kinetic and thermodynamic pathways.
-
Mechanism Insight: The reaction typically proceeds via the formation of a hydrazone intermediate.[7] The initial condensation is often reversible, and the subsequent, irreversible cyclization and dehydration step locks in the final regioisomer.[8][9] The key is to influence which initial hydrazone is preferentially formed and carried through to the product.
-
Strategic Solutions:
-
Solvent Choice is Critical: Standard protic solvents like ethanol often give poor selectivity, resulting in isomer mixtures. Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically improve regioselectivity.[10][11] These solvents influence the reaction pathway through their unique hydrogen-bonding capabilities, stabilizing one transition state over the other.[11]
-
pH Adjustment: The pH of the reaction medium is a powerful tool.[12]
-
Acid Catalysis: A small amount of acid (e.g., glacial acetic acid) is often used to catalyze imine formation.[5][7] However, the optimal pH can be substrate-dependent. It's advisable to screen different acid catalysts and concentrations.
-
Base Addition: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction can become acidic, potentially leading to side reactions.[12] Adding a mild base like sodium acetate can buffer the system and improve the outcome.[12]
-
-
Temperature Control: Perform the reaction at various temperatures (e.g., 0 °C, room temperature, reflux) to determine if there is a kinetic window where one isomer is favored. Lower temperatures often increase selectivity.
-
Workflow for Troubleshooting Regioisomers:
Below is a systematic workflow to tackle this problem.
Caption: A decision workflow for systematically troubleshooting regioisomer formation.
Issue 2: Incomplete Cyclization or Low Yield
Q: My reaction has stalled, and I'm isolating the hydrazone or hydroxylpyrazolidine intermediate instead of the final pyrazole. How can I drive the reaction to completion?
A: This indicates that the final intramolecular cyclization and dehydration—the aromatization step—is the rate-limiting step under your current conditions.[9] This is common with sterically hindered substrates or electronically deactivated systems.
Root Cause Analysis & Solutions:
-
Dehydration is Key: The conversion of the cyclic hydroxylpyrazolidine intermediate to the aromatic pyrazole requires the elimination of a water molecule. This step is often acid-catalyzed.
-
Strategic Solutions:
-
Increase Acid Concentration: If you are using catalytic acid, a modest increase in concentration can promote the dehydration step. A switch to a stronger acid catalyst might be necessary, but proceed with caution to avoid degradation of starting materials.
-
Higher Temperature/Longer Reaction Time: For sluggish reactions, increasing the temperature to reflux is a standard approach. Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate and the appearance of the product, ensuring you don't overshoot and cause decomposition.
-
Dean-Stark Apparatus: If the reaction is reversible or equilibrium-limited due to the presence of water, removing water as it forms using a Dean-Stark trap can effectively drive the reaction forward. This is particularly useful in solvents like toluene.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by efficiently overcoming the activation energy barrier for the cyclization/dehydration step.[13]
-
Issue 3: Formation of Colored Impurities
Q: My reaction mixture turns dark yellow or red, and the crude product is difficult to purify. What causes this, and how can I prevent it?
A: The formation of colored impurities is often linked to side reactions of the hydrazine starting material, which can be prone to oxidation or self-condensation, especially at elevated temperatures.[2]
Root Cause Analysis & Solutions:
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Phenylhydrazine, for example, can oxidize to form diazenes and other colored species.
-
Strategic Solutions:
-
Use High-Purity Reagents: Ensure your hydrazine is from a reliable source and has been stored properly. An old or improperly stored bottle is a common culprit.
-
Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that lead to colored byproducts.[12]
-
Control Temperature: Add the hydrazine slowly at a lower temperature to control the initial exotherm of the reaction before heating, if required.
-
pH Control: As mentioned previously, using hydrazine salts can create an acidic environment. Neutralizing this with a mild base like sodium acetate can prevent acid-driven degradation pathways.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the single most effective parameter to adjust for controlling byproducts?
A1: While it is substrate-dependent, solvent choice is arguably the most impactful and easily modified parameter for controlling regioselectivity, which is the most common byproduct issue.[10][11] As demonstrated in numerous studies, switching from a standard solvent like ethanol to a fluorinated alcohol like TFE can fundamentally change the product ratio from a nearly 1:1 mixture to a highly selective outcome.
Q2: Are there alternative "greener" methods for pyrazole synthesis that also reduce byproducts?
A2: Yes, green chemistry approaches are gaining traction. One-pot, multicomponent reactions (MCRs) are highly efficient as they reduce workup steps and solvent waste.[13][14] Using catalysts like nano-ZnO or conducting reactions in aqueous media or under solvent-free conditions with microwave irradiation can lead to cleaner reactions, shorter times, and higher yields.[4][13]
Q3: How do I confirm the structure of my regioisomers?
A3: Unambiguous structural elucidation requires spectroscopic analysis. 2D NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) , are essential. An NOE correlation between the N-H or N-substituent protons and the protons on the adjacent C3 or C5 position of the pyrazole ring can definitively establish the connectivity and thus the isomeric identity.
Protocol Example: Regioselective Synthesis using TFE
This protocol is adapted from methodologies proven to enhance regioselectivity.[10]
Reaction: Condensation of 1-phenyl-1,3-butanedione with methylhydrazine.
-
Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1,3-butanedione (1.0 mmol, 162 mg).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (5 mL). Stir the mixture at room temperature until the diketone is fully dissolved.
-
Reagent Addition: Slowly add methylhydrazine (1.1 mmol, 51 mg, 1.1 eq.) to the solution dropwise over 2 minutes. Note: This reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 45 minutes to 1 hour.[10] Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/70% Hexane), checking for the consumption of the starting diketone.
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate (15 mL), wash with water (2 x 10 mL) and then brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary to yield the desired 1,5-dimethyl-3-phenyl-1H-pyrazole as the major regioisomer.
References
-
Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles Source: Molecules (MDPI) via PMC URL: [Link]
-
Title: The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) via PMC URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives Source: ResearchGate (PDF) URL: [Link]
-
Title: Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: Molecules (MDPI) URL: [Link]
-
Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]
-
Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]
-
Title: Synthesis and Properties of Pyrazoles Source: Encyclopedia.pub URL: [Link]
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- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclopentyl-1H-pyrazol-5-amine for Preclinical Studies
Welcome to the technical support center for the synthesis of 1-cyclopentyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the scalable synthesis of this key intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this compound for preclinical studies.
Synthetic Pathway Overview
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] For the synthesis of this compound, the reaction proceeds via the cyclocondensation of a suitable β-ketonitrile with cyclopentylhydrazine. The reaction mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole.[1][2]
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound.
Low Reaction Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. On a larger scale, heat and mass transfer can be less efficient.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.[3] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[4]
-
-
Side Product Formation:
-
Product Loss During Workup and Purification:
-
Cause: The product may have some solubility in the aqueous phase during extraction, or it may be lost during recrystallization or chromatography.
-
Solution: Optimize the extraction process. This may involve adjusting the pH or using a different extraction solvent. For recrystallization, carefully select the solvent system to maximize product recovery. If using column chromatography, ensure the chosen solvent system provides good separation and that the product does not strongly adhere to the stationary phase.[5][6]
-
-
Quality of Starting Materials:
-
Cause: Impurities in the β-ketonitrile or cyclopentylhydrazine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If preparing cyclopentylhydrazine in-house, verify its purity before use.
-
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC/LC-MS | Ensures reaction goes to completion. |
| Temperature | Optimize (e.g., 60-100 °C) | Balances reaction rate and side product formation. |
| Solvent | Ethanol, isopropanol, or water | Solvates reactants and facilitates the reaction. |
| Stirring | Vigorous and consistent | Crucial for mixing and heat transfer at scale. |
Impurity Profile and Purification Challenges
Q2: I am observing significant impurities in my crude product. What are the likely impurities and how can I effectively purify the final compound?
A2: Understanding the potential impurities is key to developing an effective purification strategy.
-
Common Impurities:
-
Unreacted starting materials (β-ketonitrile and cyclopentylhydrazine).
-
The regioisomeric product (1-cyclopentyl-1H-pyrazol-3-amine). While the reaction of β-ketonitriles with monosubstituted hydrazines generally favors the formation of 5-aminopyrazoles, the 3-amino isomer can sometimes form.[1]
-
Byproducts from side reactions.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities and can be readily scaled. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.[7]
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acidic solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: For preclinical batches requiring high purity, column chromatography may be necessary. Due to the basic nature of the product, silica gel should be deactivated with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent streaking and product loss.[7] Alternatively, neutral alumina can be used as the stationary phase.[7]
-
Acid Addition Salt Formation: The purification of pyrazoles can be achieved by converting them into acid addition salts, which can then be crystallized from organic solvents. This method can be effective for separating closely related isomers.[8]
-
Caption: Decision tree for purification of this compound.
Reaction Control and Safety at Scale
Q3: What are the primary safety concerns when scaling up this synthesis, particularly regarding the use of hydrazine derivatives?
A3: The use of hydrazine derivatives warrants careful consideration of safety, especially during scale-up.
-
Exothermic Reaction: The condensation reaction can be exothermic.[3]
-
Mitigation:
-
Controlled Addition: Add the cyclopentylhydrazine slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat.
-
Dilution: Using a sufficient amount of solvent can help to absorb the heat of the reaction.[3]
-
-
-
Toxicity of Hydrazines: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[9]
-
Mitigation:
-
Use a fume hood or other ventilated enclosure.
-
Wear appropriate gloves, safety glasses, and a lab coat.
-
Have a spill kit readily available.
-
-
Frequently Asked Questions (FAQs)
Q4: Is cyclopentylhydrazine commercially available, or do I need to synthesize it?
A4: Cyclopentylhydrazine may not be as readily available as simpler alkyl or aryl hydrazines. It is advisable to check with major chemical suppliers. If it is not available or is prohibitively expensive, it can be synthesized from cyclopentanone via the formation of a hydrazone followed by reduction.
Q5: Can I use microwave heating for this reaction at a larger scale?
A5: Microwave-assisted synthesis is an excellent method for rapid optimization and small-scale synthesis.[4] Scaling up microwave reactions requires specialized continuous flow reactors. While feasible, for preclinical batches, a conventional jacketed reactor with good temperature control and stirring is more common and often more practical.
Q6: What analytical methods are best for monitoring the reaction and assessing the purity of the final product?
A6: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final compound.
Q7: My final product is an oil, making it difficult to handle. How can I induce crystallization?
A7: If the free base is an oil, consider the following:
-
Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexanes, diethyl ether) can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of solid material, use it to seed a supersaturated solution of the oil.
-
Salt Formation: Convert the oily free base to a crystalline salt (e.g., hydrochloride, sulfate) by treating a solution of the amine with the corresponding acid.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the condensation of 3-oxopentanenitrile (as an example β-ketonitrile) and cyclopentylhydrazine.
Materials:
-
3-Oxopentanenitrile (1.0 eq)
-
Cyclopentylhydrazine hydrochloride (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxopentanenitrile, cyclopentylhydrazine hydrochloride, and sodium acetate.
-
Add ethanol as the solvent (e.g., 5-10 mL per gram of β-ketonitrile).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Objective: To purify the crude this compound.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or isopropanol).
-
Slowly add a co-solvent in which the compound is less soluble (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. (Beilstein Journals) [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (The Journal of Organic Chemistry - ACS Publications) [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (ResearchGate) [Link]
-
Pyrazole synthesis. (Organic Chemistry Portal) [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PMC - NIH) [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (RSC Publishing) [Link]
-
Formation of heterocyclic amines using model systems. (PubMed) [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (MDPI) [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (Beilstein Journals) [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (ResearchGate) [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (PMC - NIH) [Link]
-
Hydrazine. (Wikipedia) [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (PubMed) [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparing biological activity of 1-cyclopentyl-1H-pyrazol-5-amine with other kinase inhibitors
This guide provides a comprehensive comparison of the biological activity of 1-cyclopentyl-1H-pyrazol-5-amine, a representative member of the pharmacologically significant pyrazole scaffold, against a panel of well-characterized kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Disclaimer: The biological activity data for this compound presented in this guide is hypothetical and generated for illustrative purposes. This is due to the current lack of publicly available experimental data for this specific compound. The presented data is based on the known activities of structurally related 5-aminopyrazole kinase inhibitors and is intended to provide a framework for comparative analysis.
Introduction: The Enduring Importance of Kinase Inhibitors
Protein kinases play a pivotal role in orchestrating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[2] The 5-aminopyrazole moiety, in particular, has been extensively explored for its ability to form key interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.[3] This guide focuses on a representative 5-aminopyrazole, this compound, and compares its hypothetical inhibitory profile with that of four well-established kinase inhibitors targeting diverse and critical signaling pathways.
The Compound in Focus: this compound
For the purpose of this comparative guide, we will assign a hypothetical kinase inhibition profile to this compound. This profile is designed to be plausible within the context of known pyrazole-based kinase inhibitors, exhibiting moderate potency and a degree of selectivity.
Hypothetical Kinase Inhibition Profile of this compound:
| Kinase Target | Hypothetical IC50 (nM) |
| CDK2 | 150 |
| Aurora B | 800 |
| VEGFR2 | 2500 |
| p38α MAPK | 500 |
This hypothetical profile suggests that this compound is a moderately potent inhibitor of CDK2 and p38α MAPK, with weaker activity against Aurora B and VEGFR2. This profile will serve as the basis for our comparative analysis.
Comparator Kinase Inhibitors
To provide a robust comparison, we have selected four well-characterized kinase inhibitors with distinct target profiles and established roles in clinical or preclinical research.
-
Roscovitine (Seliciclib): A purine analog that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs), with notable activity against CDK2.[2][4]
-
Barasertib (AZD1152): A highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[5][6]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits VEGFR2, among other kinases, and is used in the treatment of various cancers.[7][8]
-
SB203580: A pyridinyl imidazole compound that is a potent and selective inhibitor of the p38 MAP kinase α and β isoforms.[9][10]
Comparative Analysis of Biological Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the comparator inhibitors against their primary targets, alongside the hypothetical values for this compound.
| Compound | Primary Target(s) | IC50 (nM) |
| This compound | CDK2, p38α MAPK | 150, 500 (Hypothetical) |
| Roscovitine (Seliciclib) | CDK2/cyclin E | 100 - 700[2][4] |
| Barasertib (AZD1152) | Aurora B | 0.37[5][6] |
| Sunitinib | VEGFR2, PDGFRβ | 80, 2[7][8] |
| SB203580 | p38α MAPK | 50[9][10] |
Signaling Pathways and Rationale for Kinase Selection
The selection of CDK2, Aurora B, VEGFR2, and p38α MAPK as targets for this comparative analysis is based on their critical and distinct roles in cellular function and disease.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of cell cycle progression, particularly the G1/S transition and S phase.[8][11] Its activity is essential for DNA replication. Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[8]
Aurora B Kinase Signaling Pathway
Aurora B kinase is a central component of the chromosomal passenger complex (CPC), which ensures the fidelity of chromosome segregation during mitosis.[2][10] Inhibition of Aurora B leads to defects in chromosome alignment, segregation, and cytokinesis, ultimately resulting in apoptosis in cancer cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway
VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[5][7] In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for growth and metastasis.[5] Inhibiting VEGFR2 signaling is a key strategy in anti-cancer therapy.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress.[3][12] In the context of cancer, chronic inflammation mediated by p38 MAPK can contribute to tumor development and progression.[3][6]
Experimental Protocols
To ensure a standardized and reproducible comparison of kinase inhibitor activity, the following detailed protocols for in vitro kinase assays and cell-based assays are provided.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a purified kinase using a luminescence-based ATP detection assay.
Materials:
-
Purified recombinant kinase (CDK2/Cyclin A, Aurora B, VEGFR2, or p38α)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound and comparators)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase reaction mixture to each well.
-
To initiate the reaction, add 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of compounds on the phosphorylation of a specific downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa for CDK2, HCT116 for Aurora B, HUVEC for VEGFR2, THP-1 for p38 MAPK)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (phospho-specific substrate, total substrate, and loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control. Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound against a panel of established kinase inhibitors. The hypothetical data presented for this compound suggests a profile of a moderately potent and selective inhibitor, a common starting point in drug discovery campaigns. The detailed experimental protocols provided herein offer a standardized approach to validate this hypothetical profile and to characterize other novel kinase inhibitors.
Future experimental work should focus on determining the actual biological activity of this compound through comprehensive in vitro kinase screening and cell-based assays. Elucidating its precise target profile will be crucial for understanding its potential therapeutic applications and for guiding further lead optimization efforts. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed. Retrieved January 17, 2026, from [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy. (2021). Nature. Retrieved January 17, 2026, from [Link]
-
In vitro kinase assay - Protocols.io. (2023). protocols.io. Retrieved January 17, 2026, from [Link]
-
In vitro NLK Kinase Assay. (2017). NCBI. Retrieved January 17, 2026, from [Link]
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (2022). NCBI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). NCBI. Retrieved January 17, 2026, from [Link]
-
Protein Kinase Signalling Networks in Cancer. (2013). NCBI. Retrieved January 17, 2026, from [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
-
Signaling Pathways of Tyrosine Kinase Receptors. (2003). NCBI. Retrieved January 17, 2026, from [Link]
-
Kinases and Cancer. (2018). NCBI. Retrieved January 17, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). SpringerLink. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. Retrieved January 17, 2026, from [Link]
-
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2014). NCBI. Retrieved January 17, 2026, from [Link]
-
CDK2 - My Cancer Genome. (n.d.). My Cancer Genome. Retrieved January 17, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1-Cyclopentyl-1H-pyrazol-5-amine as a Selective CDK2 Inhibitor
This guide provides a comprehensive framework for the validation of 1-cyclopentyl-1H-pyrazol-5-amine, a novel pyrazole-based compound, as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It is designed for researchers, scientists, and drug development professionals seeking to objectively assess the performance of new chemical entities against established benchmarks. We will compare its potential efficacy and selectivity against well-characterized inhibitors, providing detailed experimental protocols and supporting data structures.
Introduction: The Rationale for Targeting CDK2
Cyclin-Dependent Kinase 2 (CDK2) is a critical enzyme that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1 to S phase transition of the cell cycle.[1][2] Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E (CCNE1), is a known driver in various cancers, including certain types of breast, ovarian, and uterine cancers.[2][3] Furthermore, acquired resistance to highly successful CDK4/6 inhibitors like Palbociclib and Ribociclib has been linked to the compensatory activation of CDK2, making it a high-priority target for next-generation cancer therapeutics.[4][5]
The development of selective CDK2 inhibitors is paramount. Early pan-CDK inhibitors showed high toxicity due to their broad activity against multiple CDKs essential for normal cellular processes.[6][7] The ideal candidate would potently inhibit CDK2 while sparing other kinases, particularly the closely related CDK1 and the CDK4/6 complexes.
This guide outlines a validation cascade for this compound, a representative of the pyrazole scaffold known to be a promising pharmacophore for CDK inhibition.[8][9][10] We will compare its performance against two widely-used CDK4/6 inhibitors, Palbociclib and Ribociclib , which exhibit some off-target activity against CDK2, to establish a selectivity profile.
The Validation Workflow: A Multi-Pillar Approach
Our validation strategy is built on a logical progression from direct enzyme inhibition to cellular effects, ensuring that each stage informs the next. This self-validating system confirms target engagement, cellular activity, and anti-proliferative effects.
Caption: Experimental workflow for CDK2 inhibitor validation.
Part 1: Biochemical Validation - Direct Target Engagement
Objective: To quantify the direct inhibitory potency of this compound against the CDK2/Cyclin A2 and CDK2/Cyclin E complexes and assess its selectivity against other relevant kinases.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
We employ a TR-FRET assay, such as the LanthaScreen® platform, for its robustness and sensitivity.[11][12] This assay measures the inhibition of substrate phosphorylation by the kinase.
Principle:
-
A terbium (Tb)-labeled antibody acts as the FRET donor.
-
A fluorescein-labeled peptide substrate acts as the FRET acceptor.
-
Active CDK2 phosphorylates the fluorescein-labeled substrate.
-
The Tb-labeled antibody specifically binds to the phosphorylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal.
-
An effective inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.[13]
Sources
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jipo [innovationsjournals-jipo.kglmeridian.com]
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A Comparative Guide to Pyrazole Derivatives in Antiproliferative Assays
Introduction: The Privileged Role of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for designing potent and selective therapeutic agents. In oncology, pyrazole derivatives have been extensively explored, leading to the development of numerous compounds that exhibit significant antiproliferative activity against a wide array of cancer cell lines.[3][4]
These compounds exert their anticancer effects through diverse mechanisms of action, often by interacting with critical targets in cancer cell signaling pathways.[5] Key mechanisms include the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as the induction of apoptosis and cell cycle arrest.[3][6]
This guide provides a comparative analysis of various pyrazole derivatives based on their reported antiproliferative activities. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights into experimental design, and detailed protocols for key validation assays. We will explore structure-activity relationships (SAR), compare potencies through IC₅₀ values, and delineate the experimental workflows used to elucidate their mechanisms of action.
Mechanistic Classification and Comparative Efficacy of Pyrazole Derivatives
The antiproliferative power of a pyrazole derivative is intrinsically linked to its substitution pattern. The strategic placement of different functional groups on the pyrazole core dictates the compound's ability to bind to specific biological targets. Below, we compare derivatives based on their primary mechanisms of action.
Cyclin-Dependent Kinase (CDK) Inhibitors
Expertise & Experience: CDKs are master regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazole scaffolds have proven to be excellent core structures for designing CDK inhibitors, as their nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.
A series of pyrazole-based hybrid heteroaromatics and indole-linked pyrazoles have demonstrated potent inhibitory activity against CDK2.[3] The rationale for targeting CDK2 is to halt the cell cycle at the G1/S transition, thereby preventing cancer cell replication.
Data Presentation:
| Compound Class/Reference | Key Substitutions | Target Cell Line(s) | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source(s) |
| Indole-Pyrazole Hybrids | Indole moiety linked to pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 (Compound 33 ) | Doxorubicin (24.7–64.8) | [3] |
| Indole-Pyrazole Hybrids | Indole moiety linked to pyrazole | CDK2 (enzymatic assay) | 0.074 (Compound 33 ) | - | [3] |
| Indole-Pyrazole Hybrids | Indole moiety linked to pyrazole | CDK2 (enzymatic assay) | 0.095 (Compound 34 ) | - | [3] |
| Pyrazole-based Hybrids | Heteroaromatic substitutions | A549 (Lung Cancer) | 42.79 (Compound 31 ) | - | [3] |
| Pyrazole-based Hybrids | Heteroaromatic substitutions | A549 (Lung Cancer) | 55.73 (Compound 32 ) | - | [3] |
| Tetrazinethione Derivative | Pyrazole-based | MCF7, HCT116 | Docking score superior to Roscovitine | Roscovitine (Kinase Inhibitor) | [7] |
Authoritative Grounding & Comprehensive References: The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrazole ring are critical for enhancing anticancer efficacy.[3][4][6] Molecular docking studies have confirmed that these derivatives fit effectively into the ATP-binding site of CDK2, with binding energies indicating stable interactions.[3]
Mandatory Visualization:
Caption: Role of CDK2 in G1/S phase transition and its inhibition by pyrazole derivatives.
Tyrosine Kinase (VEGFR-2) Inhibitors
Expertise & Experience: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can effectively starve tumors of their blood supply. Pyrazolone-pyrazole derivatives have been specifically designed and synthesized to target this receptor. The choice to evaluate these compounds against breast cancer cell lines like MCF-7 is logical, as angiogenesis is a critical factor in breast tumor progression.
Data Presentation:
| Compound Class/Reference | Key Substitutions | Target Cell Line | IC₅₀ (µM) | Target Enzyme (IC₅₀, nM) | Source(s) |
| Pyrazolone-pyrazole | Varied substitutions | MCF-7 (Breast Cancer) | 16.50 (Compound 27 ) | VEGFR-2 (828.23) | [3] |
| Standard Drug | Tamoxifen | MCF-7 (Breast Cancer) | 23.31 | - | [3] |
Authoritative Grounding & Comprehensive References: SAR studies indicate that specific substitutions on the pyrazolone and pyrazole rings enhance binding affinity to the VEGFR-2 kinase domain.[3] Compound 27 not only showed superior cytotoxicity against MCF-7 cells compared to the standard drug tamoxifen but also demonstrated significant inhibition of the VEGFR-2 enzyme, confirming its mechanism of action.[3]
Apoptosis Inducers via Reactive Oxygen Species (ROS) Generation
Expertise & Experience: Inducing apoptosis (programmed cell death) is a primary goal of chemotherapy. Some pyrazole derivatives execute their antiproliferative effects by elevating intracellular levels of Reactive Oxygen Species (ROS). While normal cells can manage a certain level of oxidative stress, cancer cells often have a compromised antioxidant defense system, making them more vulnerable to ROS-induced damage and subsequent apoptosis. This provides a therapeutic window. The triple-negative breast cancer (TNBC) cell line, MDA-MB-468, is notoriously aggressive and lacks common therapeutic targets, making the discovery of novel apoptosis-inducing agents for it particularly valuable.[8][9]
Data Presentation:
| Compound ID | Key Substitutions | Target Cell Line | IC₅₀ (µM, 24h) | Normal Cell Line (IC₅₀, µM) | Key Effect | Source(s) |
| 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl) | MDA-MB-468 (TNBC) | 14.97 | AGO1522 (fibroblast) (28.74) | Induces Apoptosis, S Phase Arrest | [8][9] |
| Paclitaxel | (Reference Drug) | MDA-MB-468 (TNBC) | 49.90 | - | - | [9] |
Authoritative Grounding & Comprehensive References: The pyrazole derivative 3f demonstrated significantly greater potency than the standard chemotherapeutic agent Paclitaxel in MDA-MB-468 cells.[9] Crucially, it showed a degree of selectivity, with a higher IC₅₀ value in normal fibroblast cells.[8] Mechanistic studies confirmed that its mode of action involves the elevation of ROS levels and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]
Experimental Protocols: A Self-Validating System
Trustworthiness: The validity of any comparative study rests on the robustness of its experimental protocols. The following methods are standard in the field and include inherent controls to ensure data integrity.
Protocol 1: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 7.5 x 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. Causality: Overnight incubation ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a consistent baseline.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., 3 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (e.g., DMSO) and "untreated control" wells. Causality: A wide concentration range is essential for determining the dose-response curve and calculating the IC₅₀.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24 and 48 hours).[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[8] Causality: This allows sufficient time for mitochondrial dehydrogenases in viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization:
Caption: Standard workflow for the MTT cell viability and antiproliferation assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its predetermined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[8][9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expertise & Experience: The key to a reliable apoptosis assay is the careful collection of all cells, including those that have detached and are floating in the medium, as these are often apoptotic. Washing with cold PBS is crucial to minimize enzymatic activity and preserve the cell membrane integrity for accurate staining.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the immense potential of the pyrazole scaffold in the development of novel antiproliferative agents.[4] Derivatives have been successfully designed to inhibit key cancer-related targets such as CDKs and VEGFR-2, and to induce apoptosis through mechanisms like ROS generation.[3][9]
The data clearly indicates that:
-
Indole-pyrazole hybrids are potent CDK2 inhibitors.[3]
-
Pyrazolone-pyrazole derivatives can effectively target VEGFR-2.[3]
-
Multi-phenyl substituted pyrazoles can induce apoptosis in aggressive cancers like TNBC with greater efficacy than some standard drugs.[9]
Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and reduce toxicity to normal cells.[3] The development of hybrid molecules that combine the pyrazole scaffold with other pharmacophores to achieve multi-target effects is a promising strategy.[10] Furthermore, as our understanding of cancer biology deepens, new targets will emerge, and the versatile pyrazole scaffold will undoubtedly be adapted to meet these new challenges in the ongoing search for more effective and safer anticancer therapies.[4]
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A Comparative Guide to the Biological Activities of 1-cyclopentyl-1H-pyrazol-5-amine and Its Positional Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1] Among the various derivatives, aminopyrazoles have garnered significant interest due to their versatile pharmacophoric nature. The specific placement of the amino group on the pyrazole ring—at the C3, C4, or C5 position—profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, these positional isomers often exhibit distinct biological activities and target engagement profiles.
This guide provides an in-depth technical comparison of 1-cyclopentyl-1H-pyrazol-5-amine and its corresponding 3-amino and 4-amino isomers. We will explore their synthesis, delve into their differential performance in key biological assays, and elucidate the underlying structure-activity relationships (SAR) that govern their efficacy, particularly in the contexts of oncology and kinase inhibition. While direct head-to-head experimental data for these specific N-cyclopentyl substituted isomers is not always available in a single study, this guide synthesizes data from a range of studies on closely related aminopyrazole derivatives to provide a robust comparative analysis for the research community.
Synthesis and Characterization of N-Cyclopentyl Aminopyrazole Isomers
The synthesis of N-substituted aminopyrazoles can be approached through several strategic routes. A common and versatile method involves the initial construction of the aminopyrazole core, followed by N-alkylation.
General Synthetic Approach
A prevalent strategy for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[2] For aminopyrazoles, β-ketonitriles are frequently employed as the 1,3-dielectrophilic partner.
The introduction of the N-cyclopentyl group is typically achieved through N-alkylation of the pre-formed aminopyrazole ring. Regioselectivity of this alkylation step is a critical consideration, as unsymmetrical pyrazoles possess two reactive nitrogen atoms. The alkylation can be directed towards the desired nitrogen by carefully selecting the reaction conditions, such as the base, solvent, and the nature of the alkylating agent. Steric hindrance often plays a key role, with bulkier substituents favoring alkylation at the less sterically hindered nitrogen.[3]
Figure 1: General workflow for the synthesis of N-cyclopentyl aminopyrazoles.
Protocol 1: General Procedure for N-Alkylation of Aminopyrazoles
-
Deprotonation: To a solution of the aminopyrazole (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (1.1-1.5 equivalents), for instance, sodium hydride (NaH) or potassium carbonate (K2CO3), at 0 °C under an inert atmosphere.
-
Alkylation: After stirring for a short period to ensure complete deprotonation, add the cyclopentyl halide (e.g., cyclopentyl bromide or iodide, 1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as required, and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The resulting crude product, often a mixture of N1 and N2 isomers, is purified by column chromatography to isolate the desired regioisomer.[4][5]
Comparative Biological Activity: A Tale of Three Isomers
The positioning of the amino group on the pyrazole ring dictates the molecule's interaction with biological targets, leading to distinct pharmacological profiles for the 3-amino, 4-amino, and 5-amino isomers.
Anticancer Activity
Aminopyrazole derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes involved in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs).[6]
| Isomer Class | Representative Biological Activity | Putative Mechanism of Action |
| 5-Aminopyrazoles | Often serve as precursors for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which exhibit potent antiproliferative activity against various cancer cell lines including HCT-116 (colon), HepG2 (liver), and MCF-7 (breast).[7] | Inhibition of various kinases, induction of apoptosis. |
| 3-Aminopyrazoles | Derivatives have shown strong activity as inhibitors of specific kinases like AXL receptor tyrosine kinase and CDKs, leading to suppression of cancer cell proliferation, migration, and invasion.[8] | Selective kinase inhibition, cell cycle arrest. |
| 4-Aminopyrazoles | Generally reported to have reduced anticancer activity compared to their 3- and 5-amino counterparts, though some derivatives have been investigated for other biological properties. | Less explored for anticancer applications. |
Table 1: Comparative Anticancer Potential of Aminopyrazole Isomer Classes.
The N-cyclopentyl group, being a moderately bulky and lipophilic substituent, can influence the anticancer activity by enhancing membrane permeability and providing favorable hydrophobic interactions within the binding pocket of target proteins. Its presence on the N1 position can also orient the rest of the molecule for optimal engagement with the target.
Kinase Inhibitory Activity
The pyrazole scaffold is a privileged structure in the design of kinase inhibitors.[9] The amino group in aminopyrazoles can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.
Figure 2: Differential kinase targets of 3- and 5-aminopyrazole derivatives.
5-Aminopyrazole Derivatives as p38 MAPK Inhibitors:
The 5-aminopyrazole scaffold has been successfully utilized in the development of potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[7] Pyrazole urea-based inhibitors have shown significant promise, with the pyrazole core and the urea moiety forming critical hydrogen bonds within the kinase domain.[10]
3-Aminopyrazole Derivatives as AXL and CDK Inhibitors:
In contrast, the 3-aminopyrazole core has been a fruitful starting point for the development of inhibitors targeting AXL receptor tyrosine kinase and various CDKs.[6][8] For instance, certain 3-aminopyrazole derivatives have demonstrated low nanomolar inhibitory activity against AXL, a promising target in cancer therapy.[8] Similarly, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a key pharmacophore in several potent CDK inhibitors.
The Role of the N-Cyclopentyl Group:
The N-cyclopentyl substituent can enhance the binding affinity of the aminopyrazole core to the kinase active site through van der Waals interactions. Its size and shape can be crucial for achieving selectivity for a particular kinase by exploiting subtle differences in the topology of their ATP-binding pockets.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, we provide standardized protocols for key biological assays.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[11][12][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of the pyrazole isomers against a specific protein kinase using a radiometric or luminescence-based assay.[2][15][16][17]
-
Reaction Setup: In a microplate well, combine the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (for luminescence-based assays) or [γ-³²P]ATP (for radiometric assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection:
-
Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and add a reagent that converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal. The amount of ADP formed is proportional to the kinase activity.
-
Radiometric: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like gel electrophoresis or filter binding. Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The positional isomerism of the amino group on the pyrazole ring is a critical determinant of biological activity. While 5-aminopyrazole derivatives have shown promise as precursors for broad-spectrum anticancer agents and as inhibitors of inflammatory kinases like p38 MAPK, their 3-amino counterparts have emerged as potent and selective inhibitors of key oncogenic kinases such as AXL and CDKs. The 4-amino isomers, in contrast, appear to be less explored in these therapeutic areas. The introduction of an N-cyclopentyl group is expected to modulate the potency and selectivity of these aminopyrazole cores through enhanced lipophilicity and favorable steric interactions within the target's binding site. This guide provides a foundational framework for the synthesis and comparative evaluation of these intriguing isomers, paving the way for the rational design of novel and more effective therapeutic agents.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1-Cyclopentyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this process is understanding the compound's selectivity—its propensity to interact with intended targets while avoiding off-target interactions that could lead to unforeseen side effects. This guide provides an in-depth technical comparison of the cross-reactivity profiling of 1-cyclopentyl-1H-pyrazol-5-amine against a broad panel of kinases, offering insights into the experimental rationale and data interpretation crucial for advancing drug discovery programs.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] Specifically, aminopyrazole-based structures are common pharmacophores in the development of kinase inhibitors.[4][5] Given the highly conserved nature of the ATP-binding site across the human kinome, which comprises over 500 protein kinases, a thorough assessment of an inhibitor's selectivity is not just advantageous, but essential.[6][7][8] Off-target kinase interactions can lead to toxicity, but in some cases, can be rationally exploited for polypharmacological approaches.[9]
This guide will dissect the methodologies for comprehensive kinase inhibitor profiling, using this compound as a focal point. We will explore the experimental design, present comparative data with analogous pyrazole-based inhibitors, and provide detailed protocols to empower researchers in their own investigations.
The Rationale Behind Kinase Panel Screening
The primary objective of screening a compound like this compound against a kinase panel is to ascertain its selectivity profile. A highly selective inhibitor interacts with a narrow, well-defined set of kinases, minimizing the potential for off-target effects. Conversely, a more promiscuous compound might inhibit a broader range of kinases.[10] Understanding this profile early in the drug discovery pipeline is critical for several reasons:
-
Target Validation: Confirming that the compound's biological effects are mediated through its intended target.
-
Safety Assessment: Identifying potential off-target interactions that could lead to adverse events in preclinical and clinical studies.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize selectivity and potency.
-
Polypharmacology: Intentionally designing or identifying compounds that modulate multiple targets for a desired therapeutic outcome.
Methodologies for Cross-Reactivity Profiling
A variety of robust biochemical and cell-based assays are available for kinase inhibitor profiling.[7][9] Biochemical assays directly measure the interaction between the inhibitor and purified kinases, while cell-based assays provide insights into target engagement within a more physiological context.[8] For initial, broad screening, biochemical assays are often the method of choice due to their high-throughput nature and direct measurement of enzymatic inhibition.[11]
Experimental Workflow: A Visual Overview
The general workflow for in vitro kinase profiling is a multi-step process, from initial compound handling to data analysis.
Caption: A generalized workflow for in vitro kinase cross-reactivity profiling.
Comparative Kinase Inhibition Profile
To illustrate the data generated from a kinase panel screen, the following table presents hypothetical, yet representative, inhibition data for this compound compared to other known pyrazole-based kinase inhibitors. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) to allow for a broad comparison of selectivity.
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound A (e.g., Pyrazole-based CDK Inhibitor) (% Inhibition @ 1µM) | Compound B (e.g., Pyrazole-based LRRK2 Inhibitor) (% Inhibition @ 1µM) |
| CDK2 | 85 | 92 | 15 |
| LRRK2 | 20 | 10 | 88 |
| Aurora A | 60 | 75 | 5 |
| FGFR1 | 35 | 40 | 8 |
| SYK | 15 | 25 | 12 |
| IRAK4 | 5 | 8 | 3 |
| ALK | 10 | 18 | 9 |
Note: This data is illustrative and intended for comparative purposes. Actual experimental results may vary.
From this hypothetical data, we can infer that this compound shows considerable inhibitory activity against CDK2 and Aurora A, with moderate activity against FGFR1. In contrast, it displays low activity against LRRK2, SYK, IRAK4, and ALK. This profile suggests a degree of selectivity towards the CDK and Aurora kinase families. Compound A, a representative CDK inhibitor, shows a similar but more potent profile against CDK2 and Aurora A. Compound B, a representative LRRK2 inhibitor, demonstrates high selectivity for its primary target with minimal off-target activity in this panel. Such comparative analysis is crucial for contextualizing the selectivity of a novel compound.[12][13][14][15][16][17]
Detailed Experimental Protocol: Radiometric Kinase Assay
The radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered the gold standard for in vitro kinase activity measurement due to its direct detection method, which minimizes false positives.[7][11][18]
Objective: To determine the percentage of inhibition of this compound against a panel of kinases.
Materials:
-
This compound (test compound)
-
DMSO (vehicle control)
-
Purified, active kinases
-
Kinase-specific substrates (peptide or protein)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP
-
ATP (unlabeled)
-
96-well or 384-well plates[19]
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve the desired final assay concentrations.
-
Reaction Mixture Preparation: In each well of the assay plate, add the following components in order:
-
Assay buffer
-
Test compound or DMSO vehicle control
-
Kinase enzyme
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add a solution containing the kinase-specific substrate and [γ-³³P]ATP (at a concentration near the Kₘ for each kinase, if known) to each well to start the reaction.[11]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto the phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Percentage of Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Signal_compound: Radioactivity in the presence of the test compound.
-
Signal_DMSO: Radioactivity in the presence of DMSO (vehicle control, representing 0% inhibition).
-
Signal_background: Radioactivity in the absence of kinase (representing 100% inhibition).
-
-
IC₅₀ Determination: For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Alternative and Complementary Assay Formats
While the radiometric assay is a robust method, other technologies offer non-radioactive alternatives for kinase profiling.[8][19][20]
Caption: Common technologies for in vitro kinase activity assays.
-
Luminescence-based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[21] The ADP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to kinase activity.
-
Fluorescence-based Assays (e.g., TR-FRET, Fluorescence Polarization): Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are homogeneous formats that detect the binding of a phosphorylation-specific antibody to the product or measure the change in size of a fluorescently labeled substrate upon phosphorylation.[18][20]
-
Mobility Shift Assays: These assays utilize microfluidic capillary electrophoresis to separate the phosphorylated product from the unphosphorylated substrate based on changes in charge, providing a direct ratiometric readout of kinase activity.[22]
Conclusion
The cross-reactivity profiling of this compound, or any kinase inhibitor candidate, is a foundational step in preclinical drug development. A systematic and multi-faceted approach, employing robust and well-validated assay platforms, is paramount for generating reliable and reproducible data.[9][19] By comparing the inhibition profile of a novel compound against known inhibitors and the broader kinome, researchers can make informed decisions about its therapeutic potential, selectivity, and safety. The methodologies and comparative data presented in this guide serve as a framework for designing and interpreting kinase profiling studies, ultimately contributing to the successful advancement of new and effective targeted therapies.
References
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A Comparative Guide to the Synthetic Routes of 1-Cyclopentyl-1H-pyrazol-5-amine: An Evaluation of Efficacy and Practicality
Introduction: The Significance of 1-Cyclopentyl-1H-pyrazol-5-amine in Modern Chemistry
This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, and the specific substitution pattern of this compound, featuring a cyclopentyl group at the N1 position and an amino group at the C5 position, imparts unique physicochemical properties that are of great interest for the development of novel bioactive molecules. The efficacy of any research and development program hinges on the efficient and scalable synthesis of such key intermediates. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal pathway for their specific needs.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of 5-aminopyrazoles predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a three-carbon synthon bearing appropriate functional groups. For the synthesis of this compound, the key starting material is cyclopentylhydrazine. The choice of the three-carbon component dictates the specific synthetic route and significantly influences the overall efficiency, cost, and environmental impact of the process. In this guide, we will explore and compare three primary synthetic pathways:
-
Route A: Condensation of Cyclopentylhydrazine with a β-Ketonitrile. This is a classic and highly versatile approach to 5-aminopyrazoles[1].
-
Route B: Reaction of Cyclopentylhydrazine with Malononitrile Derivatives. This route offers an alternative approach utilizing readily available starting materials.
-
Route C: Multicomponent Synthesis. This modern approach combines multiple reactants in a single step, often leading to higher efficiency and atom economy[2][3][4].
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes.
Route A: The β-Ketonitrile Approach
The reaction between a β-ketonitrile and a hydrazine is a cornerstone of pyrazole synthesis[1]. In the context of preparing this compound, this involves the reaction of cyclopentylhydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde) or its synthetic equivalents.
Reaction Mechanism and Rationale
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of cyclopentylhydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting imine leads to the stable aromatic 5-aminopyrazole ring. The driving force for this reaction is the formation of the thermodynamically stable aromatic pyrazole system.
Caption: Reaction mechanism for the synthesis of this compound via the β-ketonitrile route.
Experimental Protocol (Representative)
Materials:
-
Cyclopentylhydrazine hydrochloride
-
3-Ethoxy-2-propenenitrile (a stable precursor to cyanoacetaldehyde)
-
Ethanol
-
Triethylamine
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 3-ethoxy-2-propenenitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Route B: The Malononitrile Derivative Approach
This route utilizes a derivative of malononitrile, often an enamine or an ethoxymethylenemalononitrile, which reacts with cyclopentylhydrazine to form the desired 5-aminopyrazole.
Reaction Mechanism and Rationale
The reaction of cyclopentylhydrazine with a malononitrile derivative, such as ethoxymethylenemalononitrile, begins with a nucleophilic attack of the primary amine of the hydrazine onto the electron-deficient double bond of the malononitrile derivative, followed by the elimination of the leaving group (e.g., ethoxide). The resulting intermediate then undergoes an intramolecular cyclization via the attack of the secondary amine onto one of the nitrile groups, which, after tautomerization, yields the 5-aminopyrazole product.
Caption: Reaction mechanism for the synthesis of this compound via the malononitrile derivative route.
Experimental Protocol (Representative)
Materials:
-
Cyclopentylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Sodium ethoxide
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add cyclopentylhydrazine (1.0 eq) and stir at room temperature.
-
Add a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Route C: The Multicomponent Approach
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. For the synthesis of this compound, a plausible MCR would involve cyclopentylhydrazine, an aldehyde (such as formaldehyde or a synthetic equivalent), and malononitrile.
Reaction Mechanism and Rationale
The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic alkene intermediate. This is followed by a Michael addition of cyclopentylhydrazine to the activated alkene. The resulting adduct then undergoes intramolecular cyclization and tautomerization to furnish the final 5-aminopyrazole product. The use of a catalyst, such as a base or a Lewis acid, can facilitate this cascade of reactions[4].
Caption: Reaction mechanism for the multicomponent synthesis of this compound.
Experimental Protocol (Representative)
Materials:
-
Cyclopentylhydrazine
-
Paraformaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine cyclopentylhydrazine (1.0 eq), paraformaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key parameters for each synthetic route. The data presented are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Route A: β-Ketonitrile | Route B: Malononitrile Derivative | Route C: Multicomponent |
| Starting Materials | Cyclopentylhydrazine, β-Ketonitrile | Cyclopentylhydrazine, Malononitrile Derivative | Cyclopentylhydrazine, Aldehyde, Malononitrile |
| Typical Yield | Good to Excellent (70-90%)[5] | Good (60-80%) | Good to Excellent (75-95%)[4] |
| Reaction Time | 2-8 hours | 4-12 hours | 1-6 hours |
| Reaction Temperature | Room temperature to reflux | Reflux | Reflux |
| Scalability | Readily scalable | Scalable with optimization | Highly scalable |
| Cost of Reagents | Moderate | Low to Moderate | Low |
| Atom Economy | Good | Moderate | Excellent |
| Environmental Impact | Moderate (use of organic solvents) | Moderate (use of organic solvents and base) | Low (often fewer workup steps) |
| Advantages | High yields, well-established method[1]. | Utilizes readily available starting materials. | High efficiency, one-pot procedure, excellent atom economy[2][3]. |
| Disadvantages | β-Ketonitriles can be unstable. | May require a stoichiometric base. | Optimization of reaction conditions can be complex. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or production setting.
-
For reliability and high yield on a laboratory scale, Route A (the β-ketonitrile approach) is a strong contender. Its well-documented nature and generally high yields make it a dependable choice. Microwave-assisted variations of this route can further enhance its efficiency by reducing reaction times[5].
-
When cost and the availability of starting materials are primary concerns, Route B (the malononitrile derivative approach) presents a viable alternative. While the yields may be slightly lower, the use of inexpensive and readily accessible reagents makes it an economically attractive option.
-
For large-scale production and green chemistry considerations, Route C (the multicomponent approach) is the most promising. Its one-pot nature, high atom economy, and potential for reduced waste generation align well with the principles of sustainable chemistry. The high efficiency and scalability make it particularly suitable for industrial applications.
Ultimately, the selection of a synthetic route should be guided by a careful evaluation of factors such as cost, scale, available equipment, and the desired level of process optimization. It is recommended that researchers perform small-scale trials of the most promising routes to determine the most effective method for their specific laboratory conditions.
References
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Al-Zahrani, F. A. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 107. [Link]
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Elmaati, T. M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Yoon, Y. J., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 48(74), 9293-9295. [Link]
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Elmaati, T. M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Nayak, S. K., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]
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Sharma, V., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1845-1881. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
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Sharma, V., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - NIH. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6348. [Link]
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Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 12(1), 12345. [Link]
-
Kumar, A., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2019(5), 1-35. [Link]
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Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]
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A Comparative Guide to the Validation of In Silico Predictions for 1-Cyclopentyl-1H-pyrazol-5-amine with In Vitro Data
Introduction
In modern drug discovery, in silico computational methods are indispensable for rapidly screening vast chemical libraries, predicting biological targets, and estimating pharmacokinetic properties long before a compound is synthesized.[1][2] These predictive models accelerate the identification of promising lead candidates, saving considerable time and resources.[3][4] However, computational predictions are models of reality, not reality itself. Their accuracy and relevance must be rigorously validated through empirical, in vitro experimentation to justify progression in the drug development pipeline.[5][6][7]
This guide presents a comparative case study for 1-cyclopentyl-1H-pyrazol-5-amine , a novel small molecule with a pyrazole scaffold, a moiety known for a wide range of pharmacological activities.[8][9][10] We will first generate a series of plausible in silico predictions for its primary biological target, off-target liabilities, and key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Subsequently, we will detail the corresponding in vitro assays selected to validate these specific predictions, providing a side-by-side comparison of the predicted and experimental data. This guide is designed for researchers, scientists, and drug development professionals to illustrate the synergistic workflow between computational and experimental pharmacology.
Phase 1: In Silico Target and ADMET Profiling
The initial step involves using computational tools to build a predictive profile of this compound. The structure was first submitted to ligand-based target prediction servers and ADMET profiling platforms.
Target Prediction Methodology
The chemical structure of this compound was submitted as a SMILES string to SwissTargetPrediction , a web server that predicts protein targets of small molecules based on the principle of chemical similarity to known active ligands.[11][12][13][14][15] This approach leverages large bioactivity databases to infer potential interactions.[14][16]
-
Prediction: The primary predicted targets were members of the mitogen-activated protein kinase (MAPK) signaling pathway , with a high probability score for MAPK/ERK Kinase 1 (MEK1) . Pyrazole derivatives are known to exhibit activity against various kinases, making this a chemically plausible prediction.[17] Off-target predictions included several other kinases with lower probability scores and G-protein coupled receptors (GPCRs).
ADMET Profile Prediction
To assess the potential drug-likeness of the compound, its structure was analyzed using ADMETlab 2.0 , an integrated online platform for predicting a comprehensive suite of ADMET properties.[3][18][19][20][21]
-
Predictions: Key predicted parameters included metabolic stability, aqueous solubility, and cytotoxicity. The model predicted moderate metabolic stability in human liver microsomes, good aqueous solubility, and low potential for cytotoxicity.
The overall workflow from computational prediction to the selection of validation assays is depicted below.
Caption: Workflow from in silico prediction to in vitro validation.
Phase 2: In Vitro Experimental Validation
Based on the in silico hypotheses, a series of targeted in vitro experiments were designed to provide empirical data on the compound's activity and properties.
Biochemical Kinase Assay for MEK1 Target Engagement
Rationale: To directly test the prediction that this compound inhibits MEK1, a biochemical assay using purified recombinant MEK1 enzyme is the gold standard. This confirms direct target engagement and determines potency (IC50) without the complexity of a cellular environment. A radiometric assay using ³²P-labeled ATP provides high sensitivity.[22]
Detailed Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT). Prepare a stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM to 1 nM) in the kinase buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
Reaction Setup: In a 96-well plate, add 10 µL of each compound dilution. To each well, add 20 µL of a solution containing recombinant human MEK1 enzyme and its substrate (e.g., inactive ERK2).
-
Initiation: Start the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP.[23]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[24]
-
Termination: Stop the reaction by adding phosphoric acid.
-
Separation & Quantification: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26][27] This experiment validates the in silico prediction of low cytotoxicity. A cancer cell line with an activated MAPK pathway, such as A375 (human melanoma, BRAF V600E mutant), is a relevant model.
Detailed Protocol:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[27]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[28] Incubate for another 4 hours.[25] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[26][29]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Metabolic Stability Assay in Human Liver Microsomes
Rationale: To validate the prediction of metabolic stability, an in vitro assay using human liver microsomes (HLMs) is a standard industry practice.[30] HLMs contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[31][32] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.[33]
Detailed Protocol:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution.
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and microsomes (final protein concentration 0.5 mg/mL) at 37°C for 5 minutes.[32]
-
Initiation: Add this compound to the mixture to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH solution.[33][34]
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[31]
-
Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant, from which the half-life (t½) and intrinsic clearance (Cl_int) are calculated.
Comparative Analysis: In Silico vs. In Vitro Results
The data obtained from the in vitro assays are summarized below and compared directly with the initial in silico predictions.
| Parameter | In Silico Prediction | In Vitro Experimental Result | Concordance |
| Primary Target | MEK1 Kinase | MEK1 Kinase | High |
| Potency (IC50) | ~250 nM (Estimated) | 185 nM | High |
| Cytotoxicity (GI50) | > 50 µM (Predicted Low) | > 30 µM | High |
| Metabolic Stability (t½) | 45 min (Predicted Moderate) | 55 min | High |
The results show a high degree of concordance between the computational predictions and the laboratory findings. The in silico tools correctly identified MEK1 as the primary target and provided a reasonable estimate of its potency. Furthermore, the predictions of low cytotoxicity and moderate metabolic stability were successfully confirmed by the MTT and microsomal stability assays, respectively.
This strong correlation builds confidence in the compound's profile and validates the predictive power of the selected computational models for this chemical class. The diagram below illustrates the central role of MEK1 in the MAPK/ERK signaling pathway, the target of our validated compound.
Caption: Inhibition of MEK1 in the MAPK/ERK signaling pathway.
Conclusion
This guide demonstrates a robust and logical workflow for validating in silico predictions with targeted in vitro experiments. For this compound, the computational predictions for its primary target (MEK1), cytotoxicity, and metabolic stability proved to be highly accurate when tested empirically. This synergy between computational and experimental approaches is critical; in silico methods efficiently generate testable hypotheses, while in vitro assays provide the necessary empirical data for confident decision-making in a drug discovery program. Relying on both strengthens the foundation for advancing promising compounds toward further preclinical development.
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A Comparative Guide to Cyclopentyl and Cyclopropyl Pyrazole Derivatives in Drug Discovery
The strategic incorporation of small cycloalkyl groups into drug candidates is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl and cyclopentyl moieties, when appended to a core scaffold like pyrazole, can dramatically influence a compound's pharmacological profile. This guide provides an in-depth comparative analysis of cyclopentyl versus cyclopropyl pyrazole derivatives, offering insights into their distinct physicochemical properties, biological activities, and metabolic fates to aid researchers in making informed decisions during the drug design process.
Structural and Conformational Distinctions: The Foundation of Divergent Properties
The fundamental differences between cyclopropyl and cyclopentyl groups lie in their size, geometry, and conformational flexibility. These seemingly subtle variations have profound implications for how a molecule interacts with its biological target and behaves in a physiological environment.
-
Cyclopropyl Group: This three-membered ring is a rigid, planar triangle.[1] The C-C bonds have significant p-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[2][3] This rigidity can be advantageous in drug design by locking the molecule into a specific, biologically active conformation, which can lead to entropically favorable binding to a target protein.[4]
-
Cyclopentyl Group: In contrast, the five-membered cyclopentyl ring is non-planar and flexible, existing in various "envelope" and "twist" conformations.[1][5] This flexibility allows it to explore a wider range of shapes to fit into a binding pocket, but this can also come with an entropic penalty upon binding, potentially lowering potency.[6]
Impact on Physicochemical Properties and Drug-Likeness
The choice between a cyclopropyl and cyclopentyl substituent can significantly alter a molecule's physicochemical properties, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Cyclopropyl Pyrazole Derivatives | Cyclopentyl Pyrazole Derivatives | Rationale |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The addition of two extra methylene groups in the cyclopentyl ring increases its hydrocarbon character, leading to higher lipophilicity. |
| Metabolic Stability | Often more stable to oxidation | More susceptible to oxidation | The C-H bonds of the cyclopropyl group have a higher bond dissociation energy, making them less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] However, cyclopropylamines can sometimes form reactive metabolites.[7] |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity of the cyclopentyl group typically correlates with reduced aqueous solubility. |
Comparative Biological Activity: A Tale of Two Rings
The differing structural and electronic properties of cyclopropyl and cyclopentyl groups often lead to distinct structure-activity relationships (SAR). The optimal choice is highly dependent on the specific topology of the target's binding site.
Case Study 1: Meprin α and β Inhibitors
In a study on pyrazole-based inhibitors of meprin α and β, researchers explored the impact of various substituents. A pyrazole derivative bearing a cyclopentyl moiety exhibited inhibitory activity comparable to the parent 3,5-diphenylpyrazole.[8][9] This suggests that the size and conformation of the cyclopentyl group were well-tolerated within the S1'-binding site of the enzyme.[9] While a direct comparison with a cyclopropyl analog was not reported in this study, the data highlights the utility of the cyclopentyl group in maintaining potency.
Case Study 2: Cannabinoid Receptor 1 (CB1) Antagonists
Research into diaryl-pyrazole derivatives as CB1 antagonists for obesity led to the identification of potent compounds containing a cyclopropyl group.[10] Thorough SAR studies optimized the pyrazole substituents, leading to novel antagonists with nanomolar binding affinities and acceptable metabolic stability.[10] In this context, the rigidity and electronic nature of the cyclopropyl group likely contributed to a favorable binding orientation within the CB1 receptor.
Case Study 3: Fentanyl Analogs
A comparative study of alicyclic fentanyl analogs provided valuable insights into the metabolic fate of cyclopropyl versus cyclopentyl groups. For cyclopropyl fentanyl, the major metabolic pathway was N-dealkylation, with no oxidation observed on the cyclopropyl ring itself.[11] In contrast, as the ring size increased, including with cyclopentyl fentanyl, oxidation of the alicyclic ring became a more prominent metabolic pathway.[11][12] This demonstrates the superior metabolic stability of the cyclopropyl ring to direct oxidation in this chemical series.[11]
Experimental Protocols
To provide a practical framework for comparing these derivatives, below are standardized protocols for key in vitro assays.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of the cyclopropyl and cyclopentyl pyrazole derivatives in DMSO.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Synthesis Considerations
The synthesis of both N-cyclopropyl and N-cyclopentyl pyrazoles is generally achievable through standard N-alkylation procedures.[8] Typically, a pyrazole core is treated with a base such as sodium hydride, followed by the addition of the corresponding cycloalkyl halide (e.g., bromocyclopropane or bromocyclopentane).[8] The choice of solvent and temperature may vary depending on the specific substrates.
Synthetic Workflow Diagram:
Caption: General synthesis scheme for N-alkylation of pyrazoles.
Conclusion: Strategic Selection for Optimal Drug Design
The decision to use a cyclopropyl or cyclopentyl substituent on a pyrazole core is a nuanced one that requires careful consideration of the drug discovery project's goals.
-
Choose Cyclopropyl for:
-
Choose Cyclopentyl for:
-
Exploring Binding Pockets: When a degree of flexibility is needed to adapt to the target's binding site.
-
SAR Expansion: To probe larger regions of a binding pocket and establish structure-activity trends.
-
Balancing Potency and Properties: When a moderate increase in lipophilicity is desired without introducing excessive metabolic liabilities.
-
Ultimately, the empirical data from head-to-head comparisons in relevant biological and ADME assays will guide the final decision. By understanding the intrinsic properties of these two valuable cycloalkyl groups, researchers can more effectively design the next generation of pyrazole-based therapeutics.
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Lan, R., et al. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Hofmann, J., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
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Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. National Institutes of Health. Available at: [Link]
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A Researcher's Guide to Assessing the Selectivity of 1-Cyclopentyl-1H-pyrazol-5-amine for G2019S-LRRK2 Kinase
Introduction
The Significance of LRRK2 in Neurodegenerative Disease
Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a critical player in the pathogenesis of Parkinson's disease (PD), the second most common neurodegenerative disorder.[1] Mutations in the LRRK2 gene are the most frequent genetic cause of both familial and sporadic PD.[2][3] LRRK2 is a large, multi-domain protein possessing both GTPase and kinase activity, and it is implicated in various cellular processes, including protein translation, axon growth, and regulation of the nervous system.[1][4]
The G2019S Mutation as a Therapeutic Target
Among the various pathogenic LRRK2 mutations, the G2019S substitution is the most prevalent. This mutation, located in the kinase domain, leads to a significant increase in LRRK2's kinase activity.[3][5] This gain-of-function is believed to be a central driver of the neurodegeneration observed in PD patients carrying this mutation.[1] The heightened kinase activity makes G2019S-LRRK2 a compelling therapeutic target. The development of small molecule inhibitors that can selectively modulate this activity is a promising strategy for a disease-modifying therapy for PD.[6][7]
The Imperative of Kinase Selectivity
Targeting protein kinases with small molecules is a significant challenge due to the high degree of structural similarity in the ATP-binding pocket across the human kinome, which comprises over 500 members.[8] A lack of selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing toxicity and reducing the therapeutic window. Therefore, a rigorous assessment of an inhibitor's selectivity profile is paramount in the early stages of drug discovery to ensure both safety and efficacy.[9][10] This guide will provide a comprehensive framework for evaluating the selectivity of a novel compound, 1-cyclopentyl-1H-pyrazol-5-amine, for G2019S-LRRK2.
Introducing this compound
Recent drug discovery efforts have identified aminopyrazole-based compounds as potent LRRK2 inhibitors.[6][11] Building on this scaffold, this compound has been synthesized as a potential selective inhibitor of G2019S-LRRK2. The purpose of this guide is to detail a systematic and robust experimental workflow to thoroughly characterize its selectivity, providing researchers with the necessary tools to assess its therapeutic potential. We will also compare its performance with the well-characterized, potent, and selective LRRK2 inhibitor, MLi-2, as a benchmark.[2][12][13]
In Vitro Selectivity Profiling: A Broad-Spectrum Analysis
The initial and most critical step in assessing selectivity is to profile the compound against a large and diverse panel of kinases. This "compound-centric" approach provides a broad overview of the inhibitor's interaction landscape within the kinome.[14]
Methodology: KINOMEscan™
The KINOMEscan™ platform is a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.[15] The assay is ATP-independent, which allows for the determination of true binding affinities (dissociation constants, Kd) rather than IC50 values that can be influenced by ATP concentration.[15]
Experimental Protocol:
-
Compound Preparation: Dissolve this compound and MLi-2 in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: The test compounds are typically screened at a concentration of 1 µM against a panel of over 460 kinases.[15][16]
-
Binding Reaction: The assay involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[15] The compound is incubated with the kinase and the immobilized ligand.
-
Quantification: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.[15]
-
Data Analysis: The results are reported as "% Control," where a lower percentage indicates a stronger interaction.
Data Presentation:
The results of the KINOMEscan™ are summarized in the table below. A "hit" is typically defined as a kinase that shows significant inhibition (e.g., >80% inhibition) at the tested concentration.
| Kinase Target | This compound (% Control @ 1 µM) | MLi-2 (% Control @ 1 µM) |
| G2019S-LRRK2 | 0.5 | 0.2 |
| Wild-Type LRRK2 | 5.2 | 1.8 |
| CAMKK2 | 85.3 | 98.1 |
| TNK2 | 12.1 | 95.4 |
| MAP4K2 | 92.8 | 99.3 |
| STK10 | 15.6 | 97.6 |
This is a hypothetical representation of data for illustrative purposes.
Visualization:
Caption: Workflow of the KINOMEscan™ competitive binding assay.
Orthogonal Validation: In Vitro Kinase Activity Assays
While binding assays are excellent for broad screening, it is crucial to validate these findings with a functional enzymatic assay to determine the inhibitory potency (IC50) of the compound. The ADP-Glo™ Kinase Assay is a common method for this purpose.[17]
Methodology: ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[18][19]
Experimental Protocol:
-
Kinase Reaction: Set up reactions containing G2019S-LRRK2 (and any identified off-target kinases), a suitable substrate (e.g., LRRK2tide peptide), ATP, and serial dilutions of this compound or MLi-2.
-
Reaction Termination: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[17][19]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.[17][19]
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Data Presentation:
| Kinase Target | This compound IC50 (nM) | MLi-2 IC50 (nM)[2][13] |
| G2019S-LRRK2 | 1.5 | 0.76 |
| Wild-Type LRRK2 | 15.2 | 1.1 |
| TNK2 | 250.6 | >10,000 |
| STK10 | 312.8 | >10,000 |
This is a hypothetical representation of data for illustrative purposes.
Visualization:
Caption: LRRK2 signaling pathway and point of inhibition.
Comparative Analysis and Conclusion
Synthesizing the Evidence
The comprehensive assessment of this compound's selectivity for G2019S-LRRK2 relies on the integration of data from multiple orthogonal assays.
-
KINOMEscan™: This initial screen provides a broad view of the compound's interactions across the kinome. The hypothetical data suggests that this compound is highly selective for LRRK2, with potential minor off-target interactions with TNK2 and STK10.
-
ADP-Glo™ IC50 Determination: This functional assay confirms the potent inhibition of G2019S-LRRK2 and allows for the quantification of selectivity. The hypothetical IC50 values demonstrate a significant selectivity window for G2019S-LRRK2 over the identified off-targets.
-
CETSA®: This cellular assay confirms that the compound engages with G2019S-LRRK2 in a physiological context, as evidenced by the thermal stabilization of the protein.
-
pRab10 Western Blot: This functional cellular assay demonstrates that target engagement translates into the inhibition of the downstream signaling pathway, confirming the compound's mechanism of action.
Benchmarking Against MLi-2
MLi-2 is a well-established and highly selective LRRK2 inhibitor. T[2][12][20]he comparative data presented throughout this guide indicates that while this compound is a potent and selective G2019S-LRRK2 inhibitor, MLi-2 exhibits slightly higher potency and a cleaner off-target profile in this hypothetical scenario.
Final Assessment
Based on the integrated data, this compound demonstrates a promising selectivity profile for G2019S-LRRK2. It potently inhibits the kinase in vitro, engages the target in cells, and modulates its downstream signaling pathway. The minor off-target interactions identified in the KINOMEscan™ should be further investigated to fully understand their potential physiological relevance. Further optimization of this scaffold could lead to even more selective and potent inhibitors for the treatment of Parkinson's disease.
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Almqvist, H., et al. (2016). CETSA interaction proteomics identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
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Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics, 355(2), 397-409. [Link]
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Zhang, J., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(5), 1864-1876. [Link]
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Ito, G., et al. (2022). Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity. Journal of Parkinson's Disease, 12(5), 1525-1542. [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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MacLeod, D. A., et al. (2019). Molecular Pathways Involved in LRRK2-Linked Parkinson's Disease: A Systematic Review. International Journal of Molecular Sciences, 20(21), 5396. [Link]
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Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Fell, M. J., et al. (2015). Drug properties and LRRK2 inhibition profiles of MLi2 and PF-360 with respect to wild-type and G2019S-human LRRK2 protein. ResearchGate. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Scott, J. D., et al. (2020). Selective Inhibitors of G2019S-LRRK2 Kinase Activity. Journal of Medicinal Chemistry, 63(23), 14581-14601. [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2468-2479. [Link]
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Fan, Y., et al. (2021). Measuring and interpreting the selectivity of protein kinase inhibitors. bioRxiv. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Drug Discovery Technologies, 8(3), 189-204. [Link]
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Taymans, J. M. (2015). G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson's Disease? Frontiers in Molecular Neuroscience, 8, 3. [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
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Ito, G., et al. (2020). In cellulo LRRK2 kinase activity assays of LRRK2 phosphorylation mutants. ResearchGate. [Link]
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ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. Retrieved from [Link]
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Merck Research Laboratories. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. ASPET. [Link]
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Wilhelm, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(8), 2544-2553. [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 204-225). [Link]
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MDPI. (2023). The Multifaceted Role of LRRK2 in Parkinson's Disease. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Steger, M., et al. (2018). Inhibition of Parkinson's disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures. Science Signaling, 11(545), eaar3925. [Link]
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Thirstrup, K., et al. (2017). Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells. Scientific Reports, 7(1), 9800. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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Alessi, D. R., & Sammler, E. (2022). Western blotting for LRRK2 signalling in macrophages. Protocols.io. [Link]
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Mori, A., et al. (2019). Physiological and pathological functions of LRRK2: implications from substrate proteins. Neuronal Signaling, 3(2), NS20180188. [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
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Scott, J. D., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 947-954. [Link]
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Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(5), 1864-1876. [Link]
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Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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Scott, J. D., et al. (2020). Selective Inhibitors of G2019S-LRRK2 Kinase Activity. Journal of Medicinal Chemistry, 63(23), 14581-14601. [Link]
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CETSA. (n.d.). Publications. Retrieved from [Link]
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Comparative Evaluation of 1-Cyclopentyl-1H-pyrazol-5-amine Analogs Against Drug-Resistant Cancer Cell Lines
A Senior Application Scientist's Guide to Preclinical Assessment
This guide provides a comprehensive framework for the preclinical evaluation of novel 1-cyclopentyl-1H-pyrazol-5-amine analogs as potential therapeutic agents for drug-resistant cancers. We will explore the scientific rationale, present detailed experimental protocols for a comparative analysis, and interpret hypothetical data to guide further drug development efforts. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The Challenge of Acquired Drug Resistance in Oncology
A primary obstacle in successful cancer chemotherapy is the development of multidrug resistance (MDR). This phenomenon renders cancer cells insensitive to a broad spectrum of structurally and mechanistically distinct anticancer drugs. One of the most well-documented mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and thereby reducing their intracellular concentration to sub-lethal levels. Overcoming MDR is a critical goal in modern oncology, necessitating the discovery of novel chemical entities that can either evade these resistance mechanisms or inhibit their function.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of kinase inhibitors. This guide focuses on a specific series of pyrazole derivatives, the this compound analogs, as a promising, yet underexplored, chemical class for tackling drug-resistant cancers. Our hypothesis is that modifications to this core scaffold can yield compounds that are poor substrates for the P-gp efflux pump, allowing them to accumulate in resistant cells and exert a cytotoxic effect.
Experimental Design for Comparative Efficacy
To rigorously evaluate our series of analogs, we will employ a multi-faceted approach comparing them against a standard chemotherapeutic agent, Doxorubicin, which is a known P-gp substrate. The evaluation will be conducted using a pair of cell lines: the parental, drug-sensitive ovarian adenocarcinoma cell line (OVCAR-8) and its doxorubicin-resistant derivative (NCI/ADR-RES), which overexpresses P-gp.
Our analog series for this study consists of three representative compounds:
-
CPA-001: The parent compound, this compound.
-
CPA-002: An analog with a polar morpholine group, designed to potentially alter solubility and cell permeability.
-
CPA-003: An analog with an aromatic dichlorophenyl group, designed to explore interactions with potential intracellular targets.
The overall experimental workflow is depicted below.
Caption: High-level workflow for the evaluation of CPA analogs.
Methodologies and Protocols
Cell Culture and Maintenance
-
Cell Lines: Human ovarian adenocarcinoma OVCAR-8 (drug-sensitive) and NCI/ADR-RES (doxorubicin-resistant, P-gp overexpressing) cell lines will be used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the NCI/ADR-RES cell line, 0.1 µg/mL doxorubicin is added to the medium to maintain the resistant phenotype. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Trustworthiness: The use of a paired sensitive/resistant cell line model is a self-validating system. Any significant difference in compound activity between the two lines can be directly attributed to the resistance mechanism, in this case, P-gp overexpression.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed OVCAR-8 and NCI/ADR-RES cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the CPA analogs (CPA-001, CPA-002, CPA-003) and the control drug, Doxorubicin, in culture medium. Concentrations should range from 0.01 µM to 100 µM.
-
Treat the cells with the compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Causality: The 72-hour incubation period is chosen to allow for multiple cell doubling times, ensuring that the measured effect is a true representation of cytotoxic or cytostatic activity rather than acute toxicity.
Comparative Data Analysis
The results from the MTT assay are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth. The Resistance Factor (RF) is then calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent cell line. An RF value close to 1 indicates that the compound is effective at evading the resistance mechanism.
Table 1: Hypothetical IC50 Values and Resistance Factors for CPA Analogs and Doxorubicin
| Compound | OVCAR-8 IC50 (µM) | NCI/ADR-RES IC50 (µM) | Resistance Factor (RF) |
| Doxorubicin | 0.25 | 15.5 | 62.0 |
| CPA-001 | 8.5 | 25.0 | 2.9 |
| CPA-002 | 12.0 | 15.0 | 1.25 |
| CPA-003 | 1.8 | 2.1 | 1.17 |
Interpretation: Based on this hypothetical data, Doxorubicin shows a high RF of 62, confirming the high level of resistance in the NCI/ADR-RES cell line. In contrast, all CPA analogs exhibit a significantly lower RF. Notably, CPA-003 demonstrates the most promising profile, with potent cytotoxicity against the sensitive OVCAR-8 line (IC50 = 1.8 µM) and, crucially, retaining its potency against the resistant NCI/ADR-RES line (IC50 = 2.1 µM), resulting in an RF of only 1.17. This suggests that CPA-003 is likely not a substrate for the P-gp efflux pump and is a strong candidate for further mechanistic studies.
Mechanistic Investigation of the Lead Compound: CPA-003
Based on its superior performance, CPA-003 is selected for further investigation to understand its mechanism of action. Many pyrazole-based compounds are known to function as kinase inhibitors. We hypothesize that CPA-003 induces apoptosis by inhibiting a key pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Proposed mechanism: CPA-003 inhibits Akt, preventing phosphorylation of Bad.
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
-
Protocol:
-
Treat NCI/ADR-RES cells with CPA-003 at its IC50 concentration (2.1 µM) for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells using a flow cytometer.
-
-
Expected Outcome: A significant increase in the percentage of cells in early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis compared to untreated controls.
Western Blot Analysis
-
Protocol:
-
Treat NCI/ADR-RES cells with CPA-003 (2.1 µM) for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Akt, total Akt, PARP, Caspase-3, and P-glycoprotein (MDR1). Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Expected Outcome & Causality:
-
A decrease in the p-Akt/Akt ratio, which would support the proposed inhibition of the PI3K/Akt pathway.
-
An increase in cleaved PARP and cleaved Caspase-3, providing definitive evidence of apoptosis induction.
-
No change in the expression level of P-glycoprotein, which would confirm that the compound's efficacy is due to evasion of the pump, not downregulation of its expression.
-
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the preclinical evaluation of this compound analogs against drug-resistant cancer cells. The hypothetical data for the analog series, particularly the lead compound CPA-003, demonstrates a highly desirable profile: potent cytotoxicity combined with the ability to overcome P-gp-mediated multidrug resistance. The proposed mechanism, inhibition of the Akt survival pathway, provides a strong rationale for its efficacy.
The successful validation of these findings would position CPA-003 as a strong candidate for further preclinical development, including in vivo efficacy studies in xenograft models of drug-resistant tumors, as well as comprehensive ADME/Tox profiling. This research underscores the potential of rational drug design based on privileged scaffolds like pyrazole to generate novel therapeutics that can address the urgent clinical challenge of drug resistance in cancer.
References
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer. Available at: [Link]
-
Baguley, B. C. (2010). Multiple drug resistance mechanisms in cancer. Trends in Pharmacological Sciences. Available at: [Link]
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
National Cancer Institute. (n.d.). NCI-60 Cell Line Data. Developmental Therapeutics Program. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-cyclopentyl-1H-pyrazol-5-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed protocol for the disposal of 1-cyclopentyl-1H-pyrazol-5-amine, a novel pyrazole derivative. Given that specific safety and ecotoxicity data for this compound are not extensively published, this protocol is grounded in the precautionary principle, treating the substance as potentially hazardous to ensure the highest level of safety.
Hazard Characterization and Risk Assessment
Inferred Potential Hazards:
-
Toxicity: Similar pyrazole derivatives are classified as harmful if swallowed (Acute Toxicity, Category 4).[1][2]
-
Irritation: Many amine-containing heterocyclic compounds can cause skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[2][4]
-
Environmental Impact: The effect of many pharmaceutical compounds on aquatic life is not fully understood. Therefore, preventing entry into drains and waterways is a critical precaution.[4][5]
Based on this assessment, this compound must be handled as a hazardous chemical waste in accordance with federal and local regulations.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] These regulations provide a "cradle-to-grave" framework for hazardous waste management. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices in the workplace, including proper chemical storage, labeling, and employee training, as outlined in their Hazard Communication Standard.[10][11][12]
All disposal activities must comply with the standards set forth in 40 CFR parts 260-273 , which define, classify, and regulate hazardous waste.[6]
Personal Protective Equipment (PPE) and Pre-Disposal Handling
Proper protection is non-negotiable when handling any chemical waste. The inferred hazards of this compound necessitate the following PPE:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH-approved respirator.[4]
Waste Segregation and Containerization Protocol
Cross-contamination can lead to dangerous chemical reactions. Therefore, strict segregation is paramount.
Key Principles:
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials. Based on similar compounds, potential incompatibilities include strong acids, acid chlorides, and oxidizing agents.[4][13]
-
Separate Waste Forms: Keep solid and liquid waste in separate containers.[14]
-
Use Secondary Containment: All liquid waste containers must be stored in a chemically resistant secondary containment bin or tray to prevent the spread of spills.[15][16]
Container Requirements
The choice of container is critical to prevent leaks and reactions. OSHA mandates that containers must be chemically compatible with the waste, free from damage, and have secure, leak-proof closures.[15]
| Waste Stream | Primary Container Type | Secondary Containment |
| Solid Waste (powder, contaminated wipes) | Wide-mouth, sealable HDPE or glass jar. | Not required |
| Liquid Waste (solutions, rinsate) | Sealable, chemically resistant (HDPE or glass) bottle. | Required |
| Sharps Waste (contaminated needles, etc.) | Puncture-proof, designated sharps container. | Not required |
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to ensure all waste is handled safely and in compliance with regulations.
Step 1: Waste Collection and Labeling
-
Collect Waste: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (no abbreviations)[16]
-
All chemical constituents by percentage.
-
The date the container was first used.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[13][16][17]
Step 2: Managing Different Waste Streams
-
Solid Waste:
-
Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, paper towels) in the designated solid waste container.
-
Ensure the container is tightly sealed after each addition.
-
-
Liquid Waste (Aqueous/Organic Solutions):
-
Carefully pour liquid waste containing the compound into the designated liquid waste container using a funnel.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Securely seal the container and place it in secondary containment.
-
Crucially, never dispose of this chemical waste down the sink. [16][17]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5][16]
-
The first rinse must be collected and disposed of as hazardous liquid waste.[16] Subsequent rinses can also be collected.
-
After triple-rinsing and air-drying, completely deface or remove the original label.[16][17]
-
The rinsed, unlabeled container may then be disposed of in the regular trash or designated glass disposal bin.[16]
-
Step 3: Arranging for Final Disposal
-
Schedule Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institutional policy), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[15][16]
-
Maintain Records: Keep meticulous records of all disposed chemical waste as required by your institution and the RCRA.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for segregating and disposing of different waste streams of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
For significant spills, contact your institution's EHS immediately.[16]
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Wikipedia. (n.d.). Hazardous waste.
- Axonator. (2022, April 29). EPA Hazardous Waste Management.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Chemistry For Everyone. (2023, January 6). What Regulations Govern Hazardous Waste Management?
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- U.S. Chemical Storage. (2022, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
- CDMS. (2022, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel. (2023, December 16). OSHA Rules for Hazardous Chemicals.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Capot Chemical. (2024, January 7). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
